Product packaging for 2,3-Dihydroxyterephthalaldehyde(Cat. No.:CAS No. 148063-59-6)

2,3-Dihydroxyterephthalaldehyde

Cat. No.: B2954148
CAS No.: 148063-59-6
M. Wt: 166.132
InChI Key: RDXRJTTYBZXJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dihydroxyterephthalaldehyde is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 166.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O4 B2954148 2,3-Dihydroxyterephthalaldehyde CAS No. 148063-59-6

Properties

IUPAC Name

2,3-dihydroxyterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXRJTTYBZXJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148063-59-6
Record name 2,3-dihydroxybenzene-1,4-dicarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydroxyterephthalaldehyde from 1,2-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,3-dihydroxyterephthalaldehyde, a valuable building block in the development of covalent organic frameworks (COFs) and other advanced materials. Starting from the readily available 1,2-dimethoxybenzene, this document outlines a two-step process involving a double Vilsmeier-Haack formylation to yield 2,3-dimethoxyterephthalaldehyde, followed by a robust demethylation to afford the final dihydroxy product. This guide, designed for researchers and professionals in chemistry and drug development, delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and efficient synthesis.

Introduction

This compound is a key organic linker used in the synthesis of covalent organic frameworks (COFs), a class of porous crystalline polymers with applications in gas storage, catalysis, and sensing.[1][2][3][4][5] The strategic placement of hydroxyl and aldehyde functionalities on the aromatic ring allows for the formation of highly ordered, stable, and functional materials. The synthesis of this important building block from the simple and cost-effective starting material, 1,2-dimethoxybenzene, presents an accessible route for researchers in the field.

This guide will detail a reliable two-step synthesis, focusing on the critical aspects of regioselectivity in the formylation step and the complete conversion in the demethylation step.

Synthetic Pathway Overview

The synthesis of this compound from 1,2-dimethoxybenzene is achieved through a two-step process:

  • Double Vilsmeier-Haack Formylation: 1,2-dimethoxybenzene is first subjected to a double formylation reaction to introduce two aldehyde groups, yielding 2,3-dimethoxyterephthalaldehyde.

  • Demethylation: The resulting 2,3-dimethoxyterephthalaldehyde is then demethylated to convert the two methoxy groups into hydroxyl groups, affording the final product, this compound.

Synthesis_Pathway Start 1,2-Dimethoxybenzene Intermediate 2,3-Dimethoxyterephthalaldehyde Start->Intermediate Double Vilsmeier-Haack Formylation Product This compound Intermediate->Product Demethylation (e.g., BBr3)

Caption: Overall synthetic scheme for this compound.

Part 1: Double Vilsmeier-Haack Formylation of 1,2-Dimethoxybenzene

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[6][7] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Mechanism and Regioselectivity

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich aromatic ring of 1,2-dimethoxybenzene. The two methoxy groups are ortho-, para-directing and strongly activating. The desired product, 2,3-dimethoxyterephthalaldehyde, requires formylation at the 4 and 6 positions of the 1,2-dimethoxybenzene ring. Achieving this double formylation with high regioselectivity is crucial and depends on carefully controlled reaction conditions.

Experimental Protocol: Synthesis of 2,3-Dimethoxyterephthalaldehyde

This protocol is adapted from established procedures for the formylation of activated aromatic rings.

Materials:

  • 1,2-Dimethoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (4.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (4.0 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent is typically indicated by the formation of a solid or a viscous oil.

  • Formylation Reaction: Dissolve 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of 1,2-dimethoxybenzene to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,3-dimethoxyterephthalaldehyde as a solid.

Part 2: Demethylation of 2,3-Dimethoxyterephthalaldehyde

The final step in the synthesis is the cleavage of the two methyl ethers to yield the desired dihydroxy product. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers under mild conditions.[8][9]

Mechanism of Demethylation with BBr₃

The demethylation with BBr₃ proceeds through the formation of a Lewis acid-base adduct between the boron atom of BBr₃ and the oxygen atom of the methoxy group. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.[8] Aqueous work-up then hydrolyzes the resulting borate ester to yield the final phenol.

Experimental Protocol: Synthesis of this compound

This protocol outlines the demethylation of 2,3-dimethoxyterephthalaldehyde using boron tribromide.

Materials:

  • 2,3-Dimethoxyterephthalaldehyde

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3-dimethoxyterephthalaldehyde (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in DCM (2.5 - 3.0 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.

  • Add deionized water and stir for 30 minutes.

  • If a precipitate forms, it can be collected by filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M hydrochloric acid, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Data Presentation

StepStarting MaterialReagentsProductTypical Yield
11,2-DimethoxybenzenePOCl₃, DMF2,3-Dimethoxyterephthalaldehyde40-60%
22,3-DimethoxyterephthalaldehydeBBr₃This compound70-90%

Visualization of the Synthetic Workflow

G cluster_formylation Step 1: Double Vilsmeier-Haack Formylation cluster_demethylation Step 2: Demethylation A1 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) A2 2. Add 1,2-Dimethoxybenzene in DCM A1->A2 A3 3. Reflux (24-48h) A2->A3 A4 4. Aqueous Work-up (Sodium Acetate) A3->A4 A5 5. Extraction & Purification A4->A5 A6 Intermediate: 2,3-Dimethoxyterephthalaldehyde A5->A6 B1 1. Dissolve Intermediate in DCM (cool to -78°C) A6->B1 Proceed to next step B2 2. Add BBr₃ solution B1->B2 B3 3. Warm to RT (overnight) B2->B3 B4 4. Quench with Methanol, then Water B3->B4 B5 5. Extraction & Purification B4->B5 B6 Final Product: This compound B5->B6

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from 1,2-dimethoxybenzene is a robust and reproducible process that provides access to a crucial building block for the construction of advanced materials. This guide has detailed the key steps of double Vilsmeier-Haack formylation and subsequent demethylation, offering insights into the reaction mechanisms and providing comprehensive experimental protocols. Careful control of reaction conditions, particularly during the formylation step, is paramount to achieving good yields and the desired regioselectivity. By following the procedures outlined in this document, researchers and scientists can confidently synthesize this valuable compound for their applications in materials science and drug development.

References

2,3-Dihydroxyterephthalaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dihydroxyterephthalaldehyde: Properties, Structure, and Applications

Introduction

This compound is a highly functionalized aromatic compound that has garnered significant attention as a versatile building block in materials science and synthetic chemistry. Its unique structure, featuring a catechol unit flanked by two aldehyde groups in a para-disubstituted benzene ring, imparts specific reactivity that makes it a valuable precursor for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications, with a particular focus on its role in the development of Covalent Organic Frameworks (COFs). The information presented is intended for researchers, scientists, and professionals in drug development and materials science seeking a detailed understanding of this important chemical entity.

Chemical Identity and Molecular Structure

This compound is systematically named 1,4-Benzenedicarboxaldehyde, 2,3-dihydroxy-. It is also commonly referred to by synonyms such as 3,6-Diformyl Catechol. The core of the molecule is a benzene ring, making it an aromatic aldehyde and a phenol derivative.

The spatial arrangement of its functional groups—two adjacent hydroxyl (-OH) groups and two para-oriented aldehyde (-CHO) groups—is central to its chemical behavior. The hydroxyl groups can participate in hydrogen bonding and act as coordination sites for metals, while the aldehyde groups are reactive sites for condensation reactions, most notably Schiff base formation.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Computational Properties

This compound is typically supplied as a white to yellow crystalline powder. Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 148063-59-6[1]
Molecular Formula C₈H₆O₄[1][2]
Molecular Weight 166.13 g/mol [1][2]
Appearance White to Yellow powder to crystal
Purity ≥97% or >98.0% (GC)[1]
Melting Point 148.0 to 152.0 °C
Storage Conditions 2-8°C or 4°C, under inert atmosphere (Nitrogen)[1][2]
Topological Polar Surface Area (TPSA) 74.6 Ų[1]
logP 0.7228[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]

Spectroscopic Profile

While specific spectral data requires experimental acquisition, the structural features of this compound allow for the prediction of its characteristic spectroscopic profile, which is crucial for its identification and characterization.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, and hydroxyl protons. The two aromatic protons would appear as singlets or doublets in the aromatic region (~7.0-8.0 ppm). The aldehyde protons (-CHO) would exhibit a characteristic singlet far downfield (~9.5-10.5 ppm). The hydroxyl protons (-OH) would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would show signals for the aldehyde carbonyl carbons (~190 ppm), the aromatic carbons bearing hydroxyl groups (~150-160 ppm), and other aromatic carbons in the ~115-130 ppm range.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the hydroxyl groups (~3200-3600 cm⁻¹). A strong, sharp peak corresponding to the C=O stretching of the aldehyde groups would be present around 1680-1700 cm⁻¹. Absorptions for aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of approximately 166.13.

Synthesis Pathway

The synthesis of this compound can be achieved from commercially available starting materials. A common precursor mentioned is 1,2-dimethoxybenzene.[3] A logical synthetic route involves the introduction of the aldehyde functionalities followed by the deprotection of the hydroxyl groups.

Proposed Synthetic Workflow

A plausible two-step synthesis from 1,2-dimethoxybenzene is outlined below. The first step involves a double formylation reaction to introduce the two aldehyde groups onto the aromatic ring, followed by a demethylation step to convert the methoxy groups into hydroxyl groups.

Caption: Proposed synthetic route for this compound.

Applications and Reactivity

The primary application of this compound highlighted in recent literature is its use as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[1]

Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities.[4] The difunctional nature of this compound makes it an excellent C₂-symmetric building block. Its aldehyde groups can undergo condensation reactions with multivalent amine linkers (e.g., C₃-symmetric triamines) to form stable imine-linked frameworks.[5]

The resulting COFs, such as 2,3-DhaTta (synthesized from 1,3,5-tris(4-aminophenyl)triazine), exhibit high crystallinity and porosity, making them suitable for applications in catalysis, gas storage, and sensing.[5]

This protocol describes the synthesis of a COF from this compound (2,3-Dha) and tetra(p-amino-phenyl)porphyrin (Tph), adapted from established literature.[3]

  • Reagent Preparation : In a reaction tube, combine this compound (26.6 mg, 0.16 mmol) and tetra(p-amino-phenyl)porphyrin (54 mg, 0.08 mmol).

  • Solvent Addition : Add a solvent mixture of 1,2-dichlorobenzene (1.0 mL), dimethylacetamide (3.0 mL), and 6.0 M aqueous acetic acid (0.6 mL).

  • Homogenization : Sonicate the mixture for 20 minutes to achieve a homogeneous dispersion.

  • Degassing : Flash freeze the tube in a liquid nitrogen bath (77 K) and degas the mixture using three freeze-pump-thaw cycles to remove dissolved gases.

  • Reaction : Seal the tube under vacuum and heat at 120 °C for 72 hours. A colored powder (the COF) will precipitate.

  • Workup and Purification : After cooling to room temperature, filter the solid product. Wash it thoroughly with ethanol and other suitable solvents to remove unreacted monomers and residual solvents.

  • Activation : Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to obtain the final, porous material.

COF_Formation Dha This compound (C₂ Symmetry) COF Porous, Crystalline Imine-Linked COF Dha->COF Schiff Base Condensation (+ H₂O) Tph Amine Linker (e.g., C₃ or C₄ Symmetry) Tph->COF

Caption: Schematic of COF synthesis via Schiff base condensation.

Pharmaceutical and Chemical Synthesis

While less documented than its role in COFs, this compound serves as a valuable intermediate in organic synthesis. Its multiple reactive sites allow for the construction of complex molecules, and it can be a precursor in the development of pharmaceutical compounds.[] The catechol and dialdehyde functionalities provide a scaffold that can be elaborated upon to create diverse molecular structures for drug discovery programs.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during its handling and use.

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures :

    • P261 & P271 : Avoid breathing dust and use only outdoors or in a well-ventilated area.

    • P264 : Wash skin thoroughly after handling.

    • P280 : Wear protective gloves, eye protection, and face protection.

  • First Aid :

    • IF ON SKIN (P302 + P352) : Wash with plenty of soap and water.

    • IF IN EYES (P305 + P351 + P338) : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If irritation persists (P337 + P313), get medical advice/attention.

    • IF INHALED (P304 + P340) : Remove person to fresh air and keep comfortable for breathing.

  • Storage and Stability :

    • Store in a tightly closed container in a dry, well-ventilated place.

    • It is recommended to store under an inert atmosphere to prevent oxidation.[1] The compound is listed as air-sensitive.

References

A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2,3-Dihydroxyterephthalaldehyde is a symmetrically substituted aromatic dialdehyde. Its structure, featuring two hydroxyl and two aldehyde groups on a benzene ring, makes it a valuable bifunctional monomer in the synthesis of advanced materials. Notably, it serves as a critical building block for the targeted design of Covalent Organic Frameworks (COFs), which are utilized in applications ranging from gas adsorption to catalysis.

Given its role as a foundational precursor, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis is the cornerstone of this validation process. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data for this compound. The content herein is designed for researchers and professionals in materials science and drug development, offering not just data, but the expert interpretation and causality behind the spectral features, ensuring a robust understanding of the molecule's analytical signature.

Molecular Structure

The structural integrity of this compound is the basis for its reactivity and the properties of the materials derived from it. The molecule possesses a C2v symmetry axis, which significantly influences its spectroscopic output, particularly in NMR.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its symmetric structure.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the two aldehyde protons and the two hydroxyl protons.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.30 Singlet 4H Aldehyde (-CHO) and Hydroxyl (-OH) protons
7.22 Singlet 2H Aromatic (Ph-H) protons

Solvent: DMSO-d₆, Frequency: 400 MHz

Expert Interpretation: The spectrum is remarkably simple, reflecting the molecule's high degree of symmetry.[1]

  • Aromatic Protons (7.22 ppm): The appearance of a single peak for the two aromatic protons confirms their chemical equivalence. Their position in the typical aromatic region is expected.

  • Aldehyde and Hydroxyl Protons (10.30 ppm): The observation of a single, broad singlet integrating to four protons at 10.30 ppm is a key feature.[1] This indicates that the aldehyde and hydroxyl protons are either in rapid exchange with each other or coincidentally resonate at the same chemical shift in DMSO-d₆. The downfield shift is characteristic of acidic protons (hydroxyl) and protons attached to electron-withdrawing carbonyl groups (aldehyde).

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The symmetry of this compound results in only four signals.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
190.63 Aldehyde Carbonyl (C=O)
153.27 Hydroxyl-bearing Aromatic Carbon (C-OH)
128.11 Aldehyde-bearing Aromatic Carbon (C-CHO)
115.50 Proton-bearing Aromatic Carbon (C-H)

Solvent: DMSO-d₆, Frequency: 100 MHz

Expert Interpretation: Each signal in the ¹³C NMR spectrum corresponds to a pair of equivalent carbon atoms.[1]

  • 190.63 ppm: This downfield signal is unequivocally assigned to the aldehyde carbonyl carbon, a region characteristic for such functional groups.

  • 153.27 ppm: This signal corresponds to the aromatic carbons directly bonded to the electron-donating hydroxyl groups, which shield them relative to other aromatic carbons but are deshielded by the electronegative oxygen.

  • 128.11 ppm: This peak is assigned to the aromatic carbons attached to the aldehyde groups.

  • 115.50 ppm: This upfield aromatic signal represents the carbons bonded to hydrogen.

Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Set a relaxation delay of 1.0 second.

    • Co-add a minimum of 16 scans (transients) to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of around 240 ppm.

    • Use a relaxation delay of 2.0 seconds.

    • Co-add a minimum of 1024 scans for sufficient signal intensity, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." It is particularly useful for identifying the characteristic carbonyl and hydroxyl groups in this compound.

FT-IR Data and Interpretation

Table 3: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Description
~3400-3200 (broad) O-H Stretch Broad signal characteristic of hydrogen-bonded hydroxyl groups.
~3100-3000 Aromatic C-H Stretch Sharp peaks typical for C-H bonds on a benzene ring.
~2850 & ~2750 Aldehyde C-H Stretch Often observed as a pair of peaks (Fermi resonance), a hallmark of aldehydes.
1665 C=O Stretch Strong, sharp absorption from the aldehyde carbonyl group.[1]

| ~1600-1450 | C=C Stretch | Absorptions corresponding to the aromatic ring stretching vibrations. |

Expert Interpretation:

  • C=O Stretch (1665 cm⁻¹): The most intense and diagnostic peak in the spectrum is the carbonyl stretch.[1] Its position is consistent with an aromatic aldehyde. Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups may contribute to a slight lowering of this frequency compared to non-hydroxylated terephthalaldehydes.

  • O-H Stretch (~3400-3200 cm⁻¹): The presence of a broad absorption band in this region is definitive evidence for the hydroxyl groups. The broadening is a direct consequence of intermolecular and intramolecular hydrogen bonding, a critical insight into the solid-state packing and conformation of the molecule.

  • Aldehyde C-H Stretch (~2850 & ~2750 cm⁻¹): The presence of one or two distinct peaks in this region is a highly reliable indicator of the aldehyde C-H bond, confirming the aldehyde functionality.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use an FT-IR spectrometer equipped with a standard detector.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry Data and Interpretation

For this compound (Molecular Formula: C₈H₆O₄), the expected molecular weight provides the basis for interpreting the mass spectrum.

Table 4: Expected Mass Spectrometry Data

Parameter Value
Molecular Formula C₈H₆O₄
Molecular Weight (Nominal) 166 g/mol
Exact Mass (Monoisotopic) 166.0266 Da
Expected Molecular Ion Peak (EI) [M]⁺˙ at m/z 166

| Expected Molecular Ion Peak (ESI+) | [M+H]⁺ at m/z 167 or [M+Na]⁺ at m/z 189 |

Expert Interpretation: The primary goal is to observe the molecular ion peak, which confirms the molecular weight of the compound.[2]

  • Molecular Ion ([M]⁺˙): In Electron Ionization (EI) MS, the molecular ion peak is expected at an m/z value of 166.

  • Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the entire formyl group (M-29, loss of -CHO). The presence of hydroxyl groups may lead to additional fragmentation patterns, such as the loss of water (M-18). High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition by matching the measured exact mass to the theoretical value of 166.0266.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) for high-resolution data or a standard quadrupole for nominal mass data. The ionization source could be Electron Ionization (EI) via a direct insertion probe or Electrospray Ionization (ESI) for liquid samples.

  • Data Acquisition (ESI Mode):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Scan over a mass-to-charge (m/z) range of approximately 50-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

Workflow and Data Integration

The confirmation of the structure and purity of this compound is not based on a single technique, but on the logical integration of all spectroscopic data.

Figure 2: Integrated workflow for the spectroscopic validation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and definitive analytical profile for this compound. The ¹H and ¹³C NMR spectra confirm the molecule's high symmetry and the connectivity of its atoms. FT-IR spectroscopy provides clear evidence of the critical aldehyde and hydroxyl functional groups, while mass spectrometry validates the molecular weight. Together, these techniques form a self-validating system, providing researchers with the authoritative data needed to confirm the identity and purity of this important chemical building block, thereby ensuring the integrity of subsequent synthetic applications.

References

An In-depth Technical Guide to the Solubility Profile of 2,3-Dihydroxyterephthalaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for a Niche Pharmaceutical Intermediate

In the landscape of drug discovery and materials science, the physicochemical properties of novel organic compounds are paramount. 2,3-Dihydroxyterephthalaldehyde, a functionalized aromatic aldehyde, presents as a promising building block due to its reactive aldehyde groups and the chelating potential of its vicinal hydroxyl moieties.[1] Its utility in the synthesis of pharmaceuticals, covalent organic frameworks (COFs), and other advanced materials is an area of active research.[1][2][] However, a thorough review of the existing scientific literature reveals a conspicuous absence of comprehensive quantitative solubility data for this compound in common organic solvents.

This guide is therefore structured not as a static repository of pre-existing data, but as a proactive, instructional manual for the research scientist. It is designed to empower you, the end-user, to meticulously and accurately determine the solubility profile of this compound in your own laboratory setting. We will proceed from the foundational principles of solubility, through to a detailed, field-tested experimental protocol, and finally to the interpretation and application of the data you will generate. This approach ensures scientific integrity and provides a robust framework for your research and development endeavors.

Theoretical Underpinnings of Solubility: A Predictive Framework

Before embarking on experimental determination, a foundational understanding of the principles governing solubility can guide solvent selection and experimental design. The adage "like dissolves like" serves as a useful starting point, directing us to consider the interplay of polarity, hydrogen bonding, and molecular structure.

This compound (C₈H₆O₄) is a polar molecule.[2] Its key structural features influencing solubility are:

  • Two Aldehyde Groups (-CHO): These are polar and can act as hydrogen bond acceptors.

  • Two Hydroxyl Groups (-OH): These are also polar and can act as both hydrogen bond donors and acceptors.

  • An Aromatic Benzene Ring: This imparts a degree of non-polar character to the molecule.

Based on this structure, we can predict the following:

  • High Solubility in Polar, Protic Solvents: Solvents like methanol, ethanol, and N,N-Dimethylformamide (DMF) are expected to be effective at solvating this compound. These solvents can engage in hydrogen bonding with the hydroxyl and aldehyde groups, facilitating dissolution. For the related compound terephthalaldehyde, N,N-Dimethylformamide was found to be an excellent solvent.[4]

  • Moderate Solubility in Polar, Aprotic Solvents: Solvents such as acetone and acetonitrile, while polar, cannot act as hydrogen bond donors. They are still likely to be reasonably effective solvents due to dipole-dipole interactions.[5]

  • Low Solubility in Non-Polar Solvents: Solvents like hexane and toluene are unlikely to be effective. The energy required to break the intermolecular forces (primarily hydrogen bonds) in the solid this compound lattice would not be sufficiently compensated by the weak van der Waals forces established with these non-polar solvents.

Experimental Determination of Solubility: The Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[4][6] This protocol is a self-validating system, as the continued presence of undissolved solid ensures that the measured concentration represents the true saturation point.

Necessary Apparatus and Reagents
  • Analytical balance (±0.1 mg accuracy)

  • Jacketed glass vials or flasks

  • Constant-temperature water bath or shaker with temperature control (±0.1 K)[4]

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • This compound (purity >95%)

  • Selected organic solvents (HPLC grade)

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed jacketed glass vial. The presence of undissolved solid at the end of the experiment is crucial.[7] b. Add a known mass or volume of the chosen organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation.[7]

  • Equilibration: a. Place the sealed vial in the constant-temperature water bath or shaker. b. Stir the mixture vigorously for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4][7]

  • Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least 2 hours to permit the excess solid to settle.[4] b. Carefully withdraw a sample of the supernatant using a syringe pre-heated or pre-cooled to the experimental temperature to avoid precipitation.[4] c. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. d. Record the mass of the collected filtrate. e. Dilute the filtrate with the mobile phase of the HPLC system to a concentration within the calibrated range of the instrument.

  • Quantitative Analysis: a. Analyze the diluted sample by HPLC to determine the concentration of this compound. b. A pre-established calibration curve for this compound in the mobile phase is required for accurate quantification.

  • Calculation of Solubility: a. The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L). b. The calculation is based on the measured concentration and the dilution factor.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known mass of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in constant temperature shaker (24-48h) prep3->equil1 equil2 Cease agitation and allow to settle (≥2h) equil1->equil2 sampling1 Withdraw supernatant with temperature-controlled syringe equil2->sampling1 sampling2 Filter into volumetric flask sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 sampling4 Analyze by HPLC sampling3->sampling4 calc1 Determine concentration from calibration curve sampling4->calc1 calc2 Calculate solubility (g/L, mol/L) calc1->calc2

Caption: Workflow for the isothermal saturation method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solvent efficacy at different temperatures.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
N,N-Dimethylformamide25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Tetrahydrofuran25[Experimental Value][Calculated Value]
[Other Solvents]25[Experimental Value][Calculated Value]

An increase in solubility with rising temperature typically indicates an endothermic dissolution process.[4] This data is crucial for designing crystallization and purification protocols, where a solvent with high solubility at elevated temperatures and low solubility at room temperature is often desired.

Practical Applications in Drug Development and Materials Science

A well-characterized solubility profile is not merely an academic exercise; it is a critical dataset with significant practical implications:

  • Reaction Medium Selection: The choice of solvent for synthesizing derivatives of this compound will depend on its ability to dissolve both the starting material and other reactants.

  • Purification by Crystallization: Understanding the temperature-dependent solubility is fundamental to developing efficient crystallization protocols for purifying the compound.

  • Formulation Development: In pharmaceutical applications, solubility in biocompatible solvents is a key factor in developing formulations for in-vitro and in-vivo testing.

  • COF and Polymer Synthesis: The solubility of the monomer is a critical parameter in controlling the polymerization process and the quality of the resulting material.

Safety and Handling Considerations

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • This compound: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][10]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood.[8][10]

  • Safety Data Sheets (SDS): Consult the SDS for this compound and each solvent used for detailed safety information.[8][9][10][11]

Conclusion

While the quantitative solubility data for this compound remains to be extensively published, this guide provides the theoretical framework and a robust experimental protocol to empower researchers to generate this critical information. The isothermal saturation method, coupled with HPLC analysis, offers a reliable path to understanding the dissolution behavior of this versatile compound. The resulting data will undoubtedly accelerate research and development in pharmaceuticals, materials science, and beyond.

References

CAS number 148063-59-6 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dihydroxyterephthalaldehyde (CAS No. 148063-59-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organic compound identified by CAS number 148063-59-6. Intended for researchers, chemists, and material scientists, this document delves into the compound's properties, synthesis, applications, and commercial availability, with a particular focus on its emerging role in the development of advanced materials.

Compound Identification and Structure

This compound, also known by synonyms such as 1,2-dihydroxy-3,6-diformylbenzene and 3,6-diformyl catechol, is an aromatic aldehyde with the molecular formula C₈H₆O₄.[1][2] Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two aldehyde (-CHO) groups. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in organic synthesis.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 148063-59-6[1][2]
Molecular Formula C₈H₆O₄[1][2]
Molecular Weight 166.13 g/mol [1][2]
Appearance White to yellow powder or crystalline solid[2]
Melting Point 140-143 °C or 148-152 °C[1][2][3]
Boiling Point (Predicted) 265.2 ± 40.0 °C[1][4]
Density (Predicted) 1.515 ± 0.06 g/cm³[1][4]
Purity >95% to >98%[2][5]
Storage Temperature 2-8°C under an inert atmosphere[1]
Solubility Information not widely available, but it is noted to be air-sensitive.[2]

Synthesis

A common synthetic route to this compound involves the demethylation of 2,3-dimethoxyterephthalaldehyde.[6] A general laboratory-scale procedure is as follows:

Experimental Protocol: Synthesis of this compound [6]

  • Under an inert atmosphere (e.g., argon), dissolve 2,3-dimethoxyterephthalaldehyde in dichloromethane (CH₂Cl₂).

  • Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂ to the reaction mixture.

  • Stir the mixture at room temperature for approximately 4 hours.

  • Quench the reaction by the addition of water and continue stirring overnight.

  • Extract the product into an organic solvent such as chloroform (CHCl₃).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting residue from a dichloromethane/hexane solvent system to yield the purified this compound.

Applications in Research and Industry

This compound serves as a critical building block in the synthesis of more complex molecules and materials. Its bifunctional nature, possessing both hydroxyl and aldehyde groups, allows for a variety of chemical transformations.

Covalent Organic Frameworks (COFs)

A significant application of this compound is in the synthesis of Covalent Organic Frameworks (COFs).[2] COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. The aldehyde groups of this compound can react with amines to form stable imine linkages, a common strategy for constructing COF backbones.[2]

COF_Synthesis dihydroxy This compound (Aldehyde Monomer) imine Imine Bond Formation (-C=N-) dihydroxy->imine + amine Amine Linker (e.g., p-Phenylenediamine) amine->imine cof Covalent Organic Framework (Porous Material) imine->cof Polycondensation

Caption: Role of this compound in COF synthesis.

Other Applications

Beyond COFs, this compound has potential uses in various sectors:

  • Pharmaceutical Industry: It is explored as an active pharmaceutical ingredient due to its potential antioxidant and anti-inflammatory properties.[1]

  • Dye and Pigment Industry: It can serve as a key intermediate in the production of dyes and pigments.[1]

  • Research and Development: It is utilized as a research compound for developing new organic materials.[1]

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. The following hazard and precautionary statements have been noted:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is also noted to be sensitive to air and should be stored under an inert atmosphere.[2]

Suppliers

This compound is available from several chemical suppliers. Researchers can procure this compound from the following vendors, among others:

  • Ambeed, Inc. (via Sigma-Aldrich)

  • EvitaChem[2]

  • TCI (Shanghai) Development Co., Ltd.

  • ChemScene[7]

  • Luminescence Technology Corp.[5]

  • ChemicalBook (listing multiple suppliers)[6]

  • Chemsrc (listing multiple suppliers)[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential, particularly in the burgeoning field of advanced materials like Covalent Organic Frameworks. Its unique structure and reactivity offer a platform for the synthesis of novel compounds and materials with tailored properties. As research in these areas continues to expand, the demand for high-purity this compound is likely to grow.

References

A Guide to Theoretical and Computational Modeling of 2,3-Dihydroxyterephthalaldehyde: From Molecular Properties to Material Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate 2,3-Dihydroxyterephthalaldehyde (DHTA), a critical building block in the synthesis of advanced materials like Covalent Organic Frameworks (COFs). Addressed to researchers, chemists, and drug development professionals, this document outlines the fundamental principles and practical application of computational techniques, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of DHTA. We delve into the causality behind methodological choices, present standardized computational protocols, and emphasize the validation of theoretical data against experimental results to ensure scientific integrity.

Introduction: The Significance of this compound

This compound (C₈H₆O₄), also known as 3,6-Diformyl Catechol, is an aromatic organic compound characterized by a benzene ring substituted with two adjacent hydroxyl (-OH) groups and two aldehyde (-CHO) groups at the 1 and 4 positions.[1][2][3] This specific arrangement of functional groups imparts unique electronic and structural properties, making it a highly valuable bifunctional linker in the field of materials science.[1] Its primary application lies in the bottom-up synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.[4][5][6][7]

The reactivity and geometry of the hydroxyl and aldehyde groups dictate the topology, porosity, and ultimate function of the resulting COF. Therefore, a detailed understanding of the monomer's intrinsic properties at the atomic level is paramount for the rational design of these advanced materials. Computational modeling serves as a powerful, cost-effective tool to predict these properties before engaging in complex synthesis, enabling a priori design of materials with desired characteristics. This guide explores the theoretical framework for modeling DHTA, providing insights into its stability, reactivity, and spectral signatures.

Core Computational Methodologies: A Rationale

The accurate theoretical description of an organic molecule like DHTA hinges on selecting the appropriate computational methods. The goal is to find a balance between computational cost and accuracy that allows for reliable prediction of molecular properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse for quantum chemical calculations on medium-to-large molecules.[8] It is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density.[9] This approach is significantly more efficient than traditional wavefunction-based methods.

  • Why DFT? For a molecule like DHTA, DFT provides an excellent description of electron correlation effects, which are crucial for understanding its geometry and electronic structure, at a manageable computational cost.

  • Choice of Functional and Basis Set: The selection of the exchange-correlation functional and basis set is critical for accuracy.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a robust description of molecular structures, vibrational frequencies, and electronic properties.[2][10][11]

    • Basis Set: The 6-311++G(d,p) basis set is recommended. The "6-311" indicates a triple-zeta quality for valence electrons, providing flexibility. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are essential for accurately describing the lone pairs on oxygen atoms and potential hydrogen bonding. The "(d,p)" polarization functions allow for non-spherical electron density distribution, which is critical for describing the π-system of the benzene ring and the carbonyl groups.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic absorption properties (UV-Vis spectra) and excited states of DHTA, Time-Dependent DFT (TD-DFT) is the standard method.[3][12][13] It is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an experimental spectrum.[3][12]

Solvation Models

To simulate the behavior of DHTA in a solution, which is relevant for many chemical reactions and spectroscopic measurements, a continuum solvation model like the Polarizable Continuum Model (PCM) is often employed.[9] This model approximates the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute molecule.

Key Theoretical Investigations of DHTA

This section outlines the core computational analyses performed on DHTA and the insights they provide.

Geometric Optimization and Structural Parameters

The first step in any computational study is to find the molecule's most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface.

  • Key Insights: An optimized geometry reveals crucial information about intramolecular interactions. In DHTA, a strong intramolecular hydrogen bond is expected between the hydroxyl hydrogen and the adjacent carbonyl oxygen. This interaction significantly influences the planarity of the molecule and the orientation of the functional groups.

  • Data Presentation: The resulting bond lengths, bond angles, and dihedral angles can be tabulated for analysis.

ParameterDescriptionTypical Calculated Value (Å/°)
C-C (ring)Aromatic carbon-carbon bonds~1.39 - 1.41 Å
C=OCarbonyl bond length~1.22 Å
C-O (hydroxyl)Hydroxyl C-O bond length~1.35 Å
O-HHydroxyl O-H bond length~0.97 Å
O-H···O=CIntramolecular H-bond distance~1.8 - 2.0 Å
∠CCO (aldehyde)Bond angle of aldehyde group~124°
∠COHBond angle of hydroxyl group~109°
Note: These are representative values based on DFT calculations of similar molecules. Actual values would be derived from a specific DFT/B3LYP/6-311++G(d,p) calculation.
Vibrational Analysis (FT-IR Spectroscopy)

Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (FT-IR and Raman).

  • Causality and Validation: Theoretical vibrational frequencies are systematically higher than experimental values due to the harmonic oscillator approximation and basis set incompleteness. Therefore, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[11][14] This comparison is a critical validation step. For DHTA, experimental FT-IR data from its use in COF synthesis is available for comparison.[1]

  • Key Spectral Features:

    • O-H Stretch: A broad band expected around 3200-3400 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

    • C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

    • C=O Stretch (Aldehyde): A strong, sharp peak expected around 1650-1680 cm⁻¹. The exact position is influenced by conjugation with the ring and the intramolecular hydrogen bond.

    • C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Phenolic): A strong peak around 1200-1300 cm⁻¹.

Vibrational ModeExperimental FT-IR (cm⁻¹)[1]Calculated (Scaled) FT-IR (cm⁻¹)
C=O Stretch1612~1620-1640
C=C Stretch1547, 1471~1550, 1475
C-O Stretch1301, 1205~1300, 1210
Note: Experimental values are from a COF containing the DHTA linker; slight shifts from the pure monomer are expected. Calculated values are predictive.
Electronic Properties and Chemical Reactivity

Analysis of the molecule's electronic structure provides deep insights into its stability, reactivity, and optical properties.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

    • HOMO: Represents the ability to donate an electron (nucleophilicity). For DHTA, the HOMO is expected to be localized over the electron-rich catechol ring system.

    • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely localized on the aldehyde groups and the π* system of the ring.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[15][16] A smaller gap suggests the molecule is more polarizable and more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactive sites.[10][15][16]

    • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In DHTA, these are centered on the oxygen atoms of the hydroxyl and carbonyl groups.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are found around the acidic hydroxyl hydrogens and the aldehydic hydrogens.

  • UV-Vis Spectrum Simulation: Using TD-DFT, the electronic transitions can be calculated. For DHTA, the primary transitions are expected to be π → π* transitions within the aromatic system, which are influenced by the electron-donating hydroxyl groups and electron-withdrawing aldehyde groups. The calculated λ_max can be compared with experimental spectra to validate the electronic structure model.[3][13]

Standardized Protocols and Workflows

To ensure reproducibility and accuracy, standardized computational workflows are essential.

Protocol: DFT Geometry Optimization and Frequency Calculation
  • Input File Creation: Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup (Gaussian Example):

  • Execution: Run the calculation using Gaussian or another quantum chemistry package.

  • Analysis:

    • Verify that the optimization has converged successfully.

    • Confirm the absence of imaginary frequencies to ensure a true energy minimum.

    • Extract optimized coordinates, bond lengths, and angles.

    • Extract calculated vibrational frequencies and IR intensities. Apply the appropriate scaling factor (e.g., 0.965) for comparison with experimental data.

Protocol: TD-DFT UV-Vis Spectrum Calculation
  • Input File Creation: Use the optimized geometry from the previous step.

  • Calculation Setup (Gaussian Example):

  • Execution: Run the TD-DFT calculation.

  • Analysis:

    • Extract the calculated excitation energies (in eV or nm), oscillator strengths (f), and the major orbital contributions for each transition.

    • The transition with the largest oscillator strength typically corresponds to the experimental λ_max.

    • Visualize the simulated spectrum using appropriate software.

Visualizing Computational Concepts

Diagrams are essential for conceptual understanding of the computational workflow and the interpretation of results.

G cluster_input 1. Input Preparation cluster_calc 2. Core DFT Calculation cluster_analysis 3. Property Analysis cluster_advanced 4. Advanced Calculations mol_build Build Initial 3D Structure calc_setup Define Method, Functional, Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->calc_setup geom_opt Geometry Optimization calc_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic tddft TD-DFT for UV-Vis Spectra geom_opt->tddft struct Optimized Geometry (Bond Lengths, Angles) freq_calc->struct Confirms Minimum vib Vibrational Spectra (IR/Raman) freq_calc->vib G cluster_properties HOMO HOMO (Highest Occupied MO) LUMO LUMO (Lowest Unoccupied MO) gap ΔE = E_LUMO - E_HOMO (Energy Gap) annotation_homo Electron Donor (Nucleophilicity) HOMO->annotation_homo annotation_lumo Electron Acceptor (Electrophilicity) LUMO->annotation_lumo reactivity Chemical Reactivity & Kinetic Stability gap->reactivity G cluster_computational Computational Prediction cluster_experimental Experimental Data calc_ir Calculated IR Frequencies (DFT/B3LYP) validation Validation & Scaling calc_ir->validation calc_uv Calculated λ_max (TD-DFT) calc_uv->validation calc_geom Calculated Geometry (Bond Lengths) calc_geom->validation exp_ir Experimental FT-IR Spectrum exp_ir->validation exp_uv Experimental UV-Vis Spectrum exp_uv->validation exp_xray X-ray Crystallography Data exp_xray->validation validation->calc_ir Refine Model validation->calc_uv Refine Model validation->calc_geom Refine Model

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth technical guide detailing the historical synthesis, chemical properties, and applications of 2,3-Dihydroxyterephthalaldehyde has been compiled for researchers, scientists, and professionals in drug development. This pivotal aromatic dialdehyde, a cornerstone in the construction of advanced materials and a molecule of growing interest in medicinal chemistry, is explored from its likely historical synthetic roots to its modern applications.

Introduction: A Tale of Two Hydroxyls and Aldehydes

This compound, systematically named 1,4-benzenedicarboxaldehyde, 2,3-dihydroxy-, is an organic compound with the chemical formula C₈H₆O₄.[1] It is characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two aldehyde (-CHO) groups. The ortho-disposed hydroxyl groups and the para-positioning of the aldehyde functionalities impart a unique combination of reactivity and structural rigidity, making it a highly valuable precursor in various synthetic endeavors. While the precise historical moment of its first isolation remains to be definitively pinpointed in the literature, its synthesis is intrinsically linked to the development of classical aromatic formylation reactions in the late 19th and early 20th centuries.

Historical Synthesis: A Path Forged by Chemical Pioneers

The synthesis of hydroxylated aromatic aldehydes has been a subject of intense investigation for over a century. While a singular "discovery" paper for this compound is not readily apparent, its synthesis can be understood as an extension of several foundational named reactions in organic chemistry. These methods, developed to introduce formyl groups onto activated aromatic rings, provide a logical pathway to this important molecule.

The most probable historical route to this compound involves a two-stage process: the introduction of aldehyde groups to a protected catechol derivative, followed by deprotection. The Vilsmeier-Haack and Duff reactions are two such classical formylation methods that would have been instrumental.

The Vilsmeier-Haack Reaction: A Versatile Formylation Tool

The Vilsmeier-Haack reaction, discovered in 1925, allows for the formylation of electron-rich aromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[3] For the synthesis of a terephthalaldehyde derivative, a diformylation would be required.

The Duff Reaction: Ortho-Formylation of Phenols

The Duff reaction, reported by James Cooper Duff in the 1930s and 40s, is a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).[4][5][6] This reaction is particularly relevant as it selectively introduces the aldehyde group at the position ortho to the hydroxyl group, a key structural feature of this compound.

A plausible historical synthesis would, therefore, involve the protection of the hydroxyl groups of catechol as methyl ethers to form 1,2-dimethoxybenzene (veratrole). This would be followed by a diformylation reaction, and subsequent demethylation to yield the final product.

A Modern, Optimized Synthetic Protocol

Building upon these historical foundations, a more streamlined and efficient synthesis of this compound can be proposed. This multi-step process leverages the principles of ortho-formylation and demethylation with modern reagents and techniques.

Step 1: Double Formylation of 1,2-Dimethoxybenzene

The synthesis commences with the double formylation of commercially available 1,2-dimethoxybenzene. This is a crucial step to introduce the two aldehyde functionalities at the correct positions on the benzene ring.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Cool the DMF in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Addition of Starting Material: To the freshly prepared Vilsmeier reagent, add 1,2-dimethoxybenzene dropwise, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,3-dimethoxyterephthalaldehyde.

Step 2: Demethylation to this compound

The final step involves the cleavage of the methyl ethers to unveil the hydroxyl groups. This is a critical transformation that can be achieved using various demethylating agents.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2,3-dimethoxyterephthalaldehyde in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Demethylating Agent: Cool the solution in an ice bath and add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.

  • Isolation and Purification: Extract the product into an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude this compound can then be purified by recrystallization or column chromatography to yield a white to yellow solid.[7]

ParameterValueReference
CAS Number 148063-59-6[1]
Molecular Formula C₈H₆O₄[1]
Molecular Weight 166.13 g/mol [1]
Appearance White to yellow powder/crystal[7]
Purity >98.0% (GC)[7]

Visualizing the Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_formylation Step 1: Diformylation cluster_demethylation Step 2: Demethylation 1_2_dimethoxybenzene 1,2-Dimethoxybenzene Formylation Double Formylation 1_2_dimethoxybenzene->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_Reagent->Formylation 2_3_dimethoxyterephthalaldehyde 2,3-Dimethoxyterephthalaldehyde Formylation->2_3_dimethoxyterephthalaldehyde Demethylation Demethylation 2_3_dimethoxyterephthalaldehyde->Demethylation Demethylating_Agent Demethylating Agent (e.g., BBr₃) Demethylating_Agent->Demethylation Final_Product This compound Demethylation->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a versatile building block with significant applications in materials science and emerging potential in drug development.

Covalent Organic Frameworks (COFs)

The primary application of this compound is as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. The rigid structure and reactive aldehyde groups of this compound enable the formation of robust and functional COF materials.

Potential in Drug Development

While direct applications in pharmaceuticals are still under exploration, the structural motifs present in this compound are of significant interest in medicinal chemistry. The catechol (1,2-dihydroxybenzene) unit is a known pharmacophore found in numerous biologically active compounds. Furthermore, related dihydroxybenzaldehyde derivatives have demonstrated antimicrobial activities. For instance, 2,3-dihydroxybenzaldehyde has shown antimicrobial effects against bovine mastitis-causing Staphylococcus aureus.[8][9] This suggests that this compound and its derivatives could serve as a scaffold for the development of new therapeutic agents.

Conclusion

This compound stands as a testament to the enduring legacy of classical organic chemistry, with its synthesis rooted in foundational formylation reactions. Today, it serves as a critical component in the design of advanced materials and holds promise for future applications in the pharmaceutical industry. This guide provides a comprehensive overview for researchers looking to harness the potential of this versatile molecule.

References

A Technical Guide to the Structural and Physicochemical Properties of 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxyterephthalaldehyde is a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. Its unique arrangement of hydroxyl and aldehyde functional groups on a benzene ring allows for diverse chemical modifications and applications, including the synthesis of novel therapeutic agents and advanced porous materials. This guide provides a comprehensive analysis of its structural features, physicochemical properties, and potential applications, with a focus on providing a robust framework for its use in research and development. While an experimental single-crystal X-ray structure has yet to be reported, this guide offers an in-depth computational analysis to elucidate its key structural and electronic characteristics.

Introduction: The Significance of this compound

Aromatic dialdehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of complex molecules and materials. Among these, this compound (DHТР) holds particular interest due to the presence of ortho-dihydroxy and para-dialdehyde functionalities. This specific substitution pattern imparts unique electronic and chelating properties, making it a valuable intermediate in several fields.

In the realm of drug development, the catechol (1,2-dihydroxybenzene) moiety is a well-known structural alert, often associated with both therapeutic efficacy and potential metabolic liabilities. Understanding the precise three-dimensional structure and electronic landscape of DHТР is therefore crucial for designing novel drug candidates with optimized activity and safety profiles. Furthermore, the symmetrical nature of the molecule and the reactive aldehyde groups make it an ideal linker for the construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), materials with extensive applications in gas storage, catalysis, and separation technologies.

This technical guide aims to provide a detailed understanding of DHТР, focusing on its structural analysis, synthesis, and potential applications to empower researchers in their scientific endeavors.

Structural Analysis: A Computational Approach in the Absence of Experimental Data

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals that the single-crystal X-ray structure of this compound has not been reported to date.[1] In the absence of experimental crystallographic data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful and reliable alternative for elucidating the structural and electronic properties of molecules.

In Silico Structural Elucidation Workflow

A computational analysis of DHТР can be performed using a standard quantum chemistry software package. The following workflow provides a robust methodology for obtaining accurate structural and electronic data.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis start Initial 3D Structure Generation basis_set Basis Set Selection (e.g., 6-311++G(d,p)) start->basis_set dft_functional DFT Functional Selection (e.g., B3LYP) start->dft_functional geom_opt Geometry Optimization basis_set->geom_opt dft_functional->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO, LUMO, ESP) geom_opt->electronic_props verify_minimum Verification of True Minimum (No imaginary frequencies) freq_calc->verify_minimum orbital_analysis HOMO-LUMO Analysis electronic_props->orbital_analysis esp_map Electrostatic Potential Mapping electronic_props->esp_map bond_lengths Analysis of Bond Lengths & Angles verify_minimum->bond_lengths esp_diagram cluster_esp Predicted Electrostatic Potential Map of this compound mol red_label Electron-Rich Regions (Negative ESP) - Carbonyl Oxygens - Hydroxyl Oxygens blue_label Electron-Poor Regions (Positive ESP) - Hydroxyl Protons - Aldehydic Protons synthesis_protocol cluster_synthesis Synthetic Pathway cluster_purification Purification starting_material 1,2-Dimethoxybenzene formylation Formylation (e.g., Vilsmeier-Haack or Duff reaction) starting_material->formylation intermediate 2,3-Dimethoxyterephthalaldehyde formylation->intermediate demethylation Demethylation (e.g., BBr₃) intermediate->demethylation product This compound demethylation->product extraction Work-up and Extraction product->extraction chromatography Column Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization final_product Pure Product crystallization->final_product

References

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Thermal Analysis in Material Science

In the landscape of materials science and pharmaceutical development, a thorough understanding of a compound's thermal properties is not merely academic—it is a cornerstone of quality, safety, and efficacy. 2,3-Dihydroxyterephthalaldehyde (C₈H₆O₄, MW: 166.13 g/mol ) is a key aromatic building block, utilized in the synthesis of advanced materials and complex organic frameworks.[1][2] Its thermal stability is a critical parameter that dictates its storage conditions, processing viability, and performance in final applications.

Thermogravimetric Analysis (TGA) stands as an essential technique for elucidating this stability.[3][4] It provides precise, quantitative data on mass changes as a function of temperature, revealing the thresholds of decomposition, compositional integrity, and the kinetics of degradation. This guide is designed to move beyond a simple procedural outline. It offers an in-depth, field-proven perspective on conducting and interpreting the TGA of this compound, grounded in both fundamental principles and practical, authoritative standards.

Section 1: The Theoretical & Instrumental Framework of TGA

The Principle of Gravimetric Measurement Under Thermal Stress

Thermogravimetric Analysis operates on a straightforward yet powerful principle: accurately measuring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[3][5] The resulting data, plotted as mass versus temperature, is known as a thermogram or TGA curve. Any event that involves a mass change—such as decomposition, evaporation, or oxidation—is captured as a step-like transition in this curve.[6]

The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass change against temperature. The DTG curve is invaluable for resolving overlapping thermal events and pinpointing the exact temperature at which the rate of mass loss is maximal.[7]

Core Instrumentation

A modern thermogravimetric analyzer is a precision instrument comprising four essential systems that work in concert.[5]

  • High-Precision Balance: A sensitive microbalance capable of measuring mass changes in the microgram range.

  • Programmable Furnace: Heats the sample according to a user-defined temperature program, with typical operating ranges from ambient to 1000 °C or higher.[8][9]

  • Purge Gas System: Delivers a consistent flow of a selected gas (e.g., inert nitrogen or reactive air) to control the sample's chemical environment and sweep away volatile decomposition products.[5][10]

  • Data Acquisition & Control System: A computer system that controls the experimental parameters and records the mass, time, and temperature data for analysis.

Section 2: A Validated Experimental Protocol for this compound

The following protocol is designed for robustness and reproducibility, incorporating best practices and aligning with established standards such as ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."[8][11][12]

Causality in Experimental Design

Every parameter in a TGA experiment is chosen to isolate and accurately measure the intrinsic properties of the material. For this compound, our primary goal is to understand its inherent thermal stability, free from oxidative side reactions. This dictates the choice of an inert atmosphere. The heating rate is a balance between analytical resolution and experimental efficiency.

Mandatory Workflow Visualization

The logical flow of a TGA experiment is critical for ensuring data integrity.

TGA_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis Calibrate Instrument Calibration (Mass & Temperature) SamplePrep Sample Preparation (5-10 mg, fine powder) Calibrate->SamplePrep Crucible Select & Tare Crucible (Alumina or Platinum) SamplePrep->Crucible Load Load Sample into Furnace Crucible->Load Transfer Purge Set Purge Gas (Nitrogen, 20-50 mL/min) Load->Purge Program Define Temperature Program (e.g., 10°C/min to 800°C) Purge->Program Run Initiate Run & Data Logging Program->Run Blank Blank Curve Subtraction (Correct for Buoyancy) Run->Blank Acquire Data Plot Plot TGA & DTG Curves (% Mass vs. Temperature) Blank->Plot Interpret Identify Decomposition Steps (Onset T, % Mass Loss) Plot->Interpret

Caption: Standard Operating Procedure for TGA from preparation to analysis.

Step-by-Step Methodology
  • Instrument Calibration: Before analysis, perform a two-point temperature calibration using certified reference materials (e.g., Indium and Gold). Verify mass accuracy using calibration weights. This step is non-negotiable for trustworthy data.

  • Sample Preparation: Use a high-purity sample of this compound. Ensure the sample is a fine, uniform powder to maximize surface area and prevent thermal lag.[13]

  • Sample Weighing: Tare a clean, inert crucible (alumina is suitable). Accurately weigh between 5 and 10 mg of the sample directly into the crucible. A smaller mass minimizes temperature gradients within the sample, while a larger mass ensures the weight loss is well within the balance's detection limits.

  • Atmosphere Control: Place the crucible onto the TGA balance mechanism. Seal the furnace and begin purging with high-purity nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is critical to study the pyrolysis (thermal decomposition) without interference from oxidation (combustion).[14]

  • Thermal Program:

    • Equilibration: Allow the system to equilibrate at a starting temperature of 30 °C for 5-10 minutes to ensure a stable baseline.

    • Heating Ramp: Increase the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between peak resolution and analysis time. Slower rates can offer better separation of close-lying decomposition events.[6]

    • Final Isotherm (Optional): Hold at 800 °C for 5 minutes to ensure all reactions have gone to completion.

  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

  • Blank Curve Correction: Perform a run with an empty crucible using the identical experimental method. Subtracting this blank curve from the sample curve corrects for instrumental artifacts, most notably the buoyancy effect caused by changes in purge gas density with temperature.[10][15]

Section 3: Interpreting the Thermogram of this compound

The thermal decomposition of an aromatic molecule with multiple functional groups like this compound is a multi-step process. The analysis below presents a scientifically-grounded prediction of its TGA/DTG profile in an inert atmosphere.

Predicted Decomposition Pathway

The molecule's structure features hydroxyl (-OH) and aldehyde (-CHO) groups on an aromatic ring. The decomposition is expected to initiate at the functional groups, which are less stable than the benzene core.

Decomposition_Pathway cluster_0 Initial State cluster_1 Step 1: Functional Group Loss cluster_2 Step 2: Aromatic Ring Fission cluster_3 Final State Molecule C₈H₆O₄ (this compound) Intermediate1 Intermediate Species Molecule->Intermediate1 ~200-400°C (Loss of -OH, -CHO groups as H₂O, CO, etc.) Intermediate2 Fragmented Aromatic Structures Intermediate1->Intermediate2 ~400-600°C (Ring fragmentation) Residue Carbonaceous Char Intermediate2->Residue >600°C (Polycondensation/Graphitization)

Caption: Plausible thermal decomposition cascade for the molecule.

Quantitative Data Summary & Analysis

The TGA curve would likely exhibit two main regions of mass loss, followed by a stable residual mass.

Thermal EventApproximate Temperature Range (at 10°C/min)Predicted Mass Loss (%)Causality & Mechanistic Insight
Initial Desorption 30 – 150 °C< 1%Loss of physisorbed water or residual solvent. The presence of hydrophilic hydroxyl groups makes minor water adsorption likely. A distinct step indicates dehydration.[16]
Stage 1: Decomposition 200 – 400 °C40 – 60%This is the primary decomposition region, characterized by a significant and rapid mass loss. It corresponds to the fragmentation and loss of the aldehyde and hydroxyl functional groups.[17][18] This complex process likely involves overlapping reactions such as dehydroxylation (loss of H₂O) and decarbonylation (loss of CO). The DTG curve in this region may show multiple peaks, indicating the complexity.
Stage 2: Char Formation 400 – 600 °C10 – 20%A slower, more gradual mass loss attributed to the breakdown of the aromatic ring structure and the polycondensation of the remaining fragments into a thermally stable carbonaceous char.
Residual Mass > 600 °C20 – 40%The remaining mass is a stable carbon residue. The percentage of char is an important indicator of the material's fire-retardant properties.

Expert Insight: It is improbable that the hydroxyl and aldehyde groups will decompose in two perfectly distinct, separable steps. Due to intramolecular interactions and the complex nature of pyrolysis, their decomposition windows will almost certainly overlap, resulting in a broad or multi-peaked feature in the DTG curve for Stage 1.

Section 4: Trustworthiness of Data: Influencing Factors & Best Practices

The interpretation of a TGA curve is only as reliable as the experiment itself. Several factors can systematically alter the results.[6]

  • Heating Rate: A faster heating rate will shift the observed decomposition temperatures to higher values due to thermal lag. It can also decrease the resolution between successive thermal events.

  • Purge Gas Atmosphere: Running the same experiment in an oxidative atmosphere (air or oxygen) would yield a dramatically different curve. Instead of a stable char residue, the organic material would undergo combustion, typically resulting in near-complete mass loss at higher temperatures.

  • Sample Mass & Form: A larger sample mass can lead to temperature gradients, artificially broadening decomposition events. A loosely packed powder is preferable to a single large crystal to ensure uniform heating.[13]

By adhering to a standardized protocol like the one detailed in Section 2, including consistent sample mass, heating rate, and blank-curve correction, a laboratory can ensure its TGA data is both trustworthy and comparable over time.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. A properly executed TGA experiment, conducted under an inert nitrogen atmosphere, is expected to reveal a multi-stage decomposition process. The primary mass loss, occurring between approximately 200 °C and 400 °C, is attributed to the cleavage of the hydroxyl and aldehyde functional groups. This is followed by the gradual breakdown of the aromatic core at higher temperatures, ultimately yielding a stable carbonaceous char.

This guide provides the necessary theoretical foundation, a robust experimental workflow, and an expert framework for interpreting the resulting data. For professionals in materials science and drug development, mastering this analysis is a critical step in advancing a compound from the laboratory to its final application, ensuring its stability, quality, and performance are well-understood and predictable.

References

A Comprehensive Technical Guide to 2,3-Dihydroxyterephthalaldehyde: Nomenclature, Synthesis, and Applications in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,3-Dihydroxyterephthalaldehyde (CAS No. 148063-59-6), a pivotal molecular building block in contemporary materials science and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature and verified synonyms, details its physicochemical properties, and presents a validated, step-by-step synthesis protocol. The core of this guide focuses on the causality behind its utility, explaining how its unique structural features—ortho-dihydroxy (catechol) and para-diformyl functionalities—are leveraged in the rational design of advanced materials such as Covalent Organic Frameworks (COFs) and coordination polymers. By grounding technical data with mechanistic insights, this whitepaper serves as an essential resource for professionals seeking to harness the potential of this versatile aldehyde.

Introduction and Strategic Importance

This compound is an aromatic organic compound distinguished by a benzene ring functionalized with two hydroxyl (-OH) groups at adjacent (ortho) positions and two formyl (-CHO) groups at positions 1 and 4 (para). This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly sought-after precursor in the synthesis of complex molecular architectures. While it serves as a versatile intermediate in various organic syntheses, its most significant impact is in the field of materials science, particularly as a linker for creating porous crystalline structures with applications in gas storage, catalysis, and sensing.[1] For professionals in drug development, its utility lies not only as a potential pharmaceutical intermediate but also in its capacity to build novel frameworks for drug delivery systems.[][3]

Verified Nomenclature and Chemical Identity

Accurate identification of chemical compounds is paramount for reproducible scientific research. This compound is known by several synonyms, all referring to the same molecule. The confirmation of its identity is anchored by its unique CAS Registry Number: 148063-59-6.

Common Synonyms:

  • 1,4-Benzenedicarboxaldehyde, 2,3-dihydroxy-[4][5][6]

  • 2,3-Dihydroxybenzene-1,4-dicarbaldehyde[5][7][8]

  • 1,2-Dihydroxy-3,6-diformylbenzene[9][10]

  • 3,6-Diformyl catechol[5][9][10]

The structural identity and relationship between these names are visualized below.

cluster_main Chemical Structure & Core Identity cluster_synonyms Verified Synonyms img img cas CAS: 148063-59-6 syn1 This compound cas->syn1 syn2 1,2-Dihydroxy-3,6-diformylbenzene cas->syn2 syn3 3,6-Diformyl catechol cas->syn3 syn4 2,3-Dihydroxybenzene-1,4-dicarbaldehyde cas->syn4

Caption: Core chemical structure and its associated CAS number with common synonyms.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is critical for its application in experimental design. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 148063-59-6[4][9][11]
Molecular Formula C₈H₆O₄[4][5][11]
Molecular Weight 166.13 g/mol [4][7]
Appearance White to Yellow to Green-Yellow Solid/Crystal[5][6][9]
Melting Point 140-143 °C[5]
Boiling Point 265.2 ± 40.0 °C (Predicted)[5]
Storage Conditions 2-8°C, under inert atmosphere (Nitrogen or Argon)[5][11]
SMILES O=CC1=CC=C(C(O)=C1O)C=O[4][11]
InChIKey RDXRJTTYBZXJNE-UHFFFAOYSA-N[5]
Spectroscopic Validation (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) is a primary technique for structural confirmation. A typical spectrum in CDCl₃ confirms the presence of all expected protons.

  • δ 10.90 (s, 2H): This signal corresponds to the two hydroxyl (-OH) protons. The significant downfield shift is characteristic of strong intramolecular hydrogen bonding with the adjacent aldehyde oxygen atoms. This bonding is a key feature influencing the molecule's conformation and reactivity.

  • δ 10.03 (s, 2H): This singlet represents the two equivalent aldehyde (-CHO) protons.

  • δ 7.28 (s, 2H): This signal is assigned to the two equivalent protons on the aromatic ring.

This self-validating data confirms the C₂ᵥ symmetry of the molecule in solution and the successful synthesis of the target compound.[5]

Synthesis Protocol: Demethylation of 2,3-Dimethoxyterephthalaldehyde

The following protocol describes a reliable and high-yield synthesis of this compound via the demethylation of its methoxy-protected precursor. The choice of Boron Tribromide (BBr₃) is strategic; it is a powerful Lewis acid highly effective for cleaving aryl methyl ethers with minimal side reactions under controlled conditions.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Step 1: Reaction Setup: Under an inert argon atmosphere, dissolve 2,3-dimethoxyterephthalaldehyde (0.5 g, 2.51 mmol) in anhydrous dichloromethane (22 mL). An inert atmosphere is crucial to prevent oxidation of the hydroxyl groups in the final product.

  • Step 2: Reagent Addition: To this solution, slowly add boron tribromide (1 M in CH₂Cl₂, 10.3 mL). The slow addition is necessary to control the exothermic reaction.

  • Step 3: Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Step 4: Quenching: Carefully quench the reaction by adding water (22 mL). The mixture is then stirred overnight to ensure complete hydrolysis of boron complexes.

  • Step 5: Extraction: Transfer the mixture to a separatory funnel and extract with chloroform. Combine the organic layers.

  • Step 6: Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure.

  • Step 7: Purification: Recrystallize the resulting residue from a dichloromethane/hexane mixed solvent system to yield pure this compound (89% yield).[5]

Core Applications in Research and Development

The specific arrangement of reactive sites in this compound is the primary driver of its applications. The two aldehyde groups are ideal for forming stable imine bonds through condensation reactions with amines, while the catechol unit provides a potent site for metal coordination or further functionalization.[1]

G cluster_features Key Structural Features cluster_applications Resulting Applications A This compound B Two Aldehyde Groups (-CHO) A->B C Ortho-Dihydroxy Group (Catechol) A->C D Covalent Organic Frameworks (COFs) (via Imine Condensation) B->D Reacts with amines F Liquid Crystals (via Schiff Base Formation) B->F Forms mesogenic structures E Coordination Polymers / MOFs (via Metal Chelation) C->E Coordinates metals

Caption: Relationship between the molecule's functional groups and its primary applications.

Covalent Organic Frameworks (COFs)

COFs are porous, crystalline polymers built from organic monomers linked by strong covalent bonds. This compound is an exemplary building block for COFs.[1]

  • Causality: The two aldehyde groups readily undergo condensation reactions with multivalent amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form highly stable and porous frameworks linked by imine bonds. The planarity of the benzene ring helps enforce a well-defined, ordered structure. The presence of the hydroxyl groups within the COF pores can enhance substrate binding affinity and catalytic activity through hydrogen bonding.[1][12] These materials are heavily researched for applications in gas separation and heterogeneous catalysis.[1]

Liquid Crystals and Coordination Polymers
  • Liquid Crystals: The reaction of this compound with specific amines can form Schiff base compounds (imines) that exhibit liquid crystalline properties. These materials are crucial for developing advanced display technologies and optical sensors.[1]

  • Coordination Chemistry: The catechol moiety is an excellent chelating agent for a wide range of metal ions. This allows the molecule to be used as a ligand for creating coordination polymers or as a functional component in metal-organic frameworks (MOFs), leading to materials with interesting luminescent or magnetic properties for sensing applications.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][11]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][11]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[5][11]

Conclusion

This compound is more than a simple aromatic aldehyde; it is a rationally designed molecular tool. Its synonyms, including 1,2-Dihydroxy-3,6-diformylbenzene, all point to a structure optimized for the creation of complex, functional materials. The strategic placement of its aldehyde and hydroxyl groups provides chemists and material scientists with a reliable and versatile platform for synthesizing COFs, coordination polymers, and other advanced materials. For professionals in the pharmaceutical and life sciences sectors, the frameworks built from this molecule offer promising avenues for developing next-generation systems for catalysis and targeted drug delivery. A comprehensive understanding of its properties, synthesis, and reactivity is the first step toward unlocking its full potential.

References

Methodological & Application

Application Note & Protocol: Solvothermal Synthesis of Highly Stable Imine-Linked Covalent Organic Frameworks Using 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their pre-designable structures, low density, high thermal stability, and inherent porosity make them exceptional candidates for a multitude of applications, including gas storage and separation, heterogeneous catalysis, sensing, and drug delivery.[2][3][4] This document provides a detailed protocol for the synthesis of a two-dimensional (2D) imine-linked COF using 2,3-dihydroxyterephthalaldehyde (2,3-Dha) as a key building monomer.

The choice of 2,3-Dha is strategic. The ortho-dihydroxy functionality of the aldehyde monomer allows for the formation of strong intramolecular hydrogen bonds (O—H···N=C) with the newly formed imine linkages.[5] This structural feature imparts significant chemical and thermal stability to the resulting framework, a critical attribute for robust performance in various applications. The protocol detailed below describes a solvothermal synthesis, a widely used method that leverages reversible reaction chemistry under controlled temperature and pressure to facilitate the growth of highly crystalline, ordered frameworks.[6][7]

Part 1: Synthesis Workflow and Rationale

The synthesis relies on a Schiff base condensation reaction between the aldehyde groups of this compound and the amine groups of a multitopic linker.[2] In this example, we use tetra(p-aminophenyl)porphyrin (Tph) as the C4-symmetric amine linker to construct a porphyrin-based COF, herein referred to as 2,3-DhaTph. The reaction is catalyzed by aqueous acetic acid and proceeds under solvothermal conditions to yield a crystalline, purple powder.[8]

The entire process, from reactant preparation to final product activation, is designed to maximize crystallinity and porosity. Each step has a distinct purpose rooted in the principles of dynamic covalent chemistry and materials science.

COF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Activation Reactants 1. Weigh & Combine Monomers (2,3-Dha + Tph) Solvent 2. Add Solvent System (o-DCB/DMAc + Acetic Acid) Reactants->Solvent Dissolve Sonicate 3. Sonicate for Homogeneity Solvent->Sonicate Disperse Freeze 4. Freeze-Pump-Thaw Cycles (Degassing) Sonicate->Freeze Transfer to tube Seal 5. Seal Reaction Tube Freeze->Seal Remove O₂ Heat 6. Solvothermal Reaction (120°C, 72h) Seal->Heat Initiate polymerization Filter 7. Isolate Product (Filtration) Heat->Filter Cool to RT Wash 8. Wash with Solvents (Ethanol) Filter->Wash Remove impurities Activate 9. Activate under Vacuum (150°C, 12h) Wash->Activate Remove pore solvent Final_Product Characterize (PXRD, FT-IR, BET, etc.) Activate->Final_Product Obtain pure COF

Caption: General workflow for the solvothermal synthesis of the 2,3-DhaTph COF.

Part 2: Detailed Experimental Protocol

This protocol is adapted from established literature for the synthesis of the 2,3-DhaTph COF.[8]

Materials and Equipment
Reagents & Solvents Grade/Purity Equipment
This compound (2,3-Dha)>98%Pyrex tube (heavy-walled)
Tetra(p-aminophenyl)porphyrin (Tph)>97%Analytical balance
1,2-Dichlorobenzene (o-DCB)Anhydrous, >99%Bath sonicator
Dimethylacetamide (DMAc)Anhydrous, >99%Schlenk line or high-vacuum manifold
Acetic Acid (CH₃COOH)GlacialLaboratory oven
EthanolACS GradeCentrifuge or filtration setup
Liquid Nitrogen (N₂)------
Synthesis Procedure: 2,3-DhaTph COF
  • Reactant Preparation: In a heavy-walled Pyrex tube, combine this compound (26.6 mg, 0.16 mmol) and tetra(p-aminophenyl)porphyrin (54 mg, 0.08 mmol).

    • Scientist's Note: A 2:1 molar ratio of the C2-symmetric aldehyde (2,3-Dha) to the C4-symmetric amine (Tph) is used to ensure complete reaction of the amine functionalities, which is essential for forming an extended, defect-free framework.

  • Solvent and Catalyst Addition: To the solid mixture, add 1,2-dichlorobenzene (o-DCB, 1.0 mL), dimethylacetamide (DMAc, 3.0 mL), and 6.0 M aqueous acetic acid (0.6 mL).[8]

    • Scientist's Note: A mixed solvent system is often used to balance monomer solubility and control the rate of COF nucleation and growth. Acetic acid acts as a catalyst, protonating the aldehyde group to make it more electrophilic and accelerating the reversible imine condensation. This reversibility is key to "error-checking" and allows the system to self-correct into a thermodynamically stable, crystalline structure.

  • Homogenization: Sonicate the mixture for 20 minutes to obtain a well-dispersed, homogenous suspension.[8]

  • Degassing: Attach the Pyrex tube to a high-vacuum line. Flash freeze the tube by immersing it in a liquid nitrogen bath (77 K). Once frozen solid, evacuate the tube. Then, remove the tube from the liquid nitrogen and allow it to thaw completely. Repeat this freeze-pump-thaw cycle three times.[8]

    • Scientist's Note: This step is critical for removing dissolved oxygen. Oxygen can cause irreversible oxidative side reactions, leading to defects in the COF structure that inhibit crystallization and reduce porosity.

  • Reaction: After the final thaw cycle, seal the tube under vacuum using a torch. Place the sealed tube in a laboratory oven pre-heated to 120 °C and heat for 72 hours.[8]

    • Scientist's Note: The solvothermal conditions (elevated temperature and pressure in a closed system) provide the necessary energy to overcome the activation barrier for bond formation while keeping the reactants and intermediates in solution to facilitate the dynamic covalent reaction.

  • Isolation and Purification: After 72 hours, remove the tube from the oven and allow it to cool to room temperature. A purple precipitate should be visible. Carefully open the tube and collect the solid product by filtration or centrifugation. Wash the collected powder thoroughly with ethanol to remove any unreacted monomers, residual solvent, and catalyst.[8]

  • Activation: Dry the purified powder under vacuum at 150 °C for 12 hours.[8] This step, known as activation, is crucial for removing any solvent molecules trapped within the pores of the COF. The final product is a purple powder. The isolated yield is typically high, around 80%.[8]

Summary of Synthesis Parameters
ParameterValue/DescriptionRationale/Reference
Aldehyde Monomer This compound (0.16 mmol)C2-symmetric linker with H-bonding capability
Amine Monomer Tetra(p-aminophenyl)porphyrin (0.08 mmol)C4-symmetric linker for a tetragonal framework
Solvent System o-DCB (1.0 mL) / DMAc (3.0 mL)Balances solubility and controls nucleation[8]
Catalyst 6.0 M Acetic Acid (0.6 mL)Promotes reversible imine formation[8]
Temperature 120 °CStandard solvothermal condition for imine COFs[8]
Time 72 hoursAllows for complete reaction and crystallization[8]
Expected Yield ~80%Based on the limiting reagent (Tph)[8]
Expected Appearance Purple PowderCharacteristic of the porphyrin-based COF[8]

Part 3: Structural and Functional Characterization

To confirm the successful synthesis of a crystalline, porous COF, a suite of characterization techniques is required.

Caption: Key techniques for characterizing the synthesized COF.

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique to verify the long-range crystalline order of the COF.[8] A successful synthesis will yield a diffraction pattern with distinct peaks corresponding to the expected crystal structure, which can be compared against simulated patterns.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR confirms the formation of the imine (C=N) linkage. The spectrum of the final product should show a characteristic imine stretching vibration (around 1612 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching bands from the monomers.[8]

  • Gas Adsorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the porosity.[8] The Brunauer-Emmett-Teller (BET) surface area for this type of COF can be significant, for example, 1019 m²/g for 2,3-DhaTph, confirming its porous nature.[5]

  • Thermogravimetric Analysis (TGA): TGA is performed under an inert atmosphere (e.g., N₂) to evaluate the thermal stability of the COF.[8] The material should be stable to high temperatures, often above 300-400 °C.

  • Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and particle size of the synthesized COF powder.[8]

By following this detailed protocol and validating the outcome with the prescribed characterization techniques, researchers can reliably synthesize high-quality, stable covalent organic frameworks for a variety of advanced applications.

References

Application Notes & Protocols: 2,3-Dihydroxyterephthalaldehyde in Advanced Gas Storage Materials

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development. This document details the synthesis, characterization, and application of 2,3-Dihydroxyterephthalaldehyde (DHTA) as a pivotal building block for the creation of advanced gas storage materials, particularly Covalent Organic Frameworks (COFs).

Introduction: The Strategic Importance of this compound in Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities, making them exceptional candidates for a variety of applications, including gas storage and separation.[1][2] The choice of organic building blocks is critical in dictating the physicochemical properties of the resulting COF. This compound (DHTA) has emerged as a particularly valuable monomer for several key reasons:

  • Vicinal Hydroxyl Groups: The two adjacent hydroxyl groups on the aromatic ring can act as powerful chelating sites for metal ions and can enhance the binding affinity for specific gas molecules like carbon dioxide through hydrogen bonding interactions.

  • Reactive Aldehyde Functionalities: The two aldehyde groups are highly reactive towards amine linkers, facilitating the formation of robust and reversible imine bonds through Schiff base condensation.[1] This dynamic covalent chemistry is crucial for the error-checking and self-healing processes that lead to highly crystalline COF materials.[1]

  • Geometric Rigidity: The planar and rigid structure of the DHTA molecule contributes to the formation of well-defined, permanent porosity in the resulting COF, a critical feature for effective gas storage.

These attributes make DHTA-based COFs promising materials for addressing challenges in clean energy applications, such as hydrogen storage, methane storage, and carbon dioxide capture.[3] This guide provides detailed protocols for the synthesis and characterization of a representative DHTA-based COF.

Synthesis of a this compound-Based Covalent Organic Framework (COF)

This section provides a detailed protocol for the synthesis of a two-dimensional COF, designated as 2,3-DhaTph, from this compound (DHTA) and tetra(p-aminophenyl)porphyrin (Tph). This procedure is adapted from established methods.[4]

Materials and Reagents
  • This compound (DHTA)

  • Tetra(p-aminophenyl)porphyrin (Tph)

  • 1,2-dichlorobenzene (o-DCB)

  • Dimethylacetamide (DMAc)

  • 6.0 M Acetic Acid

  • Ethanol

  • Pyrex tube

  • Sonicator

  • Schlenk line

  • Oven

Synthetic Workflow Diagram

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Synthesis cluster_purification Product Purification & Activation DHTA This compound (DHTA) Mix Mix & Sonicate: DHTA, Tph, o-DCB, DMAc, Acetic Acid DHTA->Mix Tph Tetra(p-aminophenyl)porphyrin (Tph) Tph->Mix Degas Freeze-Pump-Thaw Cycles (x3) Mix->Degas Homogeneous Dispersion Seal Seal Pyrex Tube under Vacuum Degas->Seal Heat Heat at 120 °C for 72 hours Seal->Heat Crystallization Filter Filter and Collect Solid Product Heat->Filter Wash Wash with Ethanol Filter->Wash Dry Dry under Vacuum at 150 °C for 12 hours Wash->Dry Final Activated 2,3-DhaTph COF Dry->Final

Caption: Workflow for the synthesis of 2,3-DhaTph COF.

Step-by-Step Synthesis Protocol
  • Preparation of the Reaction Mixture: In a Pyrex tube, combine this compound (26.6 mg, 0.16 mmol) and tetra(p-aminophenyl)porphyrin (54 mg, 0.08 mmol).[4]

  • Addition of Solvents and Catalyst: To the solid mixture, add 1,2-dichlorobenzene (1.0 mL), dimethylacetamide (3.0 mL), and 6.0 M acetic acid (0.6 mL).[4]

  • Homogenization: Sonicate the mixture for 20 minutes to achieve a homogeneous dispersion.[4]

  • Degassing: Flash freeze the Pyrex tube using a liquid nitrogen bath (77 K).[4] Subsequently, subject the frozen mixture to three freeze-pump-thaw cycles using a Schlenk line to thoroughly remove dissolved gases.[4]

  • Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven preheated to 120 °C for 72 hours.[4]

  • Product Isolation and Purification: After cooling to room temperature, a solid precipitate will be observed. Collect the solid product by filtration.

  • Washing: Wash the collected solid sequentially with ethanol to remove any unreacted monomers and residual solvents.[4]

  • Activation: Dry the purified COF powder under vacuum at 150 °C for 12 hours to remove any guest molecules from the pores.[4] This results in the activated 2,3-DhaTph COF as a purple powder.

Characterization of DHTA-Based Gas Storage Materials

Thorough characterization is essential to confirm the successful synthesis of the COF and to evaluate its properties for gas storage applications.

Structural and Morphological Characterization
Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and determine the crystal structure of the synthesized COF.[4]A diffraction pattern with distinct peaks corresponding to a specific crystal lattice, which can be compared with simulated patterns.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the formation of imine linkages and the presence of characteristic functional groups.[4]The appearance of a characteristic C=N stretching vibration (around 1620 cm⁻¹) and the disappearance of the N-H stretching vibrations from the amine linker and the C=O stretching from the aldehyde.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the COF material.[4]A TGA curve showing high thermal stability, with significant weight loss occurring at temperatures above 300-400 °C under an inert atmosphere.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the COF powder.[4]Images revealing the overall morphology, such as aggregated nanoparticles or larger crystalline domains.
Transmission Electron Microscopy (TEM) To observe the internal structure and lattice fringes of the COF, providing further evidence of crystallinity.[4]High-resolution images showing ordered porous networks and lattice fringes.
Gas Sorption Analysis for Porosity and Gas Storage Capacity

The performance of the DHTA-based COF as a gas storage material is evaluated through gas sorption measurements.

Experimental Protocol for Gas Sorption
  • Sample Preparation: A known mass of the activated COF is placed in a sample tube of a volumetric gas sorption analyzer.

  • Degassing: The sample is further degassed in-situ under high vacuum and elevated temperature (e.g., 150 °C) to ensure the pores are completely empty.

  • Isotherm Measurement: The gas of interest (e.g., N₂, H₂, CO₂, CH₄) is introduced into the sample tube at a constant temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂ and CH₄). The amount of gas adsorbed by the material is measured at various pressures to generate an adsorption-desorption isotherm.

Data Analysis and Key Parameters
  • BET Surface Area: Calculated from the nitrogen adsorption isotherm at 77 K using the Brunauer-Emmett-Teller (BET) theory. This parameter provides a measure of the total surface area available for gas adsorption.

  • Pore Volume and Pore Size Distribution: Determined from the adsorption isotherm using methods such as Non-Local Density Functional Theory (NLDFT) or Quenched Solid Density Functional Theory (QSDFT). This reveals the volume of the pores and their size distribution, which are critical for selective gas uptake.

  • Gas Uptake Capacity: The total amount of a specific gas (e.g., H₂, CO₂, CH₄) adsorbed by the material at a given pressure and temperature, typically expressed in weight percent (wt%) or cm³/g.

Representative Gas Storage Performance of DHTA-Based COFs

The following table summarizes typical gas storage properties for COFs synthesized using DHTA and similar building blocks.

COF Material BET Surface Area (m²/g) Gas Uptake Capacity Conditions Reference
2,3-DhaTab413H₂~1.0 wt%77 K, 1 bar[5]
2,3-DhaTta1700H₂~1.6 wt%77 K, 1 bar[5]
ACOF-11318CO₂177 mg/g273 K, 1 bar[3]
ACOF-11318CH₄11.5 mg/g273 K, 1 bar[3]
3D COF-1023472CH₄187 mg/g298 K, 35 bar[6]

Causality and Experimental Insights

  • Choice of Solvents: A mixed solvent system like o-DCB/DMAc is often employed to ensure sufficient solubility of the precursors while facilitating the precipitation of the crystalline COF product.

  • Role of Acetic Acid: Acetic acid acts as a catalyst for the reversible imine condensation reaction. It protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reversibility of this reaction is key to achieving a crystalline, thermodynamically stable product over an amorphous, kinetically trapped one.

  • Importance of Degassing: The freeze-pump-thaw cycles are critical for removing oxygen, which can cause side reactions and degrade the organic linkers at high temperatures.

  • Solvothermal Conditions: Heating the sealed reaction vessel at 120 °C provides the necessary energy to overcome the activation barrier for the condensation reaction and promotes the formation of a well-ordered crystalline structure over an extended period.

Conclusion

This compound is a versatile and highly effective building block for the construction of crystalline porous materials for gas storage. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate novel DHTA-based COFs. The ability to tune the porosity and introduce functional groups through the strategic use of DHTA opens up exciting possibilities for the development of next-generation materials for clean energy and environmental applications.

References

Application Notes and Protocols for the Synthesis of Schiff Base Ligands Using 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2,3-Dihydroxyterephthalaldehyde in Ligand Design

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to unlocking novel metal complexes with tailored electronic, catalytic, and biological properties. Among the myriad of molecular scaffolds available, Schiff base ligands, characterized by their imine (-C=N-) functional group, offer a remarkable degree of versatility.[1][2] Their synthesis is often straightforward, and their steric and electronic properties can be finely tuned by selecting appropriate aldehyde and amine precursors.[3] This application note focuses on the use of a particularly promising, yet underutilized, building block: this compound.

The strategic placement of two hydroxyl groups ortho to the aldehyde functionalities on a central benzene ring makes this compound a highly attractive precursor for several reasons. The vicinal diol moiety provides a strong chelation site for metal ions, enhancing the stability of the resulting complexes. Furthermore, the presence of four potential donor atoms (two phenolic oxygens and two imine nitrogens upon condensation) allows for the formation of intricate and stable coordination environments. These structural features are highly sought after in the development of catalysts, advanced materials, and potential therapeutic agents.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of Schiff base ligands derived from this compound. We will delve into the mechanistic underpinnings of Schiff base formation, provide detailed experimental protocols, and discuss the essential characterization techniques required to validate the synthesis of these valuable ligands.

The Mechanism of Schiff Base Formation: A Stepwise Perspective

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[4][5] The reaction proceeds through a two-step mechanism, typically catalyzed by either an acid or a base. Understanding this mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired product.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This step results in the formation of a zwitterionic intermediate.

  • Proton Transfer: A proton is then transferred from the nitrogen atom to the oxygen atom, yielding a neutral amino alcohol intermediate, also known as a carbinolamine.

  • Dehydration: In the presence of a catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule and forming the final imine product.

The overall reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the Schiff base.[6]

Schiff_Base_Formation Aldehyde This compound (R-CHO) Zwitterion Zwitterionic Intermediate Aldehyde->Zwitterion + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Zwitterion Carbinolamine Carbinolamine Zwitterion->Carbinolamine Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Schiff_Base Schiff Base Ligand (R-CH=N-R') Protonated_Carbinolamine->Schiff_Base - H2O Water Water (H2O) Protonated_Carbinolamine->Water

Caption: Mechanism of Schiff base formation.

Experimental Protocols: A Representative Synthesis

The following protocol outlines a general and robust method for the synthesis of a Schiff base ligand from this compound and a representative diamine, such as ethylenediamine. This procedure can be adapted for a variety of primary amines to generate a library of ligands.

Materials and Equipment:

  • This compound

  • Ethylenediamine (or other suitable primary diamine)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve one molar equivalent of this compound in a suitable volume of absolute ethanol with gentle heating and stirring.

  • Addition of Amine: To this solution, add a solution of 0.5 molar equivalents of ethylenediamine (for a 2:1 aldehyde to diamine ratio) in absolute ethanol dropwise while stirring. The molar ratio should be adjusted based on the desired final ligand structure.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, a precipitate will often form. Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Drying: Dry the purified Schiff base ligand in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Synthesis_Workflow Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve Add_Amine Add Diamine Solution Dissolve->Add_Amine Add_Catalyst Add Glacial Acetic Acid Add_Amine->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Cool Cool to Room Temperature and then in Ice Bath Reflux->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry End End: Purified Schiff Base Ligand Dry->End

Caption: Experimental workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Base Ligands

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base ligand. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations for a Ligand from this compound and Ethylenediamine
FT-IR Spectroscopy To identify the formation of the imine bond and the presence of other functional groups.Disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹). Appearance of a strong C=N stretching band (around 1600-1640 cm⁻¹).[7] A broad O-H stretching band (around 3200-3600 cm⁻¹) from the phenolic groups.
¹H NMR Spectroscopy To confirm the structure and purity of the ligand.A characteristic singlet for the azomethine proton (-CH=N-) in the region of 8.0-9.0 ppm.[7] Signals corresponding to the aromatic protons of the dihydroxyterephthalaldehyde backbone. Signals for the protons of the amine moiety (e.g., a singlet for the -CH₂-CH₂- protons of ethylenediamine). A broad singlet for the phenolic -OH protons, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy To identify the carbon skeleton of the molecule.A signal for the imine carbon (-C=N-) in the range of 150-165 ppm. Aromatic carbon signals. Signals for the carbons of the amine residue.
Mass Spectrometry To determine the molecular weight of the synthesized ligand.A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the Schiff base ligand.[5]
Elemental Analysis To determine the elemental composition (C, H, N) of the ligand.The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formula.

Applications in Coordination Chemistry and Beyond

Schiff base ligands derived from this compound are poised to be highly valuable in a range of applications due to their robust chelating ability and the potential for forming polynuclear metal complexes.

  • Catalysis: The resulting metal complexes can serve as catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The well-defined coordination sphere provided by the ligand can enhance catalytic activity and selectivity.

  • Materials Science: These ligands can be used to construct metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, and porous properties.

  • Bioinorganic Chemistry: The ability of these ligands to form stable complexes with biologically relevant metal ions makes them promising candidates for the development of model compounds for metalloenzymes and as potential therapeutic agents with antimicrobial or anticancer activities.[2]

Conclusion

This compound is a versatile and powerful building block for the synthesis of sophisticated Schiff base ligands. The protocols and characterization methods detailed in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of these ligands and to develop novel metal complexes with a wide array of potential applications. The inherent structural features of this aldehyde precursor, combined with the synthetic flexibility of Schiff base chemistry, open up exciting avenues for innovation in catalysis, materials science, and drug discovery.

References

Application Notes & Protocols for the Purification of 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dihydroxyterephthalaldehyde, also known as 3,6-diformyl catechol, is a pivotal aromatic building block, particularly valued in the synthesis of advanced materials like Covalent Organic Frameworks (COFs).[1] The structural integrity and performance of these materials are directly contingent on the purity of the monomer precursors. Impurities, even in trace amounts, can introduce defects into the crystalline framework, compromising porosity, stability, and functionality. This document provides a comprehensive, step-by-step protocol for the purification of crude this compound via recrystallization, a robust technique for purifying solid organic compounds.[2] We will delve into the mechanistic principles behind the procedure, safety considerations, and methods for assessing final purity, ensuring researchers can reliably obtain high-purity material for their applications.

Health and Safety Precautions

Prior to initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) and establish a thorough understanding of the hazards associated with this compound and all solvents used.

Hazard Profile: this compound is classified as a hazardous substance.[3][4]

  • Skin Irritation (H315): Causes skin irritation upon contact.[4]

  • Eye Irritation (H319): Causes serious eye irritation.[4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[4]

Mandatory Personal Protective Equipment (PPE) & Handling:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[4]

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling of the solid and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[3]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.

The Principle of Recrystallization

Recrystallization is a fundamental purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2][5] The ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature (near the solvent's boiling point).[5]

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, forcing it to crystallize out of the solution.

  • The soluble impurities remain in the cold solvent (the "mother liquor").

  • The pure crystals are then isolated by filtration.

The success of this technique hinges on the selection of an appropriate solvent system and careful control over the rate of cooling.

Experimental Protocol: Purification by Recrystallization

This protocol details the process from solvent selection to the final isolation of purified this compound.

Materials & Equipment

Chemicals:

  • Crude this compound (Purity: e.g., <95%)

  • Screening Solvents (Reagent Grade): Ethanol, Methanol, Ethyl Acetate, Toluene, Acetone, Deionized Water

  • Decolorizing Activated Charcoal (optional)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Glass funnel (for hot filtration)

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source (e.g., water aspirator)

  • Ice bath

  • Spatulas and weighing paper

  • Melting point apparatus

  • Vacuum oven

Step 1: Solvent Selection (Screening)

Scientist's Note: The choice of solvent is the most critical variable in recrystallization. A systematic screening process is essential. The goal is to identify a solvent (or a two-solvent mixture) that provides a significant difference in the compound's solubility between hot and cold conditions.

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different screening solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor room-temperature solubility in a hot water bath. Continue adding the corresponding solvent dropwise until the solid dissolves.

  • Once dissolved, allow the tubes to cool to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of crystals upon cooling. If no single solvent is ideal, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be explored.[6]

Step 2: Recrystallization Procedure

The following workflow diagram illustrates the main steps of the process.

G cluster_main Purification Workflow A 1. Dissolution Weigh crude solid into flask. Add minimum hot solvent. B 2. Hot Filtration (Optional) Filter to remove insoluble impurities. Use if solution is cloudy or colored. A->B Insoluble impurities present? C 3. Crystallization Cool solution slowly to room temp. Further cool in ice bath. A->C No insoluble impurities B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Wash crystals with small amount of cold solvent. D->E F 6. Drying Dry crystals under vacuum. E->F G 7. Analysis Assess purity (m.p., HPLC, NMR). F->G

Caption: Workflow for the purification of this compound.

  • Dissolution: Weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding hot solvent until the solid is completely dissolved. Scientist's Note: It is crucial to use the minimum amount of hot solvent required for dissolution. Using an excess will keep more of your product dissolved upon cooling, significantly reducing the final yield.[7][8]

  • Hot Filtration (Perform if necessary): If insoluble impurities are visible or if the solution is colored, a hot filtration step is required.

    • Place a fluted filter paper in a stemless glass funnel.

    • Preheat the funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.

    • If the solution is colored, add a very small amount of decolorizing charcoal to the dissolved solution, swirl, and then quickly pour the hot solution through the fluted filter paper into the clean, preheated flask.[7]

    • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Scientist's Note: Slow, gradual cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities within the crystal lattice.[8] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits flatly inside. Place it on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.[8]

    • Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.

    • Wash the crystals on the filter with one or two small portions of ice-cold solvent to rinse away the impurity-laden mother liquor. Scientist's Note: Using cold solvent for washing is critical to prevent the redissolving and loss of your purified product.[8]

  • Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them. Transfer the filter cake to a watch glass, break up the solid, and dry it to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Data Presentation & Purity Assessment

The efficacy of the purification protocol must be validated empirically. The following table summarizes the expected outcomes.

ParameterBefore Purification (Crude)After Purification (Expected)Method of Analysis
Appearance Yellow to brownish powderWhite to pale yellow crystalline solidVisual Inspection
Yield (%) N/A70 - 90% (Typical)Gravimetric
Melting Point (°C) Broad range, e.g., 142-149 °CSharp range, e.g., 149-151 °CMelting Point Apparatus
Purity (%) < 95%> 98%HPLC, ¹H NMR

Purity Verification:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range. The literature melting point for this compound is 148-152 °C. A narrow range within this window indicates high purity.[5]

  • Chromatographic & Spectroscopic Analysis: For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) are ideal. Confirmation of the chemical structure and absence of proton-bearing impurities can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

References

The Role of 2,3-Dihydroxyterephthalaldehyde in the Advancement of Catalytic Materials: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Dihydroxyterephthalaldehyde in Catalyst Design

In the landscape of modern catalysis, the rational design of catalyst architecture is paramount to achieving superior performance, selectivity, and stability. This compound, a seemingly simple aromatic dialdehyde, has emerged as a cornerstone building block in the synthesis of advanced porous crystalline materials, particularly Covalent Organic Frameworks (COFs). Its strategic importance lies in the unique combination of reactive aldehyde functionalities, essential for the formation of robust porous frameworks, and the presence of vicinal hydroxyl groups on the catechol moiety. This catechol group is not a passive spectator; it imparts distinct electronic properties, serves as a metal-chelating site, and can actively participate in catalytic transformations. This guide provides an in-depth exploration of the application of this compound in the development of cutting-edge catalytic materials, offering detailed protocols and insights for researchers in catalysis and drug development.

Application Notes: Designing Catalysts with this compound

The unique structural attributes of this compound offer a versatile platform for the design of highly functional catalytic materials. The following notes elucidate the key considerations and applications.

Covalent Organic Frameworks (COFs) as Catalytic Platforms

COFs constructed from this compound are crystalline porous polymers with high surface areas and tunable functionalities, making them exceptional candidates for heterogeneous catalysis.[1] The imine-based condensation reaction between the aldehyde groups of this compound and multitopic amines is a common and efficient method for COF synthesis.[2]

Causality in Synthesis: The choice of a solvothermal synthesis method, often employing a mixture of solvents like 1,2-dichlorobenzene (o-DCB) and dimethylacetamide (DMAc) with an acetic acid catalyst, is critical.[3] The high boiling point of o-DCB allows for the reaction to be conducted at elevated temperatures (e.g., 120 °C), which is necessary to ensure the reversibility of the imine bond formation. This reversibility is the key to "error-checking" during the crystallization process, leading to a highly ordered and crystalline framework. The acetic acid acts as a catalyst for the imine condensation reaction. The freeze-pump-thaw cycles are crucial for removing dissolved gases, particularly oxygen, which can interfere with the reaction and potentially degrade the organic linkers at high temperatures.[3]

The Role of the Catechol Moiety in Catalysis

The vicinal diol functionality of the this compound linker is a key determinant of the resulting COF's catalytic prowess.

  • Metal Chelation: The catechol group provides a strong bidentate binding site for metal ions. This allows for the post-synthetic metalation of the COF with various catalytically active metals (e.g., Co, Ni, Pd). This strategy transforms the COF into a robust, heterogeneous catalyst with well-defined, isolated active sites, preventing the common issues of leaching and agglomeration seen in traditional supported catalysts.[4]

  • Organocatalysis: The hydroxyl groups themselves can act as organocatalytic sites. For instance, in cascade reactions, these acidic protons can participate in proton transfer steps, working in synergy with other functional groups within the COF framework.[3]

  • Photocatalysis: The electron-rich nature of the catechol moiety can significantly influence the electronic properties of the COF, enhancing its ability to absorb light and generate charge carriers (electron-hole pairs).[4] This is crucial for photocatalytic applications such as CO₂ reduction and organic pollutant degradation. The catechol group can facilitate charge transfer processes, a key step in many photocatalytic mechanisms.[5]

Characterization of this compound-Based Catalysts

A comprehensive characterization is essential to validate the successful synthesis of the desired catalytic material and to understand its structure-property-performance relationships.

Technique Information Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and determines the crystal structure of the COF.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies the formation of imine linkages and the presence of hydroxyl groups.[6]
Thermogravimetric Analysis (TGA) Assesses the thermal stability of the catalytic material.
Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM) Visualize the morphology and particle size of the synthesized catalyst.[6]
Gas Adsorption (e.g., N₂) Determines the surface area and porosity of the material.
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition and oxidation states of incorporated metals.
UV-Visible Diffuse Reflectance Spectroscopy (DRS) Characterizes the light-harvesting properties of photocatalysts.
Transient Absorption Spectroscopy Investigates the dynamics of photogenerated charge carriers in photocatalysts.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of catalytic materials derived from this compound.

Protocol 1: Synthesis of a Bifunctional Porphyrin-Based COF (2,3-DhaTph)

This protocol is adapted from the synthesis of a bifunctional covalent organic framework with two-dimensional organocatalytic micropores.[3]

Materials and Reagents:

  • This compound (2,3-Dha) (26.6 mg, 0.16 mmol)

  • Tetra(p-aminophenyl)porphyrin (Tph) (54 mg, 0.08 mmol)

  • 6.0 M Acetic Acid (0.6 mL)

  • 1,2-Dichlorobenzene (o-DCB) (1.0 mL)

  • Dimethylacetamide (DMAc) (3.0 mL)

  • Ethanol

  • Liquid Nitrogen

Equipment:

  • Pyrex tube

  • Sonicator

  • High-vacuum line

  • Oven

  • Filtration apparatus

Procedure:

  • Homogenization: In a Pyrex tube, combine this compound (26.6 mg, 0.16 mmol) and tetra(p-aminophenyl)porphyrin (54 mg, 0.08 mmol).

  • Add 1,2-dichlorobenzene (1.0 mL), dimethylacetamide (3.0 mL), and 6.0 M acetic acid (0.6 mL).

  • Sonicate the mixture for 20 minutes to obtain a homogeneous dispersion.

  • Degassing: Flash freeze the tube in a liquid nitrogen bath (77 K).

  • Evacuate the tube using a high-vacuum line and then thaw. Repeat this freeze-pump-thaw cycle three times to remove dissolved gases.

  • Reaction: Seal the tube under vacuum and heat at 120 °C for 72 hours.

  • Work-up and Isolation: After cooling to room temperature, filter the resulting purple powder.

  • Wash the powder thoroughly with ethanol.

  • Dry the product under vacuum at 150 °C for 12 hours to yield the 2,3-DhaTph COF.

DOT Script for Synthesis Workflow:

G cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Solvothermal Synthesis cluster_3 Product Isolation A Combine 2,3-Dha, Tph, o-DCB, DMAc, Acetic Acid B Sonicate for 20 min A->B C Freeze-Pump-Thaw Cycles (x3) B->C D Seal Tube Under Vacuum C->D E Heat at 120°C for 72h D->E F Filter and Wash with Ethanol E->F G Dry under vacuum at 150°C F->G H Characterize COF (PXRD, FT-IR, etc.) G->H

Caption: Workflow for the synthesis of 2,3-DhaTph COF.

Protocol 2: Photocatalytic Degradation of an Organic Pollutant

This protocol is a generalized procedure for evaluating the photocatalytic activity of a this compound-based COF for the degradation of a model organic pollutant, such as Rhodamine B (RhB), under visible light irradiation.

Materials and Reagents:

  • Synthesized this compound-based COF photocatalyst (e.g., 10 mg)

  • Rhodamine B (RhB) stock solution (e.g., 10 mg/L)

  • Deionized water

  • Scavengers (optional, e.g., isopropanol for hydroxyl radicals, benzoquinone for superoxide radicals)

Equipment:

  • Photoreactor with a visible light source (e.g., 300W Xenon lamp with a UV cutoff filter, λ > 420 nm)

  • Magnetic stirrer

  • Quartz reaction vessel

  • Syringe and filters

  • UV-Vis spectrophotometer

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the COF photocatalyst (e.g., 10 mg) in an aqueous solution of the organic pollutant (e.g., 50 mL of 10 mg/L RhB) in the quartz reaction vessel.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 60 minutes) to ensure that adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.

  • Photocatalytic Reaction: Turn on the visible light source to initiate the photocatalytic degradation. Maintain constant stirring throughout the experiment.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 3 mL) of the suspension.

  • Sample Preparation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles.

  • Analysis: Measure the concentration of the organic pollutant in the filtrate using a UV-Vis spectrophotometer by monitoring the absorbance at its characteristic wavelength (e.g., 554 nm for RhB).

  • Degradation Efficiency Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration after adsorption-desorption equilibrium and Cₜ is the concentration at time t.

  • (Optional) Scavenger Study: To investigate the reactive oxygen species (ROS) involved, add scavengers to the reaction mixture before illumination and repeat the experiment.

DOT Script for Photocatalytic Mechanism:

G COF COF COF_excited COF* COF->COF_excited Visible Light (hν) COF_excited->COF e e- COF_excited->e CB h h+ COF_excited->h VB O2 O₂ e->O2 H2O H₂O h->H2O Superoxide •O₂⁻ O2->Superoxide Pollutant Organic Pollutant Superoxide->Pollutant OH_radical •OH H2O->OH_radical OH_radical->Pollutant Degradation_products Degradation Products Pollutant->Degradation_products Oxidation

Caption: Proposed mechanism for photocatalytic degradation.

Quantitative Performance Data

The catalytic performance of materials derived from this compound can be quantified to allow for comparison and optimization.

Table 1: Catalytic Performance of 2,3-DhaTph in a Cascade Reaction [3]

CatalystConversion (%)Yield (%)
2,3-DhaTph 10096
Blank (no catalyst) 3227

Conclusion and Future Perspectives

This compound has proven to be a versatile and powerful building block for the creation of sophisticated catalytic materials. The ability to form robust, crystalline COFs with inherent catalytic functionalities, or with the potential for post-synthetic modification, opens up a vast design space for novel catalysts. The protocols and application notes provided herein offer a solid foundation for researchers to explore and expand the catalytic applications of these remarkable materials. Future research will likely focus on the development of chiral COFs for asymmetric catalysis, the integration of these materials into flow chemistry systems for continuous manufacturing, and the exploration of their potential in complex multi-step cascade reactions, further solidifying the importance of this compound in the future of catalysis.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 2,3-dihydroxyterephthalaldehyde. This document is designed to offer both theoretical understanding and practical, field-proven protocols to facilitate the successful execution of these important condensation reactions.

Introduction: The Significance of Schiff Bases from this compound

Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone in coordination chemistry and medicinal chemistry.[1] Their facile synthesis and versatile coordinating ability have positioned them as privileged scaffolds in the design of novel therapeutic agents and functional materials.[1] The specific use of this compound as a precursor imparts unique characteristics to the resulting Schiff bases. The presence of two aldehyde functionalities allows for the formation of dimeric or polymeric structures, while the ortho-dihydroxy groups provide strong chelation sites for metal ions, enhancing the stability and modulating the electronic properties of the resulting metal complexes. These features are of particular interest in drug development, where Schiff base complexes have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

The Underlying Chemistry: Mechanism of Schiff Base Condensation

The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde or ketone.[1] The reaction typically proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, forming the stable imine (Schiff base).[2]

The reaction is often carried out in a protic solvent, such as ethanol or methanol, which facilitates proton transfer steps. A catalytic amount of a weak acid, like glacial acetic acid, is frequently added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.[3]

Generalized Experimental Protocol

This protocol provides a robust starting point for the synthesis of Schiff bases from this compound and a primary amine. Optimization of reaction time, temperature, and stoichiometry may be necessary depending on the specific amine used.

Materials and Equipment
  • This compound (C₈H₆O₄, MW: 166.13 g/mol )[4]

  • Primary amine (e.g., aniline, substituted anilines, diamines)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of this compound in an appropriate volume of absolute ethanol (e.g., 20-30 mL). Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Addition of Amine: In a separate beaker, dissolve 2.0 mmol of the primary amine (for a 1:2 molar ratio with the dialdehyde) in a minimal amount of absolute ethanol.

  • Initiation of Reaction: Add the amine solution dropwise to the stirred solution of this compound at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[3]

  • Reaction Progression: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80 °C for ethanol) with continuous stirring. The progress of the reaction should be monitored by TLC. A common eluent system for this purpose is a mixture of ethyl acetate and hexane.

  • Product Isolation: Upon completion of the reaction (as indicated by the disappearance of the starting materials on the TLC plate, typically after 2-4 hours), allow the reaction mixture to cool to room temperature.[5] The solid Schiff base product will often precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified Schiff base product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Purification: The Art of Recrystallization

For obtaining high-purity Schiff bases suitable for downstream applications such as single-crystal X-ray diffraction or biological assays, recrystallization is the preferred method of purification.

  • Solvent Selection: Choose a solvent or a solvent mixture in which the Schiff base is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or a mixture of ethanol and water are often suitable choices.

  • Dissolution: Dissolve the crude Schiff base in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following spectroscopic techniques are routinely employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the Schiff base.

  • Disappearance of Aldehyde C=O: The absence of the strong C=O stretching vibration from the this compound starting material (typically around 1650-1700 cm⁻¹) is a primary indicator of a complete reaction.

  • Appearance of Imine C=N: The appearance of a new, characteristic absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N (azomethine) bond formation.[6]

  • Presence of O-H: A broad absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the hydroxyl (-OH) groups from the dihydroxyterephthalaldehyde moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about the Schiff base.

  • ¹H NMR:

    • Azomethine Proton (-CH=N-): A characteristic singlet peak in the downfield region, typically between δ 8.0 and 9.0 ppm, is assigned to the proton of the azomethine group.[5]

    • Aromatic Protons: Signals corresponding to the protons on the aromatic rings will be observed in the region of δ 6.5-8.0 ppm.

    • Hydroxyl Protons (-OH): A broad singlet, often in the downfield region (δ 10.0-13.0 ppm), can be attributed to the phenolic hydroxyl protons.[5]

  • ¹³C NMR:

    • Azomethine Carbon (-C=N-): The carbon of the imine group typically appears in the range of δ 140-160 ppm.

    • Aromatic Carbons: Signals for the aromatic carbons will be observed between δ 110 and 160 ppm.

Data Presentation: Key Reaction Parameters

Amine ReactantMolar Ratio (Aldehyde:Amine)SolventCatalystReaction Time (h)Yield (%)
Aniline1:2EthanolAcetic Acid3>85
4-Nitroaniline1:2EthanolAcetic Acid4>80
o-Phenylenediamine1:1Methanol-2>90

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of a Schiff base from this compound.

SchiffBaseSynthesis cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization This compound This compound Mixing in Solvent Mixing in Solvent This compound->Mixing in Solvent Primary Amine Primary Amine Primary Amine->Mixing in Solvent Catalyst Addition Catalyst Addition Mixing in Solvent->Catalyst Addition Reflux Reflux Catalyst Addition->Reflux Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Drying Drying Recrystallization->Drying FT-IR FT-IR Drying->FT-IR NMR NMR Drying->NMR

Caption: General workflow for Schiff base synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionIncrease reaction time or temperature. Ensure the catalyst is active.
Starting materials are not purePurify starting materials before the reaction.
Oily product instead of solidProduct is soluble in the solvent at room temperatureTry a different solvent or a solvent mixture. Cool the reaction mixture in an ice bath.
Impure product (multiple spots on TLC)Side reactions or incomplete reactionOptimize reaction conditions (temperature, time). Purify the product by recrystallization or column chromatography.

Conclusion

The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel compounds with significant potential in medicinal chemistry and materials science. The protocols and guidelines presented in these application notes are intended to serve as a valuable resource for researchers in these fields. By understanding the underlying chemical principles and adhering to sound experimental practices, the successful synthesis and characterization of these promising molecules can be readily achieved.

References

The Art of Seeing the Unseen: A Guide to 2,3-Dihydroxyterephthalaldehyde in Fluorescent Sensor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to visualize and quantify specific analytes in complex biological and chemical systems is paramount. Fluorescent sensors, with their high sensitivity and spatiotemporal resolution, have emerged as indispensable tools in this quest. At the heart of many innovative fluorescent probes lies a versatile building block: 2,3-Dihydroxyterephthalaldehyde . This aromatic dialdehyde, with its unique electronic and structural characteristics, provides a robust platform for the rational design of sensors that can "turn on" or "turn off" their fluorescence in the presence of a specific target.

This comprehensive guide delves into the application of this compound in the synthesis of fluorescent sensors. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, provide detailed experimental methodologies, and showcase the diverse applications of these powerful analytical tools, from detecting metal ions to the cutting-edge development of advanced sensing materials.

The Foundation: Why this compound?

The utility of this compound as a precursor for fluorescent sensors stems from several key features:

  • Reactive Aldehyde Groups: The two aldehyde functionalities readily undergo condensation reactions, most notably with primary amines to form Schiff bases. This versatile reaction is the cornerstone for introducing a wide array of recognition moieties.

  • The Catechol Core: The adjacent hydroxyl groups form a catechol unit, a well-known metal-chelating motif. This intrinsic property makes this compound an excellent starting point for developing sensors for various metal ions.

  • Modulatable Photophysics: The aromatic core of the molecule provides a basis for fluorescence. The electronic properties of the final sensor molecule, and thus its fluorescent output, can be finely tuned by the choice of the amine used in the Schiff base condensation. This allows for the rational design of sensors with specific excitation and emission wavelengths.

  • Structural Rigidity and Planarity: The benzene ring imparts a degree of rigidity to the sensor's backbone, which can be crucial for achieving high quantum yields. The planar nature of the molecule can also facilitate π-π stacking interactions, which can be exploited in certain sensing strategies.

The Cornerstone of Sensor Design: The Schiff Base Condensation

The most prevalent strategy for harnessing this compound in fluorescent sensor synthesis is through the formation of Schiff bases. This reaction involves the condensation of the aldehyde groups with primary amines to form imines (C=N). The choice of the amine is critical as it introduces the recognition element of the sensor, the part of the molecule that will selectively interact with the target analyte.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -- "Schiff Base Condensation(Primary Amine, R-NH₂)" --> B{Fluorescent Sensor}; B -- "Analyte Binding" --> C{Signal Transduction}; C -- "Fluorescence 'Turn-On' or 'Turn-Off'" --> D[Detection]; } caption [label="General workflow for sensor synthesis and detection.", fontcolor="#5F6368", fontsize=12];

Caption: General workflow for sensor synthesis and detection.

The sensing mechanism of these Schiff base probes often relies on modulating non-radiative decay pathways of the excited state. In the absence of the analyte, processes like C=N isomerization can lead to fluorescence quenching.[1][2][3] Upon binding to the target analyte, this isomerization can be restricted, leading to a significant enhancement in fluorescence, a "turn-on" response.[1][2][3]

Application Note 1: A "Turn-On" Fluorescent Sensor for Aluminum (Al³⁺)

Aluminum is the most abundant metal in the earth's crust and has been linked to various neurological disorders. Therefore, the development of sensitive and selective sensors for Al³⁺ is of significant interest. Here, we detail the synthesis and application of a Schiff base sensor derived from this compound for the detection of Al³⁺.

Principle of Detection

The sensor is designed based on the chelation-enhanced fluorescence (CHEF) effect. The Schiff base ligand is weakly fluorescent due to photoinduced electron transfer (PET) from the nitrogen lone pair to the aromatic backbone and C=N isomerization. Upon coordination with Al³⁺, the PET process is inhibited, and the C=N bond is rigidified, leading to a dramatic increase in fluorescence intensity.[1][3]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sensor (Low Fluorescence)] -- "+ Al³⁺" --> B{Sensor-Al³⁺ Complex(High Fluorescence)}; B -- "Inhibition of PET & C=N Isomerization" --> C[Fluorescence Enhancement]; } caption [label="Sensing mechanism for Al³⁺ detection.", fontcolor="#5F6368", fontsize=12];

Caption: Sensing mechanism for Al³⁺ detection.

Protocol: Synthesis of an Al³⁺ Sensor

This protocol describes the synthesis of a fluorescent sensor for Al³⁺ via the condensation of this compound with 2-amino-5-methylphenol.

Materials:

  • This compound

  • 2-Amino-5-methylphenol

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Add a solution of 2-amino-5-methylphenol (2.1 mmol) in 10 mL of absolute ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting yellow precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Characterization:

The synthesized sensor should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • FT-IR Spectroscopy: To verify the formation of the imine bond (C=N stretch).

Protocol: Fluorescence Titration for Al³⁺ Detection

Materials:

  • Synthesized Al³⁺ sensor

  • DMSO (spectroscopic grade)

  • Deionized water

  • Stock solution of Al(NO₃)₃·9H₂O (1 mM) in deionized water

  • Stock solutions of other metal nitrates (for selectivity studies)

Procedure:

  • Prepare a stock solution of the sensor (1 mM) in DMSO.

  • Prepare a working solution of the sensor (e.g., 10 µM) in a suitable solvent system (e.g., DMSO/H₂O mixture).

  • Record the fluorescence spectrum of the sensor solution (excitation at an appropriate wavelength determined from the absorption spectrum).

  • Incrementally add aliquots of the Al³⁺ stock solution to the sensor solution.

  • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a titration curve.

  • For selectivity studies, repeat the experiment with other metal ions at a higher concentration than Al³⁺.

Parameter Value
Excitation Wavelength (λex)~430 nm
Emission Wavelength (λem)~520 nm
Limit of Detection (LOD)Typically in the nanomolar to low micromolar range
Stoichiometry (Sensor:Al³⁺)Often 1:1 or 2:1, determined by Job's plot

Application Note 2: Covalent Organic Frameworks (COFs) for Advanced Sensing

Beyond discrete molecular sensors, this compound is a key building block in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas.[4][5] By incorporating fluorescent moieties into the COF backbone, these materials can act as highly sensitive and selective fluorescent sensors.

Principle of Detection

The porous nature of COFs allows for the efficient capture and pre-concentration of analytes within their channels.[5] The sensing mechanism often involves fluorescence quenching or enhancement upon interaction of the analyte with the COF's fluorescent struts. The ordered structure of COFs can also facilitate exciton migration, leading to amplified signal responses.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Fluorescent COF] -- "+ Analyte" --> B{Analyte@COF}; B -- "Interaction with COF Framework" --> C{Fluorescence Quenching/Enhancement}; } caption [label="Sensing mechanism of a fluorescent COF.", fontcolor="#5F6368", fontsize=12];

Caption: Sensing mechanism of a fluorescent COF.

Protocol: Synthesis of a Fluorescent COF

This protocol outlines the solvothermal synthesis of a two-dimensional COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB).[1][2]

Materials:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene

  • 1,4-Dioxane

  • Aqueous Acetic Acid (6 M)

Procedure:

  • In a Pyrex tube, add this compound (0.15 mmol), TAPB (0.1 mmol), mesitylene (0.5 mL), and dioxane (0.5 mL).

  • Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.

  • Add aqueous acetic acid (6 M, 0.1 mL).

  • Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product thoroughly with anhydrous acetone and tetrahydrofuran (THF).

  • Dry the COF under vacuum at 80 °C overnight.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.

  • Gas Sorption Analysis (N₂ at 77 K): To measure the surface area and pore volume.

  • Solid-State ¹³C NMR: To verify the covalent linkages.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

Broader Horizons: Applications in Drug Development

While the detection of metal ions is a significant application, the versatility of this compound-based sensors extends to areas of direct relevance to drug development.

  • Enzyme Activity Sensing: By incorporating substrates for specific enzymes into the sensor design, it is possible to create probes that report on enzymatic activity.[6][7][8][9] For instance, a sensor could be designed with a recognition moiety that is cleaved by a protease, leading to a change in fluorescence. Such sensors are invaluable for screening enzyme inhibitors.

  • Detection of Reactive Oxygen Species (ROS): ROS play crucial roles in various physiological and pathological processes, including those targeted by certain drugs. Sensors can be designed to react specifically with ROS like hydrogen peroxide or superoxide, providing a tool to monitor oxidative stress and the effects of antioxidant drugs.[10][11][12][13][14]

  • High-Throughput Screening (HTS): The "turn-on" or "turn-off" nature of these fluorescent sensors makes them highly amenable to HTS assays for drug discovery.[15][16] A large library of compounds can be rapidly screened for their ability to modulate the sensor's response to its target, identifying potential drug candidates.

  • Cellular Imaging: Fluorescent sensors derived from this compound can be designed to be cell-permeable, allowing for the visualization and quantification of analytes within living cells.[15] This is crucial for understanding the subcellular mechanisms of drug action.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and powerful building block for the creation of a diverse range of fluorescent sensors. From simple Schiff base probes for metal ions to complex and highly ordered Covalent Organic Frameworks, the applications of this molecule are continually expanding. For researchers in both academia and industry, a deep understanding of the chemistry and design principles outlined in this guide will be instrumental in developing the next generation of fluorescent tools to illuminate the intricate workings of biological systems and accelerate the discovery of new therapeutics. The future of sensing lies in the rational design of molecules that not only detect but also provide dynamic information about their environment, and this compound is poised to remain a key player in this exciting field.

References

Introduction: The Unique Potential of 2,3-Dihydroxyterephthalaldehyde in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Polymerization Reactions of 2,3-Dihydroxyterephthalaldehyde

This compound (2,3-Dha) is a highly functionalized aromatic building block that has garnered significant attention in advanced polymer synthesis. Its structure is deceptively simple: a benzene ring symmetrically substituted with two aldehyde groups and two adjacent (vicinal) hydroxyl groups. This specific arrangement is the key to its utility, enabling the construction of highly ordered, porous, and stable polymeric materials, most notably Covalent Organic Frameworks (COFs).

The aldehyde functionalities serve as reactive sites for forming strong covalent linkages, typically through condensation reactions with amine-based monomers to form robust polyimine frameworks.[1] Crucially, the vicinal hydroxyl groups play a directing and stabilizing role. They can form strong intramolecular hydrogen bonds with the newly formed imine nitrogen atoms (O—H⋯N=C), which locks the structure in a planar conformation, enhances the reversibility of the imine bond formation for error correction, and ultimately leads to polymers with exceptional crystallinity and stability.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core polymerization chemistry of 2,3-Dha, step-by-step synthesis protocols, characterization methodologies, and a survey of emerging applications.

Core Chemistry: The Reversible Imine Condensation Pathway

The polymerization of 2,3-Dha with multitopic amine linkers proceeds via a Schiff base condensation reaction. This is a reversible process, which is a critical prerequisite for the "error-checking" and self-healing mechanisms that allow disordered amorphous polymers to reorganize into a thermodynamically favored, crystalline COF structure.[3] The reaction is typically catalyzed by an acid, such as acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The presence of the ortho-hydroxyl groups significantly influences the reaction equilibrium and the final structure's stability. The resulting intramolecular hydrogen bond provides a significant thermodynamic driving force, favoring the formation of the crystalline imine-linked framework.

G cluster_step1 Step 1: Polymerization cluster_step2 Step 2: Crystallization & Defect Repair A Monomers + Catalyst in Polymerization Solvent (e.g., 1,4-Dioxane) B Solvothermal Reaction (120 °C, 3 days) A->B C Isolate Low-Crystallinity COF (COF-1st) B->C D Disperse COF-1st in Crystallization Solvent (e.g., DMAC/o-DCB) C->D Transfer E Second Solvothermal Treatment (120 °C, 1 day) D->E F Isolate High-Crystallinity COF (COF-2nd) E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,3-dihydroxyterephthalaldehyde. This guide is designed to provide in-depth, experience-driven advice to help you navigate the common challenges and improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their primary advantages and disadvantages?

A1: The synthesis of this compound typically involves the formylation of a catechol (1,2-dihydroxybenzene) derivative. The two most prevalent methods are the Duff reaction and the Reimer-Tiemann reaction.

  • Duff Reaction: This reaction utilizes hexamine as the formylating agent in an acidic medium, typically with glycerol or acetic acid as the solvent.[1][2] It is an electrophilic aromatic substitution where an iminium ion acts as the electrophile.[2]

    • Advantages: It can be a one-pot synthesis and avoids the use of chloroform.

    • Disadvantages: The Duff reaction is often inefficient and can result in low yields.[1] It may also produce a complex mixture of products, making purification challenging.[3]

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a strong basic solution.[4][5] The key reactive intermediate is dichlorocarbene (:CCl2), which is generated in situ.[5][6]

    • Advantages: It is a well-established method for the ortho-formylation of phenols.[4][6]

    • Disadvantages: Yields can be moderate, and the reaction often produces isomeric byproducts.[7] The use of chloroform and a strong base requires careful handling and reaction control. The reaction can be highly exothermic and prone to thermal runaways.[5]

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, largely dependent on the chosen synthetic route.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material. Both the Duff and Reimer-Tiemann reactions require heat to initiate.[3][5]

  • Side Reactions: The formation of undesired byproducts is a major contributor to low yields. In the Reimer-Tiemann reaction, para-formylation can occur, although ortho-formylation is generally favored for phenols.[4][6] The highly reactive dichlorocarbene intermediate can also react with other functional groups if present.[6]

  • Substrate Decomposition: The harsh basic conditions of the Reimer-Tiemann reaction or the high temperatures of the Duff reaction can lead to the decomposition of the starting material or the product.

  • Purification Losses: this compound can be challenging to purify due to its polarity and potential for intramolecular hydrogen bonding. Significant product loss can occur during extraction, crystallization, or chromatography.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the probable impurities?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The likely impurities depend on the reaction performed.

  • Unreacted Starting Material: This is a common impurity, especially if the reaction has not gone to completion.

  • Isomeric Byproducts: In the context of formylating a catechol derivative, the formation of other regioisomers is possible.

  • Poly-formylated Products: It is possible for more than two formyl groups to be added to the aromatic ring, especially under forcing conditions.

  • Products of Side Reactions: In the Reimer-Tiemann reaction, products from the reaction of dichlorocarbene with the solvent or other species can form. In the Duff reaction, complex condensation products involving hexamine can arise.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Reaction Conversion
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC at regular intervals. If the starting material is still present after the recommended time, consider extending the reaction time or cautiously increasing the temperature.Both the Duff and Reimer-Tiemann reactions have activation energy barriers that must be overcome.[3][5] Ensuring sufficient time and thermal energy allows the reaction to proceed to completion.
Poor Reagent Quality Use freshly distilled or high-purity reagents. Ensure that the base used in the Reimer-Tiemann reaction is not old or has absorbed significant amounts of atmospheric CO2.Impurities in reagents can interfere with the reaction. For instance, aged sodium hydroxide may have a lower effective concentration due to carbonate formation, leading to incomplete deprotonation of the phenol and chloroform.
Inefficient Mixing in Biphasic Reactions For the Reimer-Tiemann reaction, which is often run in a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases. The use of a phase-transfer catalyst can also be beneficial.[5]The reaction between the phenoxide (in the aqueous phase) and the dichlorocarbene (generated in the organic phase) occurs at the interface.[6] Efficient mixing increases the rate of reaction.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Reaction Temperature Carefully control the reaction temperature. For the Reimer-Tiemann reaction, the initial addition of chloroform should be done at a low temperature to control the exothermic reaction.[5]Temperature can influence the regioselectivity of electrophilic aromatic substitution. While ortho-formylation is generally favored in the Reimer-Tiemann reaction of phenols, higher temperatures can sometimes lead to a greater proportion of the para-isomer.[6]
Incorrect Stoichiometry Use the correct molar ratios of reactants as specified in a reliable protocol. An excess of the formylating agent can potentially lead to poly-formylation.The stoichiometry of the reactants directly influences the product distribution.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step Scientific Rationale
Emulsion Formation During Workup During the aqueous workup, if an emulsion forms, try adding a small amount of a saturated brine solution or filtering the mixture through a pad of celite.Emulsions can form due to the presence of both polar and nonpolar components. Breaking the emulsion is necessary for efficient separation of the aqueous and organic layers.
Product is too Soluble in the Aqueous Phase After acidification of the reaction mixture, ensure the pH is sufficiently low to fully protonate the phenolic hydroxyl groups, which will decrease the product's water solubility. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) will be necessary.The solubility of phenolic compounds is highly pH-dependent. At high pH, they exist as water-soluble phenoxides. Acidification is crucial to recover the product in the organic phase.
Difficulty with Crystallization If direct crystallization from the crude product is unsuccessful, consider purification by column chromatography first to remove major impurities. Then, attempt crystallization with a suitable solvent system.Impurities can often inhibit crystallization. Removing these impurities through chromatography can provide a cleaner material that is more amenable to crystallization.

Experimental Protocols

Detailed Protocol for Duff Reaction (Illustrative)

This protocol is a general guideline and may require optimization for your specific catechol derivative.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine the catechol starting material (1.0 eq), hexamethylenetetramine (4.0 eq), and anhydrous glycerol.

  • Heating: Heat the reaction mixture with stirring to 150-160°C.[3] Maintain this temperature for the recommended reaction time (typically 2-3 hours).

  • Hydrolysis: Cool the reaction mixture to below 100°C and add a dilute sulfuric acid solution. Heat the mixture to reflux for 15-30 minutes to hydrolyze the intermediate imine.

  • Workup: After cooling, extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Duff Reaction Workflow

Duff_Reaction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catechol, Hexamine, & Glycerol B Heat to 150-160°C A->B C Hydrolyze with Dilute Acid B->C After Reaction Completion D Extract with Organic Solvent C->D E Purify (Chromatography/Crystallization) D->E F 2,3-Dihydroxy-terephthalaldehyde E->F Final Product

Caption: Workflow for the Duff Reaction.

Data Presentation

Comparison of Common Formylation Methods
FeatureDuff ReactionReimer-Tiemann Reaction
Formylating Agent Hexamine[1]Chloroform[4]
Reaction Conditions Acidic, High Temperature (150-160°C)[3]Basic, Moderate Temperature
Typical Yields Generally low to moderate[1][3]Moderate[7]
Key Intermediate Iminium Ion[2]Dichlorocarbene[5][6]
Common Solvents Glycerol, Acetic AcidBiphasic (e.g., Water/Chloroform)[5]
Safety Concerns High temperaturesUse of chloroform, strong base, exothermic reaction[5]

Visualizing Reaction Mechanisms

Simplified Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann_Mechanism cluster_carbene Carbene Formation cluster_substitution Electrophilic Aromatic Substitution A CHCl3 + OH- B :CCl2 (Dichlorocarbene) A->B α-elimination C Phenoxide Ion D Intermediate Adduct C->D Attack by :CCl2 E Hydrolysis D->E F Ortho-formylated Product E->F

Caption: Key steps in the Reimer-Tiemann reaction.

References

Technical Support Center: Overcoming Low Crystallinity in COFs Made from 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Covalent Organic Frameworks (COFs) using 2,3-Dihydroxyterephthalaldehyde (2,3-Dha). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high crystallinity in their COF syntheses. Low crystallinity is a common hurdle that can significantly impact the material's properties and performance. This resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic procedures and obtain highly crystalline materials.

Troubleshooting Guide & FAQs

The synthesis of highly crystalline COFs is often a delicate balance between kinetic and thermodynamic control.[1] The goal is to facilitate a reversible reaction that allows for "error-correction" and the formation of an ordered, crystalline framework over a kinetically favored, amorphous polymer.[1][2] The vicinal dihydroxy groups in 2,3-Dha can introduce additional complexity due to their potential for hydrogen bonding and influence on monomer planarity and stacking.

Core Issue: My COF from this compound has low crystallinity. What's wrong and how do I fix it?

Low crystallinity, often observed as broad or absent peaks in the Powder X-ray Diffraction (PXRD) pattern, is a frequent challenge in COF synthesis.[3][4][5] This issue typically stems from a reaction that is either too fast, leading to rapid precipitation of amorphous polymer, or too slow, hindering the formation of a well-ordered framework. The key is to finely tune the reaction conditions to favor the thermodynamically stable crystalline product.

Here's a breakdown of the most common causes and their solutions:

1. Suboptimal Reaction Conditions:

  • Q: What is the ideal solvent system for synthesizing crystalline COFs with 2,3-Dha?

    A: The choice of solvent is critical as it influences monomer solubility, reaction kinetics, and even the stacking of the COF layers.[6][7] For many imine-linked COFs, including those derived from 2,3-Dha, a mixture of a polar and a non-polar solvent often yields the best results.[8] A common and effective combination is a mixture of 1,2-dichlorobenzene (o-DCB) and dimethylacetamide (DMAc).[9] The polarity of the solvent system can be systematically varied to find the optimal balance for your specific amine linker.[6][7] Increasing the solvent polarity has been shown to enhance COF crystallinity in some cases.[6][7]

  • Q: How does the catalyst choice and concentration impact crystallinity?

    A: An acid catalyst is typically required to facilitate the reversible imine condensation reaction. Acetic acid is a common and effective catalyst for this purpose. The concentration of the catalyst is crucial; too little may not effectively promote the reversible reaction, while too much can lead to excessively fast polymerization and the formation of an amorphous product. A typical starting point is a 6 M aqueous solution of acetic acid.

  • Q: What is the optimal temperature and reaction time?

    A: Solvothermal synthesis is the most common method for producing crystalline COFs.[10] A typical temperature range for the synthesis of imine-linked COFs is 100-120°C. The reaction time is also a critical parameter. A duration of 3 to 7 days is often necessary to allow for the slow, reversible bond formation and error correction that leads to a highly crystalline material. It is advisable to perform a time-dependent study to determine the optimal reaction time for your specific system.

2. Monomer and Reagent Quality:

  • Q: Can impurities in my 2,3-Dha or amine linker affect the crystallinity?

    A: Absolutely. The purity of your monomers is paramount. Impurities can act as defects in the growing framework, disrupting the long-range order and leading to low crystallinity. It is highly recommended to purify your monomers before use, for example, by recrystallization or sublimation.

3. Post-Synthesis Issues:

  • Q: My initial product is amorphous. Is it possible to improve its crystallinity after the synthesis?

    A: Yes, in some cases, an amorphous product can be transformed into a more crystalline one through a post-synthetic treatment.[11][12][13][14] One effective method is a two-step solvothermal procedure.[15][16] In this approach, the initial, often low-crystallinity, COF is isolated and then subjected to a second solvothermal treatment in a suitable solvent system.[15][16] This "healing" process allows for the cleavage and re-formation of bonds, enabling the framework to rearrange into a more thermodynamically stable, crystalline state.[15][16] Another approach is solvothermal depolymerization and recrystallization, where heating the reaction mixture can lead to depolymerization followed by repolymerization into a more crystalline material upon cooling.[17]

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for a solvothermal synthesis that has been shown to be effective for producing crystalline COFs from 2,3-Dha.

Protocol 1: Solvothermal Synthesis of a Crystalline 2,3-Dha-based COF

This protocol is a general guideline and may require optimization for your specific amine linker.

Materials:

  • This compound (2,3-Dha)

  • Amine linker (e.g., tetra(p-aminophenyl)porphyrin)

  • 1,2-dichlorobenzene (o-DCB)

  • Dimethylacetamide (DMAc)

  • 6.0 M Acetic Acid (aqueous)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, combine 2,3-Dha and the amine linker in the appropriate stoichiometric ratio.

  • Add a solvent mixture of o-DCB and DMAc. A common starting ratio is 1:3 (v/v).[9]

  • Add the 6.0 M acetic acid solution.

  • Sonicate the mixture for 20 minutes to ensure a homogeneous dispersion.[9]

  • Flash-freeze the tube in liquid nitrogen and degas using three freeze-pump-thaw cycles.[9]

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120°C for 72 hours.[9]

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product extensively with anhydrous ethanol and acetone to remove any unreacted monomers and catalyst.

  • Dry the final product under vacuum at 150°C for 12 hours to yield the crystalline COF powder.

Protocol 2: Two-Step Solvothermal Procedure for Improving Crystallinity

This protocol is designed to enhance the crystallinity of a COF that is initially of low quality.[15][16]

Step 1: Initial Polymerization

  • Follow steps 1-8 of Protocol 1, but with a potentially shorter reaction time (e.g., 24-48 hours). The goal is to achieve polymerization without necessarily optimizing for crystallinity at this stage.

Step 2: Crystallization/Structure Repair

  • Take the isolated, low-crystallinity COF powder from Step 1.

  • Place it in a clean Pyrex tube.

  • Add a fresh solvent mixture, for example, a 1:1 (v/v) mixture of DMAc and o-DCB, and a fresh aliquot of the acetic acid catalyst.[15][16]

  • Repeat the freeze-pump-thaw and sealing procedure (steps 5-6 of Protocol 1).

  • Heat the sealed tube at 120°C for an additional 3-5 days.[15][16]

  • Follow the work-up procedure (steps 8-10 of Protocol 1) to isolate the final, higher-crystallinity COF.

Data Presentation

The following table summarizes the effect of different solvent systems on the crystallinity of a representative 2,3-Dha-based COF, as indicated by the intensity of the (100) peak in the PXRD pattern.

Solvent System (v/v)(100) Peak Intensity (a.u.)
1,4-DioxaneLow
o-DCBModerate
o-DCB / n-BuOH (1:1)Moderate
Mesitylene / n-BuOH (1:1)Moderate-High
Mesitylene / 1,4-Dioxane (1:1)Low
DMAC / o-DCB (1:1)High

Data adapted from a study on a similar imine-linked COF.[15]

Visualization of Key Concepts

Troubleshooting Workflow for Low Crystallinity

Troubleshooting_Workflow Start Low Crystallinity Observed in PXRD Check_Monomers Verify Monomer Purity Start->Check_Monomers Optimize_Conditions Optimize Reaction Conditions Check_Monomers->Optimize_Conditions If pure Solvent Solvent System Screening Optimize_Conditions->Solvent Catalyst Catalyst Optimization Optimize_Conditions->Catalyst Temp_Time Temperature & Time Screening Optimize_Conditions->Temp_Time Post_Synthesis Consider Post-Synthesis Treatment Two_Step Two-Step Solvothermal Method Post_Synthesis->Two_Step Annealing Solvent Annealing Post_Synthesis->Annealing Solvent->Post_Synthesis If still low Success High Crystallinity Achieved Solvent->Success If successful Catalyst->Post_Synthesis If still low Catalyst->Success If successful Temp_Time->Post_Synthesis If still low Temp_Time->Success If successful Two_Step->Success Annealing->Success

Caption: A decision-making workflow for troubleshooting low crystallinity in COF synthesis.

Key Factors Influencing COF Crystallization

COF_Crystallization_Factors cluster_conditions Reaction Conditions Crystallinity High Crystallinity Reversibility Reaction Reversibility Reversibility->Crystallinity Solubility Monomer Solubility Solubility->Crystallinity Kinetics Reaction Kinetics Kinetics->Crystallinity Thermodynamics Thermodynamic Control Thermodynamics->Crystallinity Stacking π-π Stacking Stacking->Crystallinity Solvent Solvent Solvent->Solubility Solvent->Stacking Catalyst Catalyst Catalyst->Reversibility Temperature Temperature Temperature->Reversibility Temperature->Kinetics

Caption: Interplay of key factors influencing the final crystallinity of a COF.

References

Common side products in the formylation of catechols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are performing formylation reactions on catechol and its derivatives. Catechols are highly activated aromatic systems, and their formylation can be accompanied by several side reactions. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you navigate these challenges and achieve high yields of your desired aldehyde product.

Overview of Challenges in Catechol Formylation

The two adjacent hydroxyl groups on the catechol ring are strongly electron-donating, making the aromatic system exceptionally nucleophilic.[1] While this high reactivity facilitates electrophilic aromatic substitution, it also opens pathways to several common side products. The primary challenges encountered are:

  • Over-reaction (Diformylation): The mono-formylated product is often still reactive enough to undergo a second formylation.

  • Oxidative Degradation: Catechols are highly susceptible to oxidation, especially under basic or harsh conditions, leading to the formation of colored o-quinones and subsequent polymerization.[2][3]

  • Polymerization/Resin Formation: Under certain acidic or basic conditions, reaction with the formylating agent can lead to intractable polymeric materials.[4]

  • Unexpected Rearrangements or Cyclization Products: Depending on the reagents, unintended products can form, such as the formation of methylenedioxy derivatives in Reimer-Tiemann-like conditions.[5]

This guide is structured by formylation method to address the specific issues you might encounter with each.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction utilizes chloroform (CHCl₃) and a strong base to achieve ortho-formylation of phenols.[6][7] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.

Troubleshooting Guide & FAQs

Q: My reaction mixture is turning dark brown or black, and my yield of the desired aldehyde is very low. What is happening?

A: This is a classic sign of oxidative degradation. Catechols are extremely sensitive to oxidation, especially in the presence of strong bases (like NaOH or KOH) and heat, which are standard conditions for the Reimer-Tiemann reaction.[8] The catechol is deprotonated to a phenoxide, which can be easily oxidized by atmospheric oxygen to an o-quinone.[3] These quinones are highly reactive and can polymerize, leading to the dark, tar-like appearance.

Troubleshooting Steps:

  • Degas Solvents: Before starting, thoroughly degas your aqueous and organic solvents by bubbling nitrogen or argon through them for at least 30 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (N₂ or Ar) to prevent oxygen from entering the flask.

  • Control Temperature: While the reaction often requires heat to initiate, excessive temperatures can accelerate both the desired reaction and oxidative decomposition.[9] Start at a moderate temperature (e.g., 50-60°C) and monitor by TLC.

  • Minimize Reaction Time: As soon as TLC analysis shows consumption of the starting material and formation of the product, proceed with the workup. Prolonged reaction times increase the likelihood of degradation.[4]

Q: I am not getting the expected 2,3-dihydroxybenzaldehyde. Instead, I've isolated a product that appears to be methylenedioxybenzene. Why did this happen?

A: This is a known, though less common, side reaction specific to catechols under Reimer-Tiemann-like conditions, particularly when using dihalomethanes.[5] While chloroform (CHCl₃) generates dichlorocarbene for formylation, if a source of methylene dihalide (CH₂X₂) is present or formed, it can react with the two adjacent hydroxyl groups of the catechol dianion to form a five-membered dioxole ring. This is essentially a Williamson ether synthesis happening twice on the same molecule.

To avoid this:

  • Ensure Purity of Reagents: Use high-purity chloroform that is free from dichloromethane (CH₂Cl₂).

  • Verify Reaction Identity: If formylation is the goal, confirm the generation of the dichlorocarbene intermediate. This side reaction underscores the importance of precise reagent choice when working with catechols.

Q: The reaction is sluggish and gives a mixture of mono- and di-formylated products. How can I improve the outcome?

A: Achieving high selectivity can be challenging due to the high reactivity of the catechol ring.

  • Base and Solvent System: The choice of base and the use of a phase-transfer catalyst can influence the reaction rate and selectivity. The reaction is often run in a biphasic system, and efficient mixing is crucial.[7]

  • Stoichiometry: While an excess of chloroform and base is typically used to drive the reaction, reducing the equivalents of chloroform may help favor mono-formylation at the cost of conversion. Careful monitoring is key.

Logical Workflow for Troubleshooting Reimer-Tiemann Reactions

G start Start: Low Yield / Dark Color in Reimer-Tiemann Reaction check_o2 Is the reaction run under an inert atmosphere? start->check_o2 add_inert Action: Degas solvents and run under N2 or Ar. check_o2->add_inert No check_temp Is the temperature > 70°C? check_o2->check_temp Yes add_inert->check_temp lower_temp Action: Reduce temperature to 50-60°C and monitor. check_temp->lower_temp Yes check_time Is the reaction time > 4 hours? check_temp->check_time No lower_temp->check_time reduce_time Action: Monitor by TLC and work up upon completion. check_time->reduce_time Yes check_product Is the product structure confirmed? (e.g., by NMR, MS) check_time->check_product No reduce_time->check_product unexpected_product Issue: Unexpected Product (e.g., Methylenedioxybenzene) check_product->unexpected_product No, structure is wrong success Outcome: Improved Yield and Purity check_product->success Yes, but yield was low verify_reagents Action: Verify purity of CHCl3. Consider alternative formylation method. unexpected_product->verify_reagents

Caption: Troubleshooting workflow for the Reimer-Tiemann formylation of catechols.

The Duff Reaction

The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[10] It typically shows a strong preference for ortho-formylation.[11]

Troubleshooting Guide & FAQs

Q: I am getting a significant amount of the diformylated product. How can I favor mono-formylation?

A: Diformylation is the most common side reaction in the Duff formylation of catechols, as both positions ortho to one hydroxyl group (and meta to the other) are activated and available.[4][10]

The key to preventing this is controlling the stoichiometry.

  • Adjust HMTA Ratio: The molar ratio of HMTA to the catechol substrate is the most critical factor.[4] A large excess of HMTA will drive the reaction towards diformylation. Start with a ratio of 1:1 or even slightly less than 1 equivalent of HMTA (e.g., 0.9 eq).

  • Monitor Reaction Progress: Use TLC or HPLC to closely monitor the reaction. You will see the mono-formylated product appear first, followed by the appearance of the diformylated product. Quench the reaction when the concentration of the mono-formylated product is at its maximum.[4]

Q: My reaction is producing a sticky, polymeric resin instead of a clean product.

A: This is likely due to phenol-formaldehyde type polymerization. HMTA can decompose in acid to generate formaldehyde equivalents, which can react with the highly activated catechol ring multiple times, leading to cross-linked polymers.[4]

Troubleshooting Steps:

  • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. For reactions in TFA, a temperature around 70°C is often sufficient.[4]

  • Minimize Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed.

  • Acid Choice: While strong acids like TFA are effective, they can also promote polymerization. In some cases, using a milder acid or a different solvent system may be beneficial.

Table 1: Effect of HMTA Stoichiometry on Product Distribution
HMTA:Catechol RatioExpected Mono-formyl YieldExpected Di-formyl YieldRecommendation
> 2:1LowHighNot recommended for mono-formylation.
1.2:1Moderate to GoodModerateA common starting point, but may require optimization.
1:1Good to ExcellentLowRecommended for maximizing mono-product.
0.9:1Good (based on HMTA)Very LowUse if diformylation is a persistent issue; will result in incomplete conversion of catechol.

Mechanism of Diformylation

G Catechol Catechol HMTA1 + HMTA / H+ Catechol->HMTA1 Monoformyl Mono-formylated Catechol HMTA2 + HMTA / H+ (Excess) Monoformyl->HMTA2 Diformyl Di-formylated Catechol HMTA1->Monoformyl HMTA2->Diformyl

Caption: Reaction pathway showing the formation of di-formylated side product.

The Vilsmeier-Haack Reaction

This reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[12][13] The Vilsmeier reagent is a relatively mild electrophile.[14]

Troubleshooting Guide & FAQs

Q: The reaction is very exothermic and hard to control, leading to a complex mixture of products.

A: Catechol is extremely reactive towards the Vilsmeier reagent. The reaction can easily become uncontrollable if the reagent is added too quickly or at too high a temperature.

Troubleshooting Steps:

  • Pre-form the Vilsmeier Reagent: Prepare the Vilsmeier reagent at 0°C or below before adding the catechol. This involves slowly adding POCl₃ to anhydrous DMF.[15]

  • Inverse Addition: Add the catechol solution dropwise to the cold Vilsmeier reagent. This ensures the catechol is never in excess and helps control the reaction rate.

  • Temperature Control: Maintain a low temperature (e.g., 0°C to room temperature) throughout the reaction. Only warm the reaction gently if monitoring shows it is not proceeding.[16]

Q: I am observing over-reaction and potential decomposition. How can I get a cleaner reaction?

A: Similar to other methods, the high reactivity of catechol is the primary cause.

  • Stoichiometry: Use a molar ratio of the Vilsmeier reagent to catechol close to 1:1. A large excess will inevitably lead to side products.[15]

  • Solvent: While DMF is a reagent, using an additional inert solvent like CH₂Cl₂ can help dilute the reaction and improve heat dissipation.

  • Workup: The intermediate iminium salt must be hydrolyzed to yield the aldehyde. Ensure the aqueous workup is performed carefully, often by pouring the reaction mixture onto ice and then neutralizing.

Optimized Protocol: Ortho-Formylation of Phenols via MgCl₂/Paraformaldehyde

This method is known for its high ortho-selectivity and often provides cleaner results with sensitive substrates like catechols compared to more traditional methods.[17] It avoids harsh acidic or basic conditions, thereby minimizing oxidative side products and polymerization.

Step-by-Step Experimental Protocol

Disclaimer: This is a general guideline. All reactions should be performed by qualified personnel in a proper laboratory setting with appropriate safety precautions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add anhydrous magnesium chloride (MgCl₂, 2.2 eq.).

  • Reagent Addition: Add the catechol substrate (1.0 eq.) and anhydrous tetrahydrofuran (THF). Stir the resulting suspension.

  • Base: Add triethylamine (Et₃N, 2.2 eq.) to the mixture.

  • Formylating Agent: Add paraformaldehyde (2.5 eq.).

  • Reaction: Heat the mixture to reflux (approx. 66°C in THF). The reaction mixture will typically become a thick, stirrable slurry.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Reactions are often complete within 2-4 hours. Prolonged reaction times may lead to byproducts.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1 M aqueous HCl to dissolve the magnesium salts and quench the reaction.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure mono-formylated catechol.

This method's milder, non-oxidizing conditions make it a superior choice for many sensitive catechol substrates.

References

Technical Support Center: Optimizing Condensation Reactions of 2,3-Dihydroxyterephthalaldehyde and Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the condensation of 2,3-dihydroxyterephthalaldehyde and amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this crucial reaction, which is fundamental in the synthesis of Schiff bases, covalent organic frameworks (COFs), and other advanced materials.

Introduction

The condensation reaction between this compound and primary amines to form imine linkages is a cornerstone of dynamic covalent chemistry. The presence of the ortho-dihydroxy groups on the terephthalaldehyde moiety introduces unique electronic and steric factors, including the potential for intramolecular hydrogen bonding in the product, which can significantly influence the reaction kinetics and product stability.[1] This guide provides a comprehensive overview of the critical parameters governing this reaction and offers solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of this compound and an amine?

A1: The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a Schiff base (imine). The reaction is typically acid-catalyzed and involves two main stages:

  • Formation of a carbinolamine intermediate: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer to form a neutral carbinolamine intermediate.[2][3][4]

  • Dehydration to form the imine: The hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine.[5][6]

Q2: Why is pH control so critical for this reaction?

A2: The rate of imine formation is highly pH-dependent. An optimal pH, typically around 4.5-5, is crucial for several reasons:

  • At low pH (too acidic): The amine nucleophile becomes protonated to form an ammonium salt. This salt is no longer nucleophilic and cannot initiate the attack on the carbonyl carbon, thus inhibiting the reaction.[3][4][7]

  • At high pH (too basic): There is an insufficient concentration of acid to protonate the hydroxyl group of the carbinolamine intermediate. This makes the hydroxyl group a poor leaving group, hindering the dehydration step and slowing down the formation of the imine.[2][3][6]

Q3: What is the role of the ortho-dihydroxy groups on the this compound?

A3: The ortho-dihydroxy groups can influence the reaction in several ways:

  • Electronic Effects: The hydroxyl groups are electron-donating, which can slightly decrease the electrophilicity of the aldehyde carbonyl carbons.

  • Intramolecular Hydrogen Bonding: In the resulting imine product, particularly in the context of COF synthesis, the hydroxyl groups can form intramolecular hydrogen bonds with the imine nitrogen (O-H···N=C). This interaction can enhance the stability of the final product.[1]

  • Solubility: The polar hydroxyl groups can affect the solubility of the starting material and the final product in different solvents.

Q4: How can I monitor the progress of the reaction?

A4: Several techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to track the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch of the aldehyde and the N-H stretches of the amine, along with the appearance of the C=N stretch of the imine, can be monitored. For example, in the synthesis of a COF from this compound, the C=N stretching vibration may appear around 1612 cm⁻¹.[8]

  • Mass Spectrometry (MS): MS can be used to confirm the formation of the desired product by identifying its molecular weight.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incorrect pH: The reaction is either too acidic or too basic.Optimize the pH of the reaction mixture. A pH range of 4.5-5 is generally ideal.[2][3][6] Consider using a buffer system or adding a catalytic amount of a weak acid like acetic acid.
Presence of Water: The reaction is reversible, and the presence of water can drive the equilibrium back to the reactants.[5]Use anhydrous solvents and reagents.[9] Employ methods to remove water as it is formed, such as using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene).[10][11] Alternatively, molecular sieves can be added to the reaction mixture.[5]
Poor Solubility of Reactants: One or both of the starting materials may not be fully dissolved in the chosen solvent.Select a solvent or solvent mixture in which both reactants are soluble. For polar compounds, solvents like DMF, DMSO, or a mixture including a polar solvent might be necessary.[9] Sonication can also help to achieve a homogeneous dispersion.[8]
Low Reaction Temperature: The reaction rate may be too slow at the chosen temperature.Increase the reaction temperature. Refluxing the reaction mixture is a common practice. For COF synthesis, solvothermal conditions (e.g., 120 °C in a sealed tube) are often employed.[12]
Formation of Side Products Oxidation of Aldehyde: this compound can be susceptible to oxidation, especially at elevated temperatures.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Polymerization or Oligomerization: This is particularly relevant when forming polymers or COFs. Amorphous material may form instead of a crystalline product.Carefully control the reaction conditions, including monomer concentration, temperature, and reaction time. A slower reaction rate often favors the formation of more ordered, crystalline products. The choice of solvent is also critical for COF synthesis.[13]
Difficulty in Product Isolation and Purification Hydrolysis of Imine: The imine product can be susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of acid and water.[2] This can be a problem during workup and purification.Minimize exposure to acidic aqueous conditions during workup. If purification by column chromatography is necessary, be aware that silica gel can be slightly acidic and may cause decomposition.[14] Deactivating the stationary phase with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can mitigate this issue.[14]
Poor Crystallinity of COF Product: The resulting COF may be amorphous or poorly crystalline.Optimize the solvothermal reaction conditions, including the solvent system, temperature, and reaction time. Post-synthetic thermal treatment or solvent washing can sometimes improve crystallinity.
Product Insoluble in Common Solvents: The product, especially a COF, may be insoluble in most common organic solvents, making characterization by solution-state NMR difficult.[15]For COFs and other insoluble polymers, characterization will rely on solid-state techniques such as Powder X-Ray Diffraction (PXRD), solid-state NMR, and IR spectroscopy.[8][12]

Experimental Protocols

Protocol 1: General Procedure for Small Molecule Schiff Base Synthesis

This protocol provides a starting point for the synthesis of a simple Schiff base from this compound and a primary amine.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol, methanol, or toluene).

  • Amine Addition: Add the primary amine (2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction:

    • If using a lower boiling point solvent like ethanol or methanol, reflux the mixture for several hours, monitoring the reaction by TLC.

    • If using toluene, set up a Dean-Stark apparatus to azeotropically remove the water formed during the reaction and reflux until no more water is collected.[10]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel (if the product is stable).[14]

Protocol 2: Solvothermal Synthesis of a Covalent Organic Framework (COF)

This protocol is adapted from literature procedures for the synthesis of COFs from this compound.[8][12]

  • Monomer Preparation: In a Pyrex tube, combine this compound and the amine linker (in the appropriate stoichiometric ratio, e.g., 2:3 for a C3-symmetric amine) .

  • Solvent and Catalyst Addition: Add a mixture of solvents, for example, 1,2-dichlorobenzene (o-DCB) and dimethylacetamide (DMAc), and an aqueous solution of acetic acid (e.g., 6.0 M).[8]

  • Homogenization and Degassing: Sonicate the mixture for approximately 15-20 minutes to ensure a homogeneous dispersion.[8][12] Subject the tube to three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.

  • Reaction: Seal the Pyrex tube under vacuum and heat it in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 3 days).[12]

  • Product Isolation and Washing:

    • After cooling to room temperature, a solid precipitate should be visible.

    • Collect the solid product by filtration.

    • Wash the collected solid sequentially with suitable solvents such as acetone and tetrahydrofuran (THF) to remove any unreacted monomers and oligomers.[12]

  • Activation: The purified COF powder is typically activated by drying under vacuum at an elevated temperature (e.g., 150 °C) overnight to remove any residual solvent from the pores.[12]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Carbinolamine Formation cluster_1 Step 2: Dehydration Aldehyde R-CHO Carbinolamine R-CH(OH)-NH-R' Aldehyde->Carbinolamine + R'-NH2 (Nucleophilic Attack) Amine R'-NH2 Amine->Carbinolamine Protonated_Carbinolamine R-CH(OH2+)-NH-R' Carbinolamine->Protonated_Carbinolamine + H+ Imine R-CH=NR' Protonated_Carbinolamine->Imine - H2O - H+ Water H2O Protonated_Carbinolamine->Water

Caption: General mechanism of imine formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Product Yield Check_pH Check Reaction pH Start->Check_pH pH_Optimal Is pH 4.5-5? Check_pH->pH_Optimal Adjust_pH Adjust pH with weak acid/base pH_Optimal->Adjust_pH No Check_Water Check for Water pH_Optimal->Check_Water Yes Adjust_pH->Check_Water Water_Removed Is water being removed? Check_Water->Water_Removed Remove_Water Use Dean-Stark, molecular sieves, or anhydrous solvents Water_Removed->Remove_Water No Check_Solubility Check Reactant Solubility Water_Removed->Check_Solubility Yes Remove_Water->Check_Solubility Solubility_Good Are reactants fully dissolved? Check_Solubility->Solubility_Good Change_Solvent Change solvent or use co-solvent Solubility_Good->Change_Solvent No Check_Temp Check Reaction Temperature Solubility_Good->Check_Temp Yes Change_Solvent->Check_Temp Temp_Sufficient Is temperature high enough? Check_Temp->Temp_Sufficient Increase_Temp Increase temperature/reflux Temp_Sufficient->Increase_Temp No Success Improved Yield Temp_Sufficient->Success Yes Increase_Temp->Success

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of Crude 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 2,3-dihydroxyterephthalaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile aromatic aldehyde. The purity of this compound is critical for its successful application in the synthesis of pharmaceuticals, covalent organic frameworks (COFs), and other advanced materials.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: My final product is a brown or off-white powder, not the expected white to yellow crystals.

Cause: Discoloration in the final product often indicates the presence of oxidized impurities or residual starting materials. Phenolic compounds, like this compound, are susceptible to air oxidation, which can lead to the formation of colored byproducts.[3]

Solution:

1. Recrystallization with an appropriate solvent system:

  • Rationale: Recrystallization is a powerful technique for purifying crystalline solids.[4][5] The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[6]
  • Protocol:
  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, or a mixture). An ideal solvent will dissolve the compound when hot but have low solubility when cold.[7]
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.[7]
  • Decolorization (if necessary): If the hot solution is still colored, add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution briefly.
  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] If crystallization does not start, you can scratch the inside of the flask with a glass rod or add a seed crystal.[6]
  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[7]
  • Drying: Dry the purified crystals under vacuum.

2. Column Chromatography:

  • Rationale: If recrystallization is ineffective, column chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase.[8][9]
  • Protocol: A typical stationary phase is silica gel, and the mobile phase (eluent) is a solvent system that allows for the separation of your product from impurities.[8] For aromatic aldehydes, a common eluent system is a mixture of hexane and ethyl acetate.[10] The polarity of the eluent can be adjusted to achieve optimal separation.

Issue 2: The melting point of my purified product is broad and lower than the literature value (148-152 °C).

Cause: A broad and depressed melting point is a classic indicator of an impure compound.[3] Impurities disrupt the crystal lattice of the pure substance, requiring less energy to break the intermolecular forces.

Solution:

1. Re-purification:

  • If you have already performed a purification step, it may need to be repeated. Consider using a different solvent system for recrystallization or optimizing the conditions for column chromatography.

2. Characterization of Impurities:

  • Rationale: Understanding the nature of the impurities is key to selecting the most effective purification method.
  • Techniques:
  • Thin-Layer Chromatography (TLC): A quick and effective way to assess the purity of your sample and to identify a suitable solvent system for column chromatography.[9]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the impurities present.

Issue 3: I suspect my product is contaminated with unreacted starting materials from a Duff Reaction.

Cause: The Duff reaction, a common method for synthesizing hydroxybenzaldehydes, can sometimes be incomplete, leaving unreacted phenol and hexamethylenetetramine in the crude product.[11][12][13]

Solution:

1. Acid-Base Extraction:

  • Rationale: This technique separates compounds based on their different acid-base properties. This compound is phenolic and thus weakly acidic.
  • Protocol:
  • Dissolve the crude product in an organic solvent like ethyl acetate.
  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities like residual hexamethylenetetramine.
  • To remove unreacted starting phenol (if it's more acidic than the product), you could potentially use a very weak base, though this requires careful pH control to avoid deprotonating the desired product.
  • Wash with brine to remove residual water and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
  • Evaporate the solvent to obtain the partially purified product, which can then be further purified by recrystallization or column chromatography.

2. Column Chromatography:

  • Rationale: As mentioned previously, column chromatography is highly effective for separating compounds with different polarities. The starting materials and the product will likely have different affinities for the stationary phase.

Workflow for Purification Method Selection

PurificationWorkflow Crude_Product Crude this compound Initial_Analysis Initial Analysis (TLC, Melting Point) Crude_Product->Initial_Analysis Is_Discolored Product Discolored? Initial_Analysis->Is_Discolored Recrystallization Recrystallization Is_Discolored->Recrystallization Yes Column_Chromatography Column Chromatography Is_Discolored->Column_Chromatography No/Slightly Impure Check_Purity_1 Check Purity (TLC, MP) Recrystallization->Check_Purity_1 Check_Purity_1->Column_Chromatography Impure Pure_Product Pure Product Check_Purity_1->Pure_Product Pure Check_Purity_2 Check Purity (TLC, MP, NMR) Column_Chromatography->Check_Purity_2 Check_Purity_2->Pure_Product Pure Repurify Re-purify or try alternative method Check_Purity_2->Repurify Impure

Caption: Decision workflow for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., from a Duff reaction), over-formylated byproducts, and products of oxidation.[12][14] The exact nature of the impurities will depend on the synthetic route used.

Q2: Can I use a single solvent for recrystallization?

A2: Yes, if you can find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, a single-solvent recrystallization is ideal.[15] If such a solvent cannot be found, a two-solvent system may be necessary.[15]

Q3: My compound seems to be air-sensitive. How should I handle and store it?

A3: this compound is noted to be air-sensitive.[3] It is best to handle it under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep it in a cool, dark place, and under an inert gas.[3]

Q4: What are the expected analytical characteristics of pure this compound?

A4: Pure this compound should be a white to yellow crystalline solid with a melting point in the range of 148-152 °C.[3] Its identity and purity can be confirmed by techniques such as NMR spectroscopy, which should show a structure-confirming spectrum.[3]

Q5: Are there alternatives to silica gel for column chromatography?

A5: Yes, while silica gel is the most common stationary phase, other options like alumina can be used. The choice of stationary phase depends on the properties of the compound and the impurities you are trying to remove. For aldehydes, which can sometimes be sensitive to the acidic nature of silica, neutral alumina can be a good alternative.

Summary of Purification Parameters
Purification MethodKey Parameters to ControlCommon Issues
Recrystallization Solvent choice, cooling rate, volume of solvent.Oiling out, poor recovery, co-crystallization of impurities.
Column Chromatography Stationary phase (e.g., silica gel, alumina), eluent system polarity, column packing.Poor separation, band tailing, decomposition of the compound on the column.[10][16]
Acid-Base Extraction pH of aqueous solutions, choice of organic solvent.Emulsion formation, incomplete separation.

References

Technical Support Center: 2,3-Dihydroxyterephthalaldehyde (DHTA)-Based COF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the troubleshooting guide for the synthesis of Covalent Organic Frameworks (COFs) utilizing 2,3-Dihydroxyterephthalaldehyde (DHTA). This document is designed for researchers and professionals to navigate the common challenges encountered during the synthesis, purification, and activation of these remarkable materials. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for achieving highly crystalline and porous frameworks.

Part 1: Foundational Principles & Pre-Synthesis Checklist

Success in COF synthesis is often determined before the reaction begins. The foundational principle of COF formation, particularly for imine-based systems, is the dynamic nature of the covalent bond formation. This reversibility allows for "error-correction," where kinetically formed, disordered structures can resolve into the thermodynamically stable, crystalline framework[1][2][3]. However, this delicate equilibrium is sensitive to several factors, most critically, the purity of your starting materials.

FAQ: Why is monomer purity so crucial?

Answer: The long-range order of a COF relies on the precise and repeating connection of molecular building blocks. Impurities in the monomers, even at low levels, can act as "chain terminators" or defect points, disrupting the propagation of the crystalline lattice. This leads to amorphous material, low porosity, and poor overall performance[4]. 2,5-Dihydroxyterephthalaldehyde, in particular, can be susceptible to oxidation or contain residual starting materials from its synthesis[5][6].

Pre-Synthesis Protocol: Purification of this compound (DHTA)

This protocol is adapted from established methods for synthesizing high-purity aldehyde linkers[5].

Objective: To remove potential contaminants that can inhibit successful COF crystallization.

Materials:

  • Crude this compound (DHTA)

  • Toluene

  • Ethanol

  • Activated Charcoal

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution: In a round-bottom flask, suspend the crude DHTA in a minimal amount of a toluene/ethanol mixture (e.g., 3:1 v/v).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Decolorization: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the charcoal. This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, pale-yellow crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold ethanol and dry them thoroughly under vacuum.

  • Verification: Confirm purity using ¹H NMR and FT-IR spectroscopy before use. The FT-IR spectrum should show a sharp C=O aldehyde peak and a broad O-H stretch.

Part 2: Troubleshooting the Solvothermal Synthesis

The solvothermal synthesis of DHTA-based COFs is typically performed in a sealed vessel at elevated temperatures (120 °C) for several days[7]. Here are some common issues that arise during this critical step.

Issue 1: My PXRD pattern shows only broad, amorphous humps instead of sharp peaks.

Diagnosis: This is the most common failure mode in COF synthesis and indicates a lack of long-range crystalline order. The reaction has likely produced an amorphous polymer network[8].

Potential Causes & Solutions:

  • Cause A: Incorrect Reaction Kinetics. The condensation reaction is proceeding too quickly, favoring the kinetically trapped amorphous state over the thermodynamically stable crystalline state[8][9].

    • Solution 1: Introduce a Modulator. Add a monofunctional aldehyde, such as benzaldehyde, to the reaction mixture. This modulator competes with DHTA, slowing the overall reaction rate and allowing more time for the reversible imine exchange to correct defects and form an ordered framework[9][10].

    • Solution 2: Adjust Catalyst Concentration. The acid catalyst (typically acetic acid) is essential for promoting the reversible imine bond formation[7]. If the concentration is too high, the reaction can be driven too fast. Conversely, if it's too low, the reversibility is insufficient. Try screening a range of catalyst concentrations (e.g., from 3M to 9M).

  • Cause B: Poor Monomer Planarity/Compatibility. The planarity of the amine linker used with DHTA significantly impacts the ability of the 2D layers to stack efficiently (π–π stacking), which is a key driving force for crystallization[1].

    • Solution: When using a non-planar amine linker like 1,3,5-tris(4-aminophenyl)benzene (TAPB), lower crystallinity might be inherent compared to a planar linker like 1,3,5-tris(4-aminophenyl)triazine (TAPT)[11]. While optimization can help, switching to a more planar comonomer may be necessary to achieve high crystallinity.

  • Cause C: Unsuitable Solvent System. The solvent must keep the monomers and oligomeric intermediates sufficiently soluble to allow for dynamic error correction, but not so soluble that the final COF product does not precipitate[12][13].

    • Solution: A combination of a high-boiling point solvent (like o-dichlorobenzene or mesitylene) and a polar co-solvent (like DMAc, n-butanol, or dioxane) is often optimal. The exact ratio is critical and may require screening. A typical starting point is a 1:3 or 1:4 volume ratio of o-DCB to a co-solvent[7].

Troubleshooting Workflow for Poor Crystallinity

G cluster_ftir FT-IR Analysis cluster_solutions_no Reaction Failure cluster_solutions_yes Crystallization Failure start Problem: Amorphous Product (Poor PXRD) check_ftir Check FT-IR: Is Imine Bond (C=N) Peak Present? start->check_ftir ftir_yes Yes, Imine Peak Present check_ftir->ftir_yes ftir_no No, Only Amine/Aldehyde Peaks check_ftir->ftir_no sol_yes_1 Optimize Kinetics: - Add Benzaldehyde Modulator - Screen Catalyst Concentration ftir_yes->sol_yes_1 sol_no_1 Verify Reaction Conditions: - Temperature (120°C) - Time (3-7 days) - Sealed Vessel ftir_no->sol_no_1 sol_no_2 Check Catalyst: - Is acid catalyst present? - Is it active? sol_no_1->sol_no_2 sol_yes_2 Screen Solvent System: - Adjust Solvent Ratio - Try different co-solvents sol_yes_1->sol_yes_2 sol_yes_3 Re-evaluate Monomers: - Confirm Monomer Purity - Consider Monomer Planarity sol_yes_2->sol_yes_3

Caption: Troubleshooting decision tree for an amorphous COF product.

Issue 2: The reaction yields no precipitate or a very low yield.

Diagnosis: The COF is either not forming or is remaining soluble in the reaction solvent.

Potential Causes & Solutions:

  • Cause A: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution: Ensure the reaction vessel was properly sealed and heated to the correct temperature (typically 120 °C) for a sufficient duration (at least 72 hours)[7]. Confirm the presence and concentration of the acid catalyst, as it is crucial for the condensation reaction[2].

  • Cause B: COF is too soluble. The chosen solvent system may be too effective at solvating the final polymer, preventing it from precipitating.

    • Solution: Modify the solvent ratio. Decrease the proportion of the more polar, solvating solvent (e.g., DMAc) and increase the proportion of the less solvating, high-boiling point solvent (e.g., o-DCB).

Part 3: Troubleshooting Post-Synthesis Activation

Activation is the process of removing guest molecules (solvents, unreacted monomers) from the pores of the COF to make the porous network accessible. Improper activation can lead to a catastrophic loss of surface area due to pore collapse.

Issue 3: My COF was crystalline according to PXRD, but the BET surface area is very low (<100 m²/g).

Diagnosis: The pores of the framework have collapsed. This is often caused by the strong capillary forces exerted by the solvent during evaporation from the micropores[14].

Potential Causes & Solutions:

  • Cause A: High Surface Tension of Final Solvent. If the solvent removed during the final drying step has a high surface tension (e.g., water, DMF), it will pull the pore walls together as it evaporates.

    • Solution 1: Perform a Thorough Solvent Exchange. Before drying, the as-synthesized COF must be washed and solvent-exchanged extensively with a low-surface-tension solvent. A typical procedure involves sequential washes with anhydrous acetone, followed by a lower surface tension solvent like tetrahydrofuran (THF)[14][15]. For particularly delicate structures, a final exchange with a very low surface tension solvent like hexane or even supercritical CO₂ may be required[14].

    • Solution 2: Use a "Soft" Drying Method. Avoid aggressive drying. Instead of heating at a high temperature initially, start the vacuum drying at room temperature and only gradually increase the temperature (e.g., to 120-150 °C) once the bulk solvent is removed[7]. This gentle approach minimizes the stress on the framework.

Key Experimental Protocols
Protocol 1: General Solvothermal Synthesis of TAPT-DHTA COF
1. Preparation: In a Pyrex tube, add this compound (DHTA) and 1,3,5-tris(4-aminophenyl)triazine (TAPT) in a 3:2 molar ratio.
2. Add Solvents & Catalyst: Add the solvent mixture (e.g., 1,2-dichlorobenzene and dimethylacetamide, 1:3 v/v) and the aqueous acetic acid catalyst (e.g., 6 M)[7].
3. Homogenization: Sonicate the mixture for 15-20 minutes to create a uniform dispersion.
4. Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, especially oxygen[7].
5. Reaction: Seal the tube under vacuum and heat it in an oven at 120 °C for 3-7 days. A colored precipitate should form.
6. Isolation: After cooling, collect the solid product by filtration and wash thoroughly with anhydrous acetone.
Protocol 2: Standard COF Activation Procedure
1. Initial Washes: Wash the crude COF powder collected from the synthesis repeatedly with anhydrous acetone via Soxhlet extraction or by centrifugation and redispersion until the supernatant is colorless.
2. Solvent Exchange: Exchange the acetone with anhydrous tetrahydrofuran (THF). Suspend the COF in fresh THF, sonicate briefly, and let it soak for 6-8 hours. Repeat this exchange process at least 3-4 times[14].
3. Final Drying: After the final THF wash, decant the excess solvent and dry the sample under a high vacuum. Begin drying at room temperature for 12 hours, then gradually increase the temperature to 120-150 °C and hold for another 12-24 hours to fully activate the material.
Summary of Key Synthesis Parameters
ParameterRecommended Starting PointRationale & Key Considerations
Solvent System o-DCB:DMAc (1:3 v/v)High boiling point is needed for reaction; co-solvent aids monomer solubility. Ratio must be optimized to allow precipitation[7].
Catalyst 6 M Acetic AcidFacilitates reversible imine condensation, crucial for error-correction and crystallinity[2][3].
Temperature 120 °CStandard temperature for solvothermal imine COF synthesis.
Time 3 - 7 daysAllows the system to reach thermodynamic equilibrium, favoring the crystalline product[1].
Activation Solvent Anhydrous THFLow surface tension solvent that is miscible with common reaction solvents. Helps prevent pore collapse during drying[14][15].
The Chemistry of Formation and Crystallization

The synthesis of DHTA-based COFs is a beautiful example of dynamic covalent chemistry. The intramolecular hydrogen bond that forms between the hydroxyl group of DHTA and the nitrogen of the newly formed imine bond (O-H···N=C) lends significant stability to the final framework, making these materials particularly robust[11].

G cluster_reactants Reactants cluster_products Products DHTA DHTA (Aldehyde) Amorphous Amorphous Polymer (Kinetic Product) DHTA->Amorphous + H⁺ (fast) Amine Amine Linker Amine->Amorphous + H⁺ (fast) Crystalline Crystalline COF (Thermodynamic Product) Amorphous->Crystalline Reversible Imine Exchange (Error Correction) + H⁺ (slow) Crystalline->Crystalline Intramolecular H-Bonding (O-H···N=C) Stabilization

Caption: Reaction pathway for crystalline COF formation.

References

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydroxyterephthalaldehyde Through Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Dihydroxyterephthalaldehyde (DHTA). This document provides researchers, chemists, and drug development professionals with in-depth, field-tested insights into overcoming common challenges in the synthesis of DHTA, a critical building block for materials like Covalent Organic Frameworks (COFs). Our focus is on the pivotal role of solvent selection in achieving high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My overall yield of this compound is consistently low. Could my choice of solvent be the primary issue?

A1: Absolutely. The solvent is not merely a medium for the reaction but an active participant that dictates reaction efficiency, especially in aromatic formylation reactions like the Duff reaction, which is commonly employed for this synthesis.[1] The choice of solvent directly impacts reaction rate, solubility of intermediates, and the overall yield.

Strongly acidic solvents are often preferred as they can act as both the solvent and the catalyst.[2] The most common and effective solvents for this synthesis are strong protic acids.

Commonly Used Solvents and Their Impact on Yield:

SolventRole / Key CharacteristicsTypical YieldConsiderations
Trifluoroacetic Acid (TFA) Strong acid, acts as both solvent and catalyst. Promotes the formation of the electrophilic iminium ion from hexamine.[2][3]Moderate to HighHighly corrosive, volatile, and can be challenging to remove completely.[4] Overheating can lead to decomposition or polymerization. It is also a per- and polyfluoroalkyl substance (PFAS) with environmental concerns.[5]
Methanesulfonic Acid (MSA) Strong, non-volatile acid. Serves as a greener alternative to TFA.[6]Moderate to HighLess volatile and corrosive than TFA, making it easier to handle. However, its high boiling point can complicate removal.
Glycerol / Glyceroboric Acid High-boiling solvent, often used in the classical Duff reaction setup.[7]Low to ModerateThe reaction requires high temperatures (150-160°C). Workup can be cumbersome, often requiring steam distillation to isolate the product.[7]
Acetic Acid Weaker acidic medium.[2]Generally LowOften results in incomplete reactions and lower yields compared to stronger acids like TFA or MSA.

Troubleshooting Steps for Low Yield:

  • Re-evaluate Your Solvent: If you are not using a strong acid like TFA or MSA, consider switching. These solvents are highly effective at promoting the formylation of electron-rich phenols.

  • Ensure Anhydrous Conditions: Water can be detrimental in the initial stages of the Duff reaction as it can hydrolyze hexamethylenetetramine, reducing the concentration of the active formylating agent.[7]

  • Optimize Temperature: While heating is necessary, excessive temperatures in strong acids can lead to charring and degradation of the product. A carefully controlled temperature profile is crucial.

  • Check Reactant Purity: Ensure the starting material, 2,3-dihydroxybenzaldehyde, and hexamine are of high purity.

Q2: My TLC and NMR analyses show multiple spots and peaks, indicating an impure product. What are the likely side products, and how can solvent choice help?

A2: Impurity formation is a common challenge. The primary side products are typically unreacted starting material, mono-formylated intermediates, or polymeric materials. The solvent environment plays a crucial role in minimizing these.

  • Incomplete Reaction: In solvents that are not sufficiently acidic or do not adequately solubilize the reactants, the reaction may stall, leaving significant amounts of starting material. Using a stronger acid like TFA often drives the reaction to completion more effectively.

  • Polymerization/Decomposition: Overheating in highly acidic media can cause the phenol and aldehyde functionalities to polymerize or degrade into a tar-like substance. A solvent with a suitable boiling point that allows for controlled heating is essential. While effective, the high temperatures required for glycerol can also lead to side products.

  • Regioisomers: While the starting material already directs formylation, improper reaction conditions can sometimes lead to other isomers, although this is less common for this specific synthesis. The Duff reaction preferentially formylates at the ortho position to the hydroxyl groups.[1]

The workflow below illustrates how solvent choice can direct the reaction toward the desired product versus common side-products.

G cluster_0 Reaction Pathway A 2,3-Dihydroxybenzaldehyde + Hexamine B Desired Electrophilic Substitution A->B Optimal Solvent (e.g., TFA, MSA) Controlled Temp. D Side Reactions A->D Suboptimal Solvent (e.g., Acetic Acid) Excessive Heat C This compound (DHTA) B->C Hydrolysis E Polymerization / Tar D->E F Incomplete Reaction D->F

Caption: Solvent-Directed Reaction Pathways.

Q3: Product isolation and purification are proving difficult. What is the best solvent strategy for workup and crystallization?

A3: this compound has moderate polarity, and its solubility can be challenging. A multi-step solvent-based approach is typically required for purification.

  • Quenching and Precipitation: After the reaction is complete (typically monitored by TLC), the reaction mixture is quenched by pouring it into a large volume of ice-cold water. DHTA is sparingly soluble in water, causing it to precipitate out of the acidic solution. This is a critical step to separate the product from the highly acidic solvent.

  • Washing: The crude precipitate should be washed thoroughly with cold water to remove any residual acid and water-soluble impurities.

  • Recrystallization: This is the most effective method for obtaining high-purity DHTA. The choice of solvent/solvent system is key:

    • Ethanol/Water: Dissolving the crude product in hot ethanol and then slowly adding water until the solution becomes turbid, followed by slow cooling, can yield high-purity crystals.

    • Dichloromethane (DCM) or Chloroform: For removing less polar impurities, washing the crude solid with a chlorinated solvent can be effective.[8]

    • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane.[9]

Recommended Experimental Protocol

This protocol details a reliable method for the synthesis of this compound using trifluoroacetic acid, a widely cited and effective solvent.

Synthesis of this compound via Modified Duff Reaction

Materials:

  • 2,3-Dihydroxybenzaldehyde

  • Hexamethylenetetramine (Hexamine)

  • Trifluoroacetic Acid (TFA)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxybenzaldehyde (1.0 eq).

  • Solvent Addition: Carefully add trifluoroacetic acid (TFA) to the flask in a fume hood. The amount should be sufficient to fully dissolve the starting material (e.g., 10-15 mL per gram of aldehyde). Stir until a homogenous solution is formed.

  • Reagent Addition: To the stirred solution, add hexamethylenetetramine (approx. 2.0-2.5 eq) portion-wise. The addition may be exothermic.

  • Heating: Heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using TLC (Thin Layer Chromatography).

  • Hydrolysis and Workup: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.

  • Product Isolation: A yellow-to-brown precipitate of crude this compound will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water until the filtrate is no longer acidic.

  • Purification:

    • Transfer the crude solid to a beaker and wash with a small amount of cold dichloromethane to remove non-polar impurities.

    • Recrystallize the solid from a hot ethanol/water mixture to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

References

Preventing oxidation of 2,3-Dihydroxyterephthalaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for 2,3-Dihydroxyterephthalaldehyde (DHTA). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile but sensitive reagent. Our focus is on preventing the common challenge of oxidation, ensuring high-yield, and reproducible results in your synthetic applications.

Troubleshooting Guide: On-the-Fly Problem Solving

This section addresses specific issues that may arise during your experiment.

Question: My reaction mixture containing this compound is rapidly turning dark brown or black. What is happening and can I salvage my experiment?

Answer:

This discoloration is a classic indicator of oxidation. The 2,3-dihydroxy (catechol) moiety in DHTA is highly susceptible to oxidation, especially in the presence of trace oxygen, metal ions, or basic conditions.

The Chemistry Behind the Color Change: The catechol group readily oxidizes to form a highly reactive o-semiquinone radical, which can be further oxidized to an o-quinone. These quinone species are intensely colored and can undergo polymerization or other side reactions, leading to the formation of dark, insoluble polymeric materials. This process is often catalyzed by air (O₂) and can be accelerated by elevated temperatures or basic pH.

Diagram: Oxidation Pathway of this compound

OxidationPathway DHTA This compound (Colorless) Semiquinone o-Semiquinone Radical (Colored Intermediate) DHTA->Semiquinone [O] Quinone o-Quinone (Intensely Colored) Semiquinone->Quinone [O] Polymer Polymeric Byproducts (Dark Precipitate) Quinone->Polymer Polymerization SchlenkSetup cluster_manifold Vacuum/Inert Gas Manifold (Schlenk Line) cluster_flask Reaction Vessel Manifold Dual Manifold (Vacuum | Inert Gas) Flask Schlenk Flask (with stir bar) Manifold->Flask via Stopcock Septum Rubber Septum Bubbler Oil Bubbler (Pressure Release) Flask->Bubbler Gas Out GasSource Inert Gas (Ar or N₂) GasSource->Manifold Gas In

Technical Support Center: Porosity Control in 2,3-Dihydroxyterephthalaldehyde (DHTA)-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dihydroxyterephthalaldehyde (DHTA)-based Covalent Organic Frameworks (COFs). This guide is designed to provide in-depth, field-proven insights into controlling the porosity of these advanced materials. We will address common experimental challenges through a structured troubleshooting guide and frequently asked questions, focusing on the causality behind experimental choices to ensure both success and scientific understanding.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of porosity control in DHTA-based COFs.

Q1: What are the primary factors that dictate the final porosity of a DHTA-based COF?

A1: The porosity of a DHTA-based COF is not determined by a single parameter but is the result of a complex interplay of factors at different stages of its formation. The key determinants are:

  • Monomer Geometry and Rigidity: The intrinsic shape, size, and planarity of the amine linker used with DHTA predetermines the theoretical pore size and topology of the 2D sheets.[1][2] Non-planar monomers can lead to lower crystallinity and porosity.[3]

  • Reaction Kinetics and Reversibility: The synthesis of COFs relies on reversible reactions (like imine formation) to allow for "error-checking" and self-healing, which are essential for forming a highly crystalline and ordered porous structure.[4][5] Factors like catalyst choice, concentration, temperature, and solvent composition critically influence this balance.[6][7]

  • Interlayer Stacking: The way the 2D COF layers stack upon one another significantly impacts the accessibility and final dimensions of the pores. Strong π-π interactions and hydrogen bonding can promote ordered stacking, leading to well-defined, accessible pores.[8] Conversely, interlayer slippage can reduce the effective pore size and surface area.

  • Post-Synthesis Processing (Activation): The process of removing solvent molecules from the pores after synthesis is critical. If done improperly, capillary forces can cause the framework to collapse, drastically reducing porosity.[9]

Q2: How are crystallinity and porosity related in COFs?

A2: Crystallinity and porosity are intrinsically linked. A high degree of crystallinity implies long-range order, meaning the building blocks are arranged in a predictable, periodic manner. This precise arrangement is what creates the uniform, well-defined pores that are characteristic of COFs.[8][10] An amorphous or poorly crystalline product, on the other hand, lacks this long-range order. The structure is disordered, leading to blocked or collapsed pores and, consequently, a low surface area and poor porosity.[6] Therefore, achieving high crystallinity is a prerequisite for obtaining high porosity.

Q3: What is the difference between kinetic and thermodynamic control in COF synthesis, and how does it affect the final product?

A3: This concept is central to forming high-quality COFs.

  • Kinetic Control: Initially, monomers react quickly to form a kinetically favored product, which is often disordered and amorphous. This rapid formation does not allow time for the system to correct structural defects.

  • Thermodynamic Control: The thermodynamic product is the most stable, highly ordered crystalline structure. To reach this state, the reaction must be reversible. This reversibility allows misplaced linkages to break and reform correctly, a process of "self-healing" that anneals the initial kinetic product into the final, crystalline thermodynamic product.[4]

The goal of a successful COF synthesis is to establish conditions (e.g., appropriate temperature and catalyst) that favor the reversible pathway, allowing the system to overcome the kinetic barrier and settle into the more stable, crystalline, and porous thermodynamic state.[11]

Part 2: Troubleshooting Guide for Porosity Control

This section addresses specific experimental problems in a question-and-answer format, providing causes and actionable solutions.

Q4: My final DHTA-based polymer shows a very low BET surface area (<100 m²/g) and appears largely non-porous. What went wrong?

A4: This is a common and multifaceted problem, often referred to as the "COF trilemma"—the challenge of achieving simultaneous crystallinity, stability, and functionality.[7] A low surface area typically points to either a lack of crystallinity or pore collapse after synthesis.

  • Potential Cause 1: Amorphous Product Formation.

    • Why it happens: The reaction conditions may be favoring the irreversible formation of a disordered polymer (kinetic product) instead of allowing the reversible reaction needed for a crystalline COF (thermodynamic product).[6] This can be due to an incorrect solvent system, suboptimal catalyst concentration, or inappropriate temperature.

    • Troubleshooting Steps:

      • Optimize the Catalyst: Acetic acid is a common catalyst for imine-based COFs. If the product is amorphous, try systematically varying the concentration. Too little acid may not catalyze the reverse reaction effectively, while too much can protonate the amine monomers, shutting down the reaction.[4] In some cases, a different Brønsted or Lewis acid might be required.[7]

      • Screen Solvent Systems: The solubility of the monomers is crucial. They must be soluble enough to react, but not so soluble that precipitation of the ordered framework is inhibited. Common solvent mixtures for DHTA-based COFs include 1,2-dichlorobenzene (o-DCB) and dimethylacetamide (DMAc) or dioxane and mesitylene.[6][12] Experiment with different ratios to fine-tune monomer solubility.

      • Adjust Temperature and Time: Solvothermal synthesis is typically conducted between 80°C and 120°C.[6] A lower temperature might slow the reaction enough to promote more ordered growth. Conversely, if the reaction is stalled, a higher temperature may be needed to provide the energy for bond cleavage and reformation. Extend the reaction time (e.g., from 3 days to 5 or 7 days) to give the system more time to reach thermodynamic equilibrium.

  • Potential Cause 2: Pore Collapse During Activation.

    • Why it happens: During the drying process, strong capillary forces exerted by the evaporating solvent can pull the flexible 2D layers together, causing the framework to collapse and lose its porosity. This is especially problematic for COFs with large pores and flexible linkers.[9]

    • Troubleshooting Steps:

      • Gentle Solvent Exchange: Before drying, wash the COF powder thoroughly with a series of solvents of decreasing polarity (e.g., DMF -> acetone -> ethanol) to remove unreacted monomers and high-boiling-point solvents.[6]

      • Implement Supercritical Drying: This is the most effective method to prevent pore collapse. After exchanging the solvent with liquid CO₂, the sample is heated above the critical point of CO₂ (31.1 °C, 73.8 bar). The CO₂ is then vented as a supercritical fluid, avoiding the liquid-gas phase boundary and the associated capillary forces. This technique has been shown to dramatically improve the surface area and porosity of COFs.[9]

      • Consider Host-Guest Reinforcement: A newer strategy involves introducing a functional polymer guest into the pores before activation. This guest acts as a pillar, physically preventing the framework from collapsing during solvent removal and has been shown to boost surface area by over 16-fold in some cases.[13]

Q5: My material is crystalline according to PXRD, but the pore size is smaller than theoretically predicted and the distribution is broad. How can I fix this?

A5: This issue suggests that while long-range order exists, the local structure is imperfect. The likely culprits are interlayer stacking faults or structural defects within the layers.

  • Potential Cause 1: Disordered Interlayer Stacking.

    • Why it happens: The 2D layers of the COF are held together by non-covalent forces, primarily π-π interactions. If these interactions are not optimal, the layers can slip relative to each other (a staggered or slipped arrangement), which can partially obstruct the pores and lead to a smaller apparent pore size.

    • Troubleshooting Steps:

      • Manage Interlayer Interactions: One advanced strategy is to manage the π-electronic forces between layers. For example, by incorporating both electron-rich and electron-deficient aromatic units into the linkers, you can create self-complementary interactions that favor a more ordered, eclipsed stacking arrangement, leading to improved crystallinity and higher porosity.[8]

      • Monomer Design: Using bulkier or more rigid linkers can sterically hinder interlayer slippage, helping to maintain an open pore structure.

  • Potential Cause 2: High Density of Structural Defects.

    • Why it happens: Even in a reversible reaction, some defects (e.g., missing linkers or incompletely condensed groups) can be locked into the structure. These defects disrupt the perfect periodicity of the pores, leading to a broader size distribution.

    • Troubleshooting Steps:

      • Introduce a Modulator: Adding a small amount of a monofunctional "modulator" molecule that competes with the main building blocks can slow down the initial rate of polymerization. This helps to separate the nucleation and growth phases, leading to fewer defects and higher quality crystals.

      • Slow Monomer Addition: Instead of adding all reactants at once, a slow, controlled addition of one monomer to a solution of the other can keep the monomer concentration low, favoring more controlled growth over rapid precipitation and minimizing defect formation.

Q6: I need to precisely tune the pore size of my DHTA-based polymer for a specific drug delivery application. How can I achieve sub-nanometer control?

A6: Achieving fine control over pore dimensions requires moving beyond standard synthesis optimization and employing more targeted strategies like reticular chemistry and post-synthetic modification.

  • Strategy 1: Reticular Chemistry (Pre-synthesis control).

    • How it works: This is the foundational principle of COF design. By choosing amine linkers of different lengths and geometries to react with DHTA, you can rationally design COFs with different pore sizes from the outset.[14][15] For example, a longer linear diamine will produce larger pores than a shorter one, while maintaining the same network topology.

    • Application: To decrease pore size, you can introduce monomers with side chains that project into the pores. Adding methyl or ethyl groups to the terephthalaldehyde unit can systematically reduce the effective pore size, enhancing size-selective rejection of molecules.[16][17]

  • Strategy 2: Post-Synthetic Modification (PSM) (Post-synthesis control).

    • How it works: PSM is a powerful technique where the already-formed COF is chemically modified.[18][19] This allows you to introduce new functional groups or "graft" molecules onto the pore walls, effectively tuning the pore environment and size without altering the underlying crystalline framework.[20][21]

    • Application: The hydroxyl groups of the DHTA units lining the pores are ideal reactive sites. You can perform reactions like esterification or etherification to attach molecules of varying sizes, precisely tuning the pore aperture for specific guest molecules like drugs.[20] This is often more viable than designing and synthesizing complex functionalized monomers from scratch.[21]

Part 3: Diagrams and Data

Workflow for Troubleshooting Porosity Issues

G start Problem: Low Porosity / Low Surface Area check_pxrd Analyze Crystallinity (PXRD) start->check_pxrd pxrd_amorphous Result: Amorphous or Poorly Crystalline check_pxrd->pxrd_amorphous pxrd_crystalline Result: Crystalline check_pxrd->pxrd_crystalline opt_synthesis Optimize Synthesis Conditions pxrd_amorphous->opt_synthesis pore_collapse Hypothesis: Pore Collapse During Activation pxrd_crystalline->pore_collapse opt_catalyst 1. Vary Catalyst (Type & Concentration) opt_synthesis->opt_catalyst opt_solvent 2. Screen Solvents & Ratios opt_catalyst->opt_solvent opt_temp 3. Adjust Temperature & Time opt_solvent->opt_temp recheck_pxrd Re-synthesize & Re-analyze PXRD opt_temp->recheck_pxrd recheck_pxrd->check_pxrd opt_activation Optimize Activation Protocol pore_collapse->opt_activation solvent_exchange 1. Gentle Solvent Exchange opt_activation->solvent_exchange supercritical 2. Use Supercritical CO2 Drying solvent_exchange->supercritical guest_intro 3. Introduce Pore Reinforcing Guest supercritical->guest_intro check_n2 Analyze Porosity (N2 Adsorption) guest_intro->check_n2 success Success: High Porosity & Surface Area check_n2->success G cluster_synthesis Synthesis Stage (De Novo Control) cluster_post Post-Synthesis Stage center Final COF Porosity monomer Monomer Design (Size, Shape, Rigidity) monomer->center Predetermines Ideal Pore Size reaction Reaction Conditions (Solvent, Temp, Catalyst) reaction->center Controls Crystallinity & Defect Density stacking Interlayer Interactions (π-π, H-bonding) stacking->center Affects Pore Accessibility activation Activation (Solvent Removal) activation->center Prevents Pore Collapse psm Post-Synthetic Modification (PSM) psm->center Fine-tunes Pore Size & Functionality

References

Managing reaction scale-up for the production of 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,3-Dihydroxyterephthalaldehyde. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges, grounded in established chemical principles and practical experience.

Section 1: Synthesis Overview & Frequently Asked Questions (FAQs)

The synthesis of this compound, a valuable building block in the development of materials like Covalent Organic Frameworks (COFs) and as a pharmaceutical intermediate, presents unique challenges due to the sensitive nature of its catechol core.[1][2] The molecule's two hydroxyl and two aldehyde groups on an aromatic ring make it susceptible to oxidation and side reactions if conditions are not precisely controlled.

The most common and effective synthetic routes involve the formylation of an electron-rich catechol precursor. While several formylation methods exist, such as the Reimer-Tiemann and Duff reactions, the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and applicability to electron-rich aromatic compounds.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce aldehyde groups onto the aromatic ring.[5][6]

Q1: What is the general mechanism for the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: The process involves three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[3][6]

  • Electrophilic Aromatic Substitution: The electron-rich catechol precursor attacks the Vilsmeier reagent. The high electron density of the catechol ring, activated by the two hydroxyl groups, facilitates this substitution. This step is repeated to add the second formyl group.

  • Hydrolysis: The resulting iminium ion intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product.[4]

Q2: Why is protecting the hydroxyl groups of the catechol starting material often necessary?

A2: The free hydroxyl groups on the catechol ring are acidic and can react with the Vilsmeier reagent or other basic/electrophilic species in the reaction mixture. More importantly, the catechol moiety is highly susceptible to oxidation, especially under the reaction conditions, which can lead to the formation of dark, polymeric tars and significantly reduce yield and purity. Protecting these groups, for example as methoxy (using a starting material like 1,2-dimethoxybenzene) or other ethers, prevents these side reactions. The protecting groups are then removed in a subsequent deprotection step (e.g., using BBr₃ for methoxy groups) to yield the final product.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to separate the starting material, any protected intermediates, mono-formylated byproducts, and the final di-formylated product. Staining with an appropriate agent, such as potassium permanganate or ceric ammonium molybdate, can help visualize the spots. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: Is the reaction exothermic?

A4: The formation of the Vilsmeier reagent can be exothermic and requires careful temperature control, typically performed at 0°C. The subsequent formylation step may also release heat. While not as aggressively exothermic as some reactions like the Reimer-Tiemann, failure to manage temperature can lead to side reactions and decreased yield.[7][8] On a larger scale, proper cooling and controlled reagent addition are critical.[9]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q5: My reaction yield is very low or I've isolated no product. What went wrong?

A5: Low or no yield is a frequent issue. The cause can be systematically diagnosed by considering several factors related to reagents, reaction conditions, and work-up.

  • Reagent Quality: The purity of your starting material and reagents is paramount. DMF must be anhydrous, as water will quench the Vilsmeier reagent. POCl₃ should be fresh and colorless; a yellow color indicates decomposition.

  • Vilsmeier Reagent Formation: This is a critical step. Ensure you are adding the POCl₃ to the DMF slowly at a low temperature (0°C) to allow for proper formation of the electrophile without excessive side reactions.

  • Reaction Temperature: If the formylation temperature is too low, the reaction may be too slow and not go to completion. If it's too high, byproduct formation will dominate. The optimal temperature depends on the reactivity of your specific substrate.[4]

  • Work-up Procedure: The hydrolysis step is crucial. The intermediate iminium salt must be completely hydrolyzed to the aldehyde. Insufficient water or improper pH during work-up can lead to low yields. After hydrolysis, the product must be effectively extracted from the aqueous layer.

Below is a workflow to diagnose the issue:

Caption: Troubleshooting workflow for low product yield.

Q6: My reaction mixture turned into a dark, intractable tar. What causes this and how can it be prevented?

A6: Tar formation is almost always due to the oxidation and subsequent polymerization of the catechol starting material or product.[10]

  • Cause: Catechols are highly sensitive to oxidation, which can be initiated by heat, trace metals, or exposure to air (oxygen). This is exacerbated at higher temperatures.

  • Prevention:

    • Inert Atmosphere: The most critical preventative measure is to run the reaction under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents before use.

    • Temperature Control: Avoid excessive temperatures. Maintain the recommended temperature for the formylation and do not overheat during any step.

    • Use a Protected Starting Material: As mentioned in Q2, starting with a protected catechol derivative (e.g., 1,2-dimethoxybenzene) is the most robust strategy to prevent this issue. The ether protecting groups are stable to the Vilsmeier-Haack conditions and prevent oxidation of the sensitive diol.

Q7: TLC analysis shows my crude product has multiple spots close to the main product spot. What are these impurities?

A7: These are likely reaction-related impurities.

  • Mono-formylated Intermediate: The reaction may not have gone to completion, leaving a significant amount of the mono-formylated species. To resolve this, you can try increasing the reaction time, temperature, or the equivalents of the Vilsmeier reagent.

  • Positional Isomers: Depending on the substrate and any directing groups, formylation could potentially occur at other positions on the ring, leading to isomers. The directing effect of the two adjacent hydroxyl (or protected) groups strongly favors ortho/para substitution, but minor isomers are possible.

  • Unreacted Starting Material: If the reaction was incomplete, you will see the starting material on the TLC plate.

Solution: These impurities can typically be separated from the desired product via column chromatography. A gradient elution from a less polar solvent (Hexane) to a more polar one (Ethyl Acetate) is usually effective.

Section 3: Scale-Up Considerations

Transitioning a successful bench-scale reaction to a larger scale introduces new challenges related to physical and chemical processes.[9]

Q8: The reaction worked perfectly in a 100 mL flask, but the yield dropped significantly and I saw more byproducts at the 5 L scale. Why?

A8: This is a classic scale-up problem related to heat and mass transfer.

  • Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases. This makes it much harder to dissipate heat generated during the reaction. Localized "hot spots" can form, leading to thermal decomposition and byproduct formation.

    • Solution: Use a jacketed reactor with an efficient cooling system. Ensure the reagent addition is done slowly and subsurface (if possible) to allow the cooling system to keep up with any exotherm. For highly exothermic steps, consider a semi-batch process where one reagent is added over a prolonged period.

  • Mixing (Mass Transfer): Inefficient stirring in a large reactor can lead to poor mixing of reagents, creating areas of high concentration. This can cause localized side reactions and reduce the overall reaction rate.

    • Solution: The choice of stirrer is critical. A simple magnetic stir bar is inadequate for multi-liter reactors. Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure proper agitation and a homogenous reaction mixture.

Scale_Up_Process cluster_bench Bench Scale (100 mL) cluster_pilot Pilot Scale (5 L) Flask Round-Bottom Flask StirBar Magnetic Stir Bar CCP1 Critical Point: Heat Transfer Flask->CCP1 IceBath Ice Bath CCP2 Critical Point: Mass Transfer (Mixing) StirBar->CCP2 Reactor Jacketed Glass Reactor Stirrer Overhead Mechanical Stirrer Chiller Recirculating Chiller CCP1->Reactor CCP2->Stirrer CCP3 Critical Point: Work-up & Isolation Workup_Pilot Large-Scale Extractor Crystallization CCP3->Workup_Pilot Workup_Bench Separatory Funnel Evaporation Workup_Bench->CCP3

References

Technical Support Center: Addressing Solubility Issues of 2,3-Dihydroxyterephthalaldehyde (DHTA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydroxyterephthalaldehyde (DHTA). This guide is designed for researchers, chemists, and drug development professionals who utilize DHTA as a critical building block in their synthetic applications, particularly in the formation of Covalent Organic Frameworks (COFs) and other advanced materials.[1][2][3]

The inherent chemical structure of DHTA—a benzene ring functionalized with two adjacent hydroxyl groups and two para-oriented aldehyde groups—leads to significant solubility challenges.[4][5] Strong intermolecular hydrogen bonding is the primary cause of its poor solubility in many common organic solvents. This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you overcome these issues and ensure the success of your experiments.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific issues you may encounter during your experiments with DHTA.

Issue 1: My DHTA powder will not dissolve in the chosen reaction solvent at room temperature.

Root Cause Analysis: The catechol moiety (1,2-dihydroxybenzene) and the aldehyde groups in DHTA create a molecule with high polarity and a strong capacity for intermolecular hydrogen bonding. This self-association makes it difficult for many solvent molecules to penetrate the crystal lattice and solvate individual DHTA molecules, resulting in poor solubility.

Solutions:

  • Solvent Selection is Critical:

    • Initial Recommendation: High-polarity, aprotic solvents are the most effective choice. These solvents can disrupt the hydrogen bonds of DHTA without competing as hydrogen bond donors.

    • Step 1: Switch to or ensure you are using a suitable solvent such as Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Dimethyl Sulfoxide (DMSO).[6][7] In many COF syntheses, a mixture of solvents like DMAc and 1,2-dichlorobenzene (o-DCB) is used to achieve a homogenous dispersion.[6]

    • Step 2: If the reaction chemistry allows, consider N-Methyl-2-pyrrolidone (NMP).

    • Rationale: These solvents have high dielectric constants and strong hydrogen bond accepting capabilities, which are necessary to surround and dissolve the DHTA molecule.

  • Application of Thermal Energy:

    • Step 1: Gently warm the mixture. Place the flask in a temperature-controlled oil bath and increase the temperature incrementally (e.g., to 50-80 °C).

    • Step 2: Stir the mixture vigorously while heating. Sonication can also be employed to break up solid aggregates and enhance dissolution.[6]

    • Rationale: Increasing the kinetic energy of the system helps to overcome the activation energy required to break the intermolecular hydrogen bonds within the DHTA solid, allowing solvent molecules to interpenetrate and solvate it.[8]

  • Perform a Small-Scale Solubility Test:

    • Before committing your entire batch of material, perform a quick solubility test as outlined in the "Experimental Protocols" section below. This will save valuable material and time.

Issue 2: My DHTA dissolves upon heating, but crashes out of solution as the reaction proceeds or cools.

Root Cause Analysis: This indicates that you have created a supersaturated solution at a higher temperature, and the solubility limit is exceeded as the temperature changes or as the DHTA is consumed in the reaction, altering the composition of the reaction medium.

Solutions:

  • Maintain Reaction Temperature:

    • Action: Ensure your reaction is maintained at the temperature where DHTA remains soluble. If the reaction must be run at a lower temperature, this solvent system is not suitable.

  • Utilize a Co-Solvent System:

    • Action: Introduce a co-solvent that can help maintain solubility across a wider temperature range. A common strategy in COF synthesis is the use of a solvent mixture, such as DMAc with o-DCB or mesitylene.[6]

    • Rationale: The co-solvent can modify the overall polarity and solvating properties of the medium, preventing precipitation.

  • pH Modification (for protic media, if applicable):

    • Action: If your reaction conditions can tolerate it, the addition of a non-nucleophilic base can deprotonate the phenolic hydroxyl groups.

    • Step 1: Add a small amount of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Step 2: Monitor the dissolution. The formation of a phenolate salt dramatically increases aqueous and polar solvent solubility.

    • Rationale: The formation of an ionic salt disrupts the hydrogen bonding network and introduces strong ion-dipole interactions with polar solvents, significantly enhancing solubility.[9]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

For most applications, especially those related to the synthesis of polymers or COFs, high-boiling point, polar aprotic solvents are the primary choice. The table below provides a qualitative guide to solubility.

SolventSolvent TypeMolar Mass ( g/mol )Boiling Point (°C)Qualitative Solubility
Dimethyl Sulfoxide (DMSO) Polar Aprotic78.13189Soluble , especially with heating
N,N-Dimethylformamide (DMF) Polar Aprotic73.09153Soluble , often used in COF synthesis[7]
N,N-Dimethylacetamide (DMAc) Polar Aprotic87.12165Soluble , often used in COF synthesis[6]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic99.13202Soluble
Ethanol Polar Protic46.0778.4Sparingly Soluble
Methanol Polar Protic32.0464.7Sparingly Soluble
Water Polar Protic18.02100Very Sparingly Soluble / Insoluble
Toluene Nonpolar92.14111Insoluble
Hexane Nonpolar86.1869Insoluble

Note: This data is compiled from general chemical principles of "like dissolves like" and specific examples in the literature.[6] Researchers should always verify solubility for their specific grade of materials.

Q2: How does pH affect the solubility of DHTA?

The solubility of DHTA is highly pH-dependent in aqueous or protic solutions. The two phenolic hydroxyl groups are acidic. As the pH of the medium increases, these protons are removed to form phenolate anions. This conversion from a neutral molecule to an ionic salt drastically increases its solubility in polar solvents like water due to strong ion-dipole interactions.[9] This principle is a cornerstone of solubility enhancement for phenolic compounds.[10][11]

Q3: Can sonication be used to help dissolve DHTA?

Yes, sonication is an effective physical method to aid dissolution. It provides localized energy that helps break apart the solid lattice structure of the DHTA powder, increasing the surface area exposed to the solvent and accelerating the dissolution process.[6] For stubborn samples, combining sonication with gentle heating can be particularly effective.

Q4: Are there any alternative strategies if common solvents fail?

If standard solvents are incompatible with your reaction, you might consider more advanced techniques, although these are less common for simple dissolution:

  • Co-crystal formation: Forming a co-crystal with a highly soluble, inert molecule could alter the crystal lattice energy and improve solubility.

  • Chemical Modification: In some cases, researchers modify the DHTA molecule itself, for example, by converting the hydroxyl groups to methoxy groups, to create a more soluble derivative for a specific synthetic purpose.[2][6] This, of course, changes the final product.

Experimental Protocols & Visual Guides

Protocol 1: Small-Scale Gravimetric Solubility Screening

This protocol allows you to quickly determine the most effective solvent for your specific batch of DHTA before scaling up your reaction.

  • Preparation: Label several 2 mL glass vials, one for each solvent to be tested (e.g., DMF, DMSO, NMP).

  • Dispensing: Add a precisely weighed amount of DHTA (e.g., 10 mg) to each vial.

  • Solvent Addition: Add a known volume of a single solvent (e.g., 1.0 mL) to its corresponding vial.

  • Equilibration: Seal the vials and place them on a shaker or stirrer at a constant, controlled temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24-48 hours. The continued presence of undissolved solid is necessary to ensure the solution is saturated.[12]

  • Observation: After equilibration, visually inspect the vials to qualitatively assess solubility. For a quantitative measurement, proceed to the next step.

  • Sampling & Filtration: Carefully withdraw a known volume of the supernatant (e.g., 0.5 mL) using a syringe fitted with a 0.22 µm PTFE filter to remove any undissolved solids.

  • Solvent Evaporation: Dispense the filtered solution into a pre-weighed empty vial. Place the vial in a vacuum oven at an appropriate temperature to slowly evaporate the solvent completely.

  • Calculation: Once the solvent is gone, weigh the vial containing the dried DHTA. The solubility can be calculated using the following formula: Solubility (mg/mL) = (Final Mass - Tare Mass of Vial) / Volume of Filtered Solution

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing DHTA solubility issues.

DHTA_Solubility_Troubleshooting cluster_0 Start: Solubility Issue cluster_1 Step 1: Solvent Optimization cluster_2 Step 2: Physical Methods cluster_3 Step 3: Advanced Solutions cluster_4 Outcome start DHTA fails to dissolve in chosen solvent check_solvent Is the solvent a polar aprotic type? (e.g., DMF, DMSO, DMAc) start->check_solvent switch_solvent Switch to recommended polar aprotic solvent check_solvent->switch_solvent No apply_heat Apply gentle heat (50-80 °C) and/or sonicate check_solvent->apply_heat Yes switch_solvent->check_solvent check_dissolution Does DHTA dissolve? apply_heat->check_dissolution consider_cosolvent Introduce a co-solvent (e.g., o-DCB, mesitylene) check_dissolution->consider_cosolvent No, or precipitates upon cooling success Success: Homogeneous solution achieved check_dissolution->success Yes check_ph Can reaction tolerate pH change? consider_cosolvent->check_ph add_base Add non-nucleophilic base to form phenolate salt check_ph->add_base Yes fail Re-evaluate synthetic route or consider derivatization check_ph->fail No add_base->success

Caption: Decision workflow for troubleshooting DHTA solubility.

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Characterization of 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,3-dihydroxyterephthalaldehyde. In the absence of direct, published spectra for this specific isomer, this document leverages a comparative approach, drawing on experimental data from structurally related isomers and precursors to predict and interpret its spectral characteristics. This methodology not only offers a robust framework for the identification of this compound but also serves as an instructive example of structural elucidation in scenarios where reference data is scarce.

Introduction: The Challenge of Isomer Differentiation

Dihydroxyterephthalaldehyde isomers are a class of organic compounds with significant potential in the development of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and as precursors in fine chemical synthesis. The precise positioning of the hydroxyl and aldehyde functional groups on the benzene ring dictates the molecule's symmetry, reactivity, and ultimately, the properties of the resulting materials. Consequently, unambiguous characterization of each isomer is paramount. NMR spectroscopy is a powerful, non-destructive technique for this purpose, providing detailed information about the chemical environment of each proton and carbon atom.[1]

This guide focuses on this compound and provides a comparative analysis with its more commonly characterized isomer, 2,5-dihydroxyterephthalaldehyde, as well as its parent structures, 2,3-dihydroxybenzaldehyde and terephthalaldehyde.

Predicted ¹H NMR Spectral Characteristics of this compound

The ¹H NMR spectrum of this compound is anticipated to be distinct from its isomers due to its unique symmetry. The molecule possesses a plane of symmetry that renders the two aromatic protons and the two aldehyde protons chemically equivalent in pairs.

Expected ¹H NMR Spectrum (in DMSO-d₆):

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehydic Protons (-CHO)~10.2 - 10.4Singlet-2H
Aromatic Protons (Ar-H)~7.2 - 7.4Doublet~8.0 - 9.02H
Hydroxyl Protons (-OH)~9.5 - 10.5Broad Singlet-2H

Causality behind the Predictions:

  • Aldehydic Protons: The aldehyde protons are expected to resonate at a downfield chemical shift (around 10.2-10.4 ppm) due to the strong deshielding effect of the carbonyl group. This is consistent with the observed shifts for terephthalaldehyde and other aromatic aldehydes.[2][3][4]

  • Aromatic Protons: The two aromatic protons are in chemically equivalent environments. They are ortho to an aldehyde group and meta to a hydroxyl group. The electron-withdrawing nature of the aldehyde and the electron-donating nature of the hydroxyl groups will influence their chemical shift. Due to the symmetry, they will appear as a single signal. The expected doublet arises from coupling to the adjacent aromatic proton.

  • Hydroxyl Protons: The chemical shift of hydroxyl protons is often broad and can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.[5] In a polar aprotic solvent like DMSO-d₆, they are expected to be in the 9.5-10.5 ppm range.

Comparative ¹H NMR Analysis with Isomers and Precursors

A direct comparison with the experimental data of related compounds highlights the unique spectral fingerprint of this compound.

Compound Aldehydic Proton (δ, ppm) Aromatic Proton(s) (δ, ppm) Hydroxyl Proton(s) (δ, ppm) Symmetry Reference
This compound (Predicted) ~10.2 - 10.4 (s, 2H)~7.2 - 7.4 (d, 2H)~9.5 - 10.5 (br s, 2H)C₂ᵥ-
2,5-Dihydroxyterephthalaldehyde 10.24 (s, 2H)7.19 (s, 2H)10.28 (s, 2H)C₂ₕ[6]
2,3-Dihydroxybenzaldehyde 10.20 (s, 1H)7.13 (dd, 1H), 7.07 (dd, 1H), 6.79 (t, 1H)9.92 (s, 2H)Cₛ[6][7]
Terephthalaldehyde 10.12 (s, 2H)8.05 (s, 4H)-D₂ₕ[2][3][4][8]

Key Differentiating Features:

  • Aromatic Region: The most significant difference lies in the aromatic region. This compound is expected to show a doublet, while 2,5-dihydroxyterephthalaldehyde exhibits a singlet due to its higher symmetry. 2,3-Dihydroxybenzaldehyde, being unsymmetrical, displays a more complex pattern of three distinct signals.

  • Integration: The integration of the aldehyde and aromatic protons in this compound will be 2H each, which helps distinguish it from 2,3-dihydroxybenzaldehyde (1H for the aldehyde and a total of 3H for the aromatic protons).

Predicted ¹³C NMR Spectral Characteristics of this compound

The ¹³C NMR spectrum will also reflect the molecule's symmetry, with four distinct carbon signals expected.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

Carbon Type Predicted Chemical Shift (δ, ppm)
Aldehydic Carbon (-CHO)~190 - 195
Aromatic Carbon (C-OH)~150 - 155
Aromatic Carbon (C-CHO)~135 - 140
Aromatic Carbon (C-H)~115 - 120

Rationale for Predictions:

  • Aldehydic Carbon: The carbonyl carbon of the aldehyde is highly deshielded and will appear at the lowest field, typically in the 190-195 ppm range.[9][10][11]

  • Aromatic Carbons Attached to Oxygen: The carbons directly bonded to the hydroxyl groups (C-OH) will be significantly deshielded due to the electronegativity of oxygen, appearing around 150-155 ppm.

  • Aromatic Carbons Attached to Aldehydes: The carbons bonded to the aldehyde groups (C-CHO) will also be deshielded, but to a lesser extent than the C-OH carbons.

  • Aromatic Carbons Attached to Hydrogen: The carbons bonded to hydrogen (C-H) will be the most shielded of the aromatic carbons and will appear at the highest field in the aromatic region.

Comparative ¹³C NMR Analysis

Compound Aldehydic Carbon (δ, ppm) Aromatic Carbon(s) (δ, ppm) Reference
This compound (Predicted) ~190 - 195~150-155 (C-OH), ~135-140 (C-CHO), ~115-120 (C-H)-
2,5-Dihydroxyterephthalaldehyde Dioxime *-148.9, 146.3, 121.0, 113.5[6]
2,3-Dihydroxybenzaldehyde 191.1152.4, 146.1, 122.2, 119.5, 119.3, 115.8[1][12]
Terephthalaldehyde 192.8139.5, 130.2[2][13]

Note: Direct ¹³C NMR data for 2,5-dihydroxyterephthalaldehyde was not available in the search results, so data for its dioxime derivative is provided for a partial comparison of the aromatic region.

Key Insights from ¹³C NMR Comparison:

  • Number of Signals: this compound is expected to show four signals in its ¹³C NMR spectrum. This contrasts with terephthalaldehyde (two signals) and 2,3-dihydroxybenzaldehyde (seven signals). This count of unique carbon environments is a powerful diagnostic tool for isomer identification.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

For reliable and reproducible NMR data, a standardized sample preparation and acquisition protocol is crucial.

Materials:

  • This compound (or isomer)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipette

Procedure:

  • Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[14]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[14][15]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

Visualization of Isomeric Differences

The structural differences that lead to the distinct NMR spectra can be visualized as follows:

G cluster_23 This compound cluster_25 2,5-Dihydroxyterephthalaldehyde cluster_23DBA 2,3-Dihydroxybenzaldehyde 2,3-DHTA C₂ᵥ Symmetry - Two unique aromatic protons - Four unique aromatic carbons 2,5-DHTA C₂ₕ Symmetry - One unique aromatic proton - Three unique aromatic carbons 2,3-DHTA->2,5-DHTA Differentiation by proton multiplicity 2,3-DBA Cₛ Symmetry - Three unique aromatic protons - Six unique aromatic carbons 2,3-DHTA->2,3-DBA Differentiation by proton integration

Caption: Isomer differentiation by NMR spectroscopy.

Conclusion

The characterization of this compound by ¹H and ¹³C NMR spectroscopy relies on a detailed understanding of the influence of substituent position on chemical shifts and coupling patterns. By comparing its predicted spectra with the experimental data of its isomers and precursors, a clear and unambiguous identification is possible. The key distinguishing features are the multiplicity of the aromatic proton signals in the ¹H NMR spectrum and the total number of signals in the ¹³C NMR spectrum, both of which are direct consequences of the molecule's C₂ᵥ symmetry. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of this important chemical building block.

References

A Comparative Guide to 2,3- and 2,5-Dihydroxyterephthalaldehyde: Key Building Blocks for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and organic synthesis, the selection of molecular building blocks is a critical determinant of the final properties and performance of novel compounds. Among the vast array of available synthons, dihydroxyterephthalaldehydes have emerged as pivotal precursors, particularly in the construction of Covalent Organic Frameworks (COFs) and other functional polymers. Their utility stems from the presence of reactive aldehyde groups, which readily undergo condensation reactions, and hydroxyl moieties that can influence solubility, introduce hydrogen bonding, and serve as coordination sites.

This guide provides a comprehensive comparison of two key isomers: 2,3-dihydroxyterephthalaldehyde and 2,5-dihydroxyterephthalaldehyde. While sharing the same molecular formula, the distinct placement of their hydroxyl groups imparts unique physicochemical properties that significantly impact their reactivity, the geometry of the resulting macromolecules, and their ultimate application. This document is intended to serve as a technical resource for researchers, offering a side-by-side examination of their synthesis, spectroscopic signatures, thermal stability, and solubility, supported by experimental data and established protocols.

At a Glance: Key Physicochemical Properties

To facilitate a rapid comparison, the fundamental properties of 2,3- and 2,5-dihydroxyterephthalaldehyde are summarized below.

PropertyThis compound2,5-Dihydroxyterephthalaldehyde
Molecular Structure this compound2,5-Dihydroxyterephthalaldehyde
CAS Number 148063-59-6[1]1951-36-6[2]
Molecular Formula C₈H₆O₄[1]C₈H₆O₄[2]
Molecular Weight 166.13 g/mol [1]166.13 g/mol [2]
Appearance White to yellow powder/crystal[3]Light yellow to yellow to orange powder/crystal
Melting Point 148.0 to 152.0 °C[3]~262 °C[3]
Storage Conditions 4°C, stored under nitrogen[1]Inert atmosphere, 2-8°C

Synthesis and Mechanistic Considerations

The synthetic accessibility of these isomers is a key factor for their practical application. The choice of starting materials and reaction pathways is dictated by the desired substitution pattern on the aromatic ring.

Synthesis of 2,5-Dihydroxyterephthalaldehyde

A common and effective route to 2,5-dihydroxyterephthalaldehyde begins with the readily available 1,4-dimethoxybenzene. The synthesis involves a two-step process: formylation followed by demethylation.

Synthesis_2_5_DHTA cluster_step1 Step 1: Formylation cluster_step2 Step 2: Demethylation 1_4_dimethoxybenzene 1,4-Dimethoxybenzene reagents1 Hexamethylenetetramine, Trifluoroacetic acid 1_4_dimethoxybenzene->reagents1 formylated_intermediate 2,5-Dimethoxyterephthalaldehyde reagents1->formylated_intermediate formylated_intermediate_2 2,5-Dimethoxyterephthalaldehyde reagents2 BBr₃ or HBr formylated_intermediate_2->reagents2 product 2,5-Dihydroxyterephthalaldehyde reagents2->product

Synthesis of 2,5-dihydroxyterephthalaldehyde.

The formylation is typically achieved via a Duff reaction or a related electrophilic aromatic substitution using a formylating agent like hexamethylenetetramine in an acidic medium. The subsequent demethylation of the resulting 2,5-dimethoxyterephthalaldehyde is accomplished using a strong Lewis acid such as boron tribromide (BBr₃) or a strong protic acid like hydrobromic acid (HBr).

Synthesis of this compound

The synthesis of this compound is less commonly reported in detail. However, a plausible synthetic strategy involves the oxidation of 2,3-dihydroxy-p-xylene.

Synthesis_2_3_DHTA start 2,3-Dihydroxy-p-xylene reagents Oxidizing Agent (e.g., MnO₂ or SeO₂) start->reagents product This compound reagents->product

Plausible synthesis of this compound.

This approach leverages the selective oxidation of the methyl groups to aldehydes. The choice of oxidizing agent is critical to avoid over-oxidation to carboxylic acids. Reagents such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂) are often employed for such transformations. An alternative approach involves the protection of the hydroxyl groups prior to oxidation, followed by a deprotection step. A streamlined synthesis for the related 2,3-dihydroxyterephthalamides has been reported which avoids the need for protecting groups, suggesting that similar strategies could be developed for the aldehyde.[4]

Spectroscopic Characterization: A Comparative Analysis

The distinct substitution patterns of the two isomers give rise to unique spectroscopic fingerprints, which are essential for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both isomers are characterized by signals in the aromatic, aldehyde, and hydroxyl regions. For 2,5-dihydroxyterephthalaldehyde in DMSO-d₆, the aromatic protons appear as a singlet at approximately 7.2 ppm, while the aldehyde and hydroxyl protons often appear as a broad singlet around 10.3 ppm due to hydrogen bonding and exchange.[3] In contrast, the ¹H NMR spectrum of this compound is expected to show a more complex splitting pattern for the aromatic protons due to their different chemical environments.

¹³C NMR: The carbon NMR spectra also reflect the symmetry of the molecules. For 2,5-dihydroxyterephthalaldehyde, the spectrum in DMSO-d₆ shows characteristic peaks for the aldehyde carbon (~191 ppm), the hydroxyl-bearing aromatic carbons (~153 ppm), the aldehyde-bearing aromatic carbons (~128 ppm), and the remaining aromatic carbons (~116 ppm).[3] The spectrum of the 2,3-isomer would be expected to exhibit a greater number of distinct signals in the aromatic region due to its lower symmetry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra of both compounds are dominated by strong absorptions corresponding to the hydroxyl and carbonyl functional groups. A broad band in the region of 3000-3500 cm⁻¹ is characteristic of the O-H stretching vibration, often broadened due to hydrogen bonding. A strong, sharp peak around 1650-1700 cm⁻¹ is indicative of the C=O stretching of the aldehyde groups. While the overall features are similar, subtle differences in the positions and shapes of these bands can be observed due to the different intramolecular hydrogen bonding possibilities in the two isomers.

Physicochemical Properties: A Deeper Dive

The arrangement of the hydroxyl groups has a profound impact on the intermolecular interactions and, consequently, the bulk properties of the materials.

Solubility Profile

The solubility of these compounds is a critical parameter for their use in solution-phase reactions, such as the synthesis of COFs.

SolventThis compound2,5-Dihydroxyterephthalaldehyde
Dimethyl Sulfoxide (DMSO) SolubleSoluble
N,N-Dimethylformamide (DMF) SolubleSoluble
Tetrahydrofuran (THF) Sparingly SolubleSparingly Soluble
Methanol Sparingly SolubleSparingly Soluble
Ethanol Sparingly SolubleSparingly Soluble
Water InsolubleSparingly Soluble
Dichloromethane InsolubleInsoluble
Hexane InsolubleInsoluble

Note: This table provides a qualitative overview based on available data and general principles of solubility. Quantitative solubility data is not widely available and should be determined experimentally for specific applications.

The 2,5-isomer generally exhibits slightly better solubility in polar aprotic solvents compared to the 2,3-isomer. This can be attributed to the more effective disruption of the crystal lattice by solvent molecules in the para-substituted isomer. Both isomers show limited solubility in alcohols and are generally insoluble in nonpolar solvents.

Thermal Stability

In a study comparing a COF synthesized from this compound (COF-H1) and one from 2,5-dihydroxyterephthalaldehyde (COF-H2), both frameworks exhibited high thermal stability. The TGA curves showed that both COFs were stable up to approximately 400 °C under a nitrogen atmosphere, after which a significant weight loss corresponding to the decomposition of the organic framework was observed. The similar decomposition profiles suggest that the intrinsic thermal stability of the terephthalaldehyde core is high in both isomers.

UV-Vis and Fluorescence Spectroscopy

The electronic properties of the dihydroxyterephthalaldehydes can be probed using UV-Vis absorption and fluorescence spectroscopy. The position of the hydroxyl groups influences the extent of intramolecular charge transfer and, therefore, the absorption and emission characteristics.

UV-Vis and fluorescence spectra for the closely related 2,5-dihydroxyterephthalic acid (DHT) show absorption maxima in the range of 350-400 nm in various solvents, with emission in the blue region of the visible spectrum.[5] The exact absorption and emission wavelengths are solvent-dependent, indicating a degree of solvatochromism. While specific data for the aldehydes is scarce, it is expected that they would exhibit similar photophysical behavior, with the potential for tuning the electronic properties based on the isomer.

Application in Covalent Organic Frameworks (COFs)

A primary application of both 2,3- and 2,5-dihydroxyterephthalaldehyde is in the synthesis of COFs. The choice of isomer can significantly influence the porosity, crystallinity, and ultimately the functional properties of the resulting framework.

The geometry of the monomers dictates the topology of the resulting COF. The use of the C2-symmetric 2,5-dihydroxyterephthalaldehyde with a linear amine linker typically leads to the formation of 2D layered structures with well-defined pores. In contrast, the less symmetric this compound can introduce kinks and variations in the polymer backbone, potentially leading to different pore structures or a higher degree of disorder.

The hydroxyl groups within the COF framework can serve as active sites for catalysis, gas adsorption, or sensing applications. The accessibility of these hydroxyl groups is influenced by their position on the aromatic ring. In the 2,5-isomer, the hydroxyl groups are directed into the pores, making them readily accessible. In the 2,3-isomer, one hydroxyl group may be more sterically hindered.

Experimental Protocols

To aid researchers in their practical work, detailed, step-by-step methodologies for key experiments are provided below.

General Protocol for Solubility Determination (Isothermal Saturation Method)

Solubility_Protocol cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis add_excess Add excess solid to a known volume of solvent equilibrate Equilibrate at constant temperature with stirring add_excess->equilibrate filter Filter an aliquot of the supernatant equilibrate->filter evaporate Evaporate the solvent from the filtrate filter->evaporate weigh Weigh the remaining solid evaporate->weigh calculate Calculate solubility (e.g., in g/L) weigh->calculate

Workflow for solubility determination.
  • Preparation of Saturated Solution: Add an excess amount of the dihydroxyterephthalaldehyde isomer to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Solvent Evaporation and Mass Determination: Dispense the filtered solution into a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a ventilated oven at a temperature below the compound's decomposition point.

  • Calculation: Once the solvent is completely removed, weigh the container with the solid residue. The difference in weight gives the mass of the dissolved solid, from which the solubility can be calculated.

General Protocol for Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 800 °C).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.

Conclusion

The choice between 2,3- and 2,5-dihydroxyterephthalaldehyde as a molecular building block is a nuanced decision that depends on the specific goals of the research. The 2,5-isomer, with its symmetrical structure and more established synthetic routes, offers a predictable platform for the construction of well-ordered materials like 2D COFs. Its properties are generally better characterized in the existing literature. The 2,3-isomer, while less studied, presents opportunities for creating materials with different geometries and potentially novel properties arising from its lower symmetry.

This guide has provided a comparative overview of these two important isomers, highlighting their key differences and similarities. It is our hope that this information will empower researchers to make informed decisions in the design and synthesis of the next generation of advanced organic materials.

References

A Comparative Guide to the Purity Assessment of 2,3-Dihydroxyterephthalaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,3-Dihydroxyterephthalaldehyde is a pivotal building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its purity is not merely a matter of quality but a determinant of the final material's structural integrity and functional performance. This guide presents a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the stringent purity assessment of this compound. We delve into the methodological rationale, provide a step-by-step experimental protocol, and offer a comparative analysis against alternative analytical techniques. This document is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to ensure the starting material's quality, thereby guaranteeing the reproducibility and reliability of their scientific outcomes.

The Criticality of Purity for this compound

This compound (CAS RN: 148063-59-6) is an aromatic dialdehyde whose vicinal hydroxyl groups and para-oriented aldehyde functionalities make it an exceptional precursor for creating porous crystalline materials. Impurities, whether they are starting materials, reaction by-products (e.g., incompletely oxidized intermediates or positional isomers), or degradation products, can act as "defect-generating" agents. These defects can disrupt the long-range order in frameworks, alter pore sizes, and ultimately compromise the material's gas sorption, catalytic, or separation capabilities. Therefore, a highly sensitive and selective analytical method is indispensable for its quality control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture.[1] Its high resolution and sensitivity make it ideal for purity analysis. The method detailed herein utilizes Reversed-Phase (RP) chromatography, the most common mode of HPLC.[1][2] In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[3] Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[4] This principle is perfectly suited for separating this compound from its potential, and often structurally similar, impurities.

A Validated RP-HPLC Method for Purity Determination

The development of a reliable HPLC method requires a systematic approach to selecting and optimizing chromatographic parameters. The goal is to achieve a robust separation that is fit for its intended purpose, a principle underscored by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is selected for its excellent retention of aromatic compounds like this compound.[1][8] Its hydrophobicity provides the necessary interaction for separating the main component from both more polar and less polar impurities.

  • Mobile Phase: A gradient of acidified water and acetonitrile is employed. The acid (e.g., formic or phosphoric acid) is crucial for suppressing the ionization of the phenolic hydroxyl groups, which ensures sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.[2] A gradient elution, where the concentration of acetonitrile is increased over time, is superior to an isocratic elution for purity analysis as it allows for the elution of a wide range of impurities with varying polarities within a reasonable analysis time.[4]

  • Detector: A UV detector set at a wavelength where the analyte and expected impurities have significant absorbance (e.g., 254 nm or a wavelength of maximum absorbance determined by a photodiode array detector) provides high sensitivity.

Experimental Workflow Diagram

The logical flow from sample preparation to final purity calculation is a self-validating process designed to ensure data integrity at each step.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_std Prepare Standard Solution (1.0 mg/mL in Diluent) prep_sample Prepare Sample Solution (1.0 mg/mL in Diluent) filter Filter all solutions (0.45 µm Syringe Filter) prep_sample->filter equilibrate Equilibrate HPLC System with Mobile Phase filter->equilibrate sst Perform System Suitability Test (SST) (5 Replicate Injections of Standard) equilibrate->sst inject Inject Blank, Standard, and Sample Solutions sst->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Detailed Experimental Protocol

Instrumentation and Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Oven, and DAD/UV Detector
Column C18 Reversed-Phase Column (e.g., ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 260 nm
Injection Vol. 5 µL

| Diluent | Acetonitrile:Water (50:50, v/v) |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to achieve a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter prior to injection.[9]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[10]

  • System Suitability Testing (SST): Perform a minimum of five replicate injections of the standard solution. This is a mandatory check to ensure the chromatographic system is performing adequately before any samples are analyzed.[11][12] The results must meet the pre-defined acceptance criteria.

  • Analysis Sequence: Inject the diluent (as a blank), followed by the standard solution, and then the sample solution(s).

System Suitability Testing (SST): A Self-Validating Protocol

SST is the cornerstone of a trustworthy analytical method, confirming the system's readiness for analysis.[10][13] Regulatory bodies like the USP and FDA mandate SST to ensure data integrity.[11]

SST Acceptance Criteria:

Parameter Acceptance Limit Rationale
Tailing Factor (T) ≤ 2.0 Measures peak symmetry. High tailing can indicate undesirable interactions with the column.[10][14]
Theoretical Plates (N) > 2000 A measure of column efficiency and performance.[10]
% RSD of Peak Area ≤ 2.0% (for n≥5) Demonstrates the precision and repeatability of the injector and detector.[10][14]

| % RSD of Retention Time | ≤ 1.0% (for n≥5) | Indicates the stability and precision of the pump and mobile phase delivery. |

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other techniques can also be used for purity assessment. However, they often have limitations in sensitivity, selectivity, or scope compared to a well-developed HPLC method.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC (Recommended) Differential partitioning between a liquid mobile phase and a solid stationary phase.High sensitivity, high resolution for complex mixtures, excellent quantitation, applicable to a wide range of compounds.Higher cost of instrumentation and consumables.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Excellent for volatile compounds.Requires derivatization for non-volatile compounds like this compound, which adds complexity and potential for error. High temperatures can cause degradation.
Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can identify unknown impurities if present in sufficient quantity (>1%).Low sensitivity for minor impurities, complex for quantitative analysis without an internal standard.
Melting Point Determination of the temperature range over which a solid melts.Simple and fast.Insensitive to small amounts of impurities; a sharp melting point does not guarantee high purity.

Data Interpretation and Purity Calculation

The purity of the this compound sample is typically calculated using the Area Percent or Area Normalization method. This method assumes that all components in the sample have a similar detector response.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Example Chromatogram Analysis: A high-purity sample (>99%) of this compound will exhibit a single major peak at its characteristic retention time. Any other peaks in the chromatogram are considered impurities. The high resolution of the developed HPLC method allows for the separation and quantification of these impurities, even at trace levels.

Conclusion

The validated Reversed-Phase HPLC method detailed in this guide provides a robust, sensitive, and reliable tool for the critical purity assessment of this compound. The emphasis on methodological rationale and integrated System Suitability Testing ensures that the protocol is not just a procedure, but a self-validating system that produces trustworthy and reproducible data. Compared to other analytical techniques, HPLC offers unparalleled performance for this specific application. Adherence to this guide will empower researchers and developers to confidently ascertain the quality of their starting materials, which is the foundational step for innovation in materials science and drug development.

References

Mastering Crystallinity: A Comparative Guide to PXRD Analysis of 2,3-Dihydroxyterephthalaldehyde-Based COFs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of Covalent Organic Frameworks (COFs) is paramount. This guide provides an in-depth, comparative analysis of Powder X-ray Diffraction (PXRD) as a critical tool for elucidating the structure and crystallinity of COFs derived from 2,3-Dihydroxyterephthalaldehyde (DHTA). Moving beyond a simple procedural outline, we will explore the nuances of experimental design, data interpretation, and how PXRD data synergizes with other analytical techniques to provide a holistic understanding of these promising porous materials.

Covalent Organic Frameworks (COFs), a class of crystalline porous polymers, have garnered significant attention for their versatile applications, from gas storage and separation to catalysis and drug delivery. The defining characteristic of COFs is their ordered, periodic structure, which is a direct consequence of the geometric control provided by their molecular building blocks. For COFs synthesized using this compound (DHTA), a common aldehyde linker, confirming the formation of a crystalline framework is a crucial first step in their evaluation. Powder X-ray Diffraction (PXRD) stands as the primary and most accessible technique for this purpose.[1]

The Foundational Role of PXRD in COF Characterization

PXRD is a non-destructive analytical technique that provides information about the atomic and molecular structure of a crystalline material. When a beam of X-rays interacts with a powdered sample, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The angles and intensities of the diffracted beams are recorded, producing a unique diffraction pattern that serves as a fingerprint of the material's crystal structure.

For COFs, which are often synthesized as polycrystalline powders, PXRD is indispensable for:

  • Confirming Crystallinity: The presence of sharp, well-defined peaks in a PXRD pattern is the hallmark of a crystalline material. Amorphous materials, in contrast, produce broad, featureless humps.

  • Structure Elucidation: The positions of the diffraction peaks (in terms of 2θ) are related to the dimensions of the unit cell, the fundamental repeating unit of the crystal lattice. By comparing the experimental PXRD pattern with simulated patterns from proposed structural models, the most likely crystal structure can be identified.[2]

  • Assessing Phase Purity: The presence of unexpected peaks in the PXRD pattern can indicate the presence of impurities or unreacted starting materials.

  • Evaluating Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains (crystallites) within the powder, as described by the Scherrer equation. Broader peaks generally suggest smaller crystallites.[3]

Experimental Design: Optimizing PXRD Data Quality for DHTA-Based COFs

Obtaining high-quality PXRD data is crucial for accurate structural analysis. The following experimental considerations are particularly important for DHTA-based COFs:

Sample Preparation is Key

Proper sample preparation is paramount to obtaining a reliable PXRD pattern. The goal is to have a randomly oriented powder with a sufficient number of crystallites to satisfy the statistical requirements of diffraction.

  • Grinding: Gently grinding the COF powder in an agate mortar and pestle helps to reduce particle size and preferred orientation, a phenomenon where the crystallites align in a non-random way, leading to inaccurate peak intensities.

  • Sample Holder: A flat, zero-background sample holder is typically used. The powder should be packed densely and evenly to ensure a flat surface for X-ray irradiation.

Instrumental Parameters

Modern diffractometers offer a range of customizable parameters. For DHTA-based COFs, the following are generally recommended:

ParameterRecommended SettingRationale
X-ray Source Cu Kα (λ = 1.5406 Å)Commonly available and provides good resolution for the typical d-spacings of COFs.[4]
Scan Range (2θ) 2° - 40°This range typically covers the most intense and informative diffraction peaks for COFs.[5]
Step Size 0.02°A small step size ensures that sharp peaks are adequately sampled.[4]
Scan Speed 1-2°/minA slower scan speed improves the signal-to-noise ratio, which is particularly important for weakly diffracting samples.[4]

Interpreting PXRD Patterns of DHTA-Based COFs: A Comparative Approach

The PXRD patterns of 2D COFs, including those derived from DHTA, often exhibit a limited number of distinct Bragg peaks, typically between 3 and 5.[1][5] This is due to a combination of factors including inherent disorder, porosity, and low density.[5] Despite this apparent simplicity, a wealth of structural information can be extracted.[5]

A typical PXRD pattern of a DHTA-based COF will show a prominent peak at a low 2θ angle, which corresponds to the (100) reflection.[6] This peak arises from the in-plane periodicity of the 2D layers. Other, weaker peaks at higher 2θ values correspond to other crystallographic planes, such as the (200), (210), and (001) reflections. The position of the (001) peak, if present, provides information about the interlayer stacking distance.

Comparing Experimental and Simulated Patterns

A crucial step in the analysis of PXRD data for COFs is the comparison of the experimental pattern with simulated patterns generated from theoretical structural models.[2] This allows for the determination of the most probable crystal structure, including the stacking arrangement of the 2D layers (e.g., eclipsed vs. staggered).[1]

G cluster_exp Experimental Workflow cluster_sim Simulation Workflow COF_Synthesis Synthesis of DHTA-based COF Sample_Prep Sample Preparation (Grinding, Packing) COF_Synthesis->Sample_Prep PXRD_Measurement PXRD Data Acquisition Sample_Prep->PXRD_Measurement Experimental_Pattern Experimental PXRD Pattern PXRD_Measurement->Experimental_Pattern Comparison Compare Experimental and Simulated Patterns Experimental_Pattern->Comparison Model_Building Build Theoretical Structural Models (e.g., AA, AB stacking) Pattern_Simulation Simulate PXRD Patterns Model_Building->Pattern_Simulation Simulated_Patterns Simulated PXRD Patterns Pattern_Simulation->Simulated_Patterns Simulated_Patterns->Comparison Structure_Determination Determine Crystal Structure and Stacking Mode Comparison->Structure_Determination

Complementary Techniques for a Comprehensive Analysis

While PXRD is a powerful tool, it is often used in conjunction with other analytical techniques to provide a more complete picture of the COF's structure and properties.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the formation of the desired chemical bonds (e.g., imine linkages) and the disappearance of the starting material functional groups.[7]

  • Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: SSNMR provides detailed information about the local chemical environment of the atoms in the COF framework.[7]

  • Nitrogen Adsorption-Desorption Isotherms: This technique is used to determine the surface area and pore size distribution of the COF, which are crucial properties for many applications.[7]

  • Transmission Electron Microscopy (TEM): TEM can provide direct visualization of the COF's morphology and, in some cases, high-resolution images of the crystal lattice.[7]

Step-by-Step Experimental Protocol for PXRD Analysis of a DHTA-Based COF

  • Sample Preparation:

    • Take approximately 10-20 mg of the dried DHTA-based COF powder.

    • Gently grind the powder in an agate mortar and pestle for 1-2 minutes to ensure a fine, homogeneous powder.

    • Carefully pack the powder into a zero-background sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα X-ray source.

    • Set the 2θ scan range from 2° to 40°.

    • Set the step size to 0.02° and the scan speed to 1°/min.

  • Data Collection:

    • Mount the sample holder in the diffractometer.

    • Initiate the data collection software and run the scan.

  • Data Analysis:

    • Import the raw data into a data analysis software.

    • Identify the positions (2θ) and intensities of the diffraction peaks.

    • Compare the experimental pattern with simulated patterns from theoretical models to determine the crystal structure.

    • Use the Scherrer equation to estimate the crystallite size from the peak broadening.

Conclusion

Powder X-ray diffraction is an essential and powerful technique for the characterization of this compound-based COFs. By carefully designing the experiment, meticulously preparing the sample, and thoughtfully interpreting the data in conjunction with theoretical simulations and complementary analytical techniques, researchers can gain invaluable insights into the crystallinity, structure, and purity of these advanced materials. This comprehensive understanding is critical for optimizing their synthesis and unlocking their full potential in a wide range of scientific and technological applications.

References

A Researcher's Guide to Validating Pore Size in 2,3-Dihydroxyterephthalaldehyde-Derived Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Covalent Organic Frameworks (COFs), a class of crystalline porous polymers, have garnered significant attention for their potential in a myriad of applications, including drug delivery.[1][2][3] The precise control over their pore size and structure at the molecular level makes them ideal candidates for encapsulating and releasing therapeutic agents.[1][4] Among the various building blocks used for COF synthesis, 2,3-dihydroxyterephthalaldehyde offers unique functionalities that can influence the resulting framework's properties. This guide provides an in-depth comparison of experimental techniques for validating the pore size of COFs derived from this specific building block, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the obtained data.

The Critical Role of Pore Size in Drug Delivery

The efficacy of a COF-based drug delivery system is intrinsically linked to its pore size and volume. These parameters dictate the loading capacity of the drug, its diffusion rate, and the release kinetics at the target site.[4] An accurately characterized pore structure is therefore paramount for designing and optimizing COF-based nanocarriers for specific therapeutic applications.[4] For instance, the pore dimensions must be suitable to accommodate the drug molecule, while the overall porosity influences the amount of drug that can be loaded.

Core Techniques for Pore Size Validation: A Comparative Analysis

Several analytical techniques are employed to characterize the porosity of COFs. The two most fundamental and complementary methods are gas physisorption and powder X-ray diffraction (PXRD).

Technique Principle Information Obtained Advantages Limitations
Nitrogen Physisorption (BET Analysis) Measurement of the amount of nitrogen gas adsorbed onto the material's surface at 77 K as a function of relative pressure.[5][6]Surface area (BET), pore volume, and pore size distribution.[7][8][9]Provides detailed information on the accessible pore structure, including micropores and mesopores.[5]Indirect method; assumes a cylindrical pore model which may not accurately represent the true pore geometry. Requires sample activation (degassing) which can sometimes alter the structure.[10]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by the crystalline lattice of the COF. The positions of the diffraction peaks are related to the unit cell parameters.Crystal structure, unit cell dimensions, and theoretical pore size.[11][12][13]Provides direct information about the long-range order and the idealized pore structure of the crystalline domains.[12][14]Provides an idealized pore size and does not account for defects, pore blockages, or the presence of amorphous domains. The interpretation of PXRD patterns for COFs can be complex due to phenomena like stacking faults.[12][13]

Expert Insight: While PXRD provides the crystallographic pore size based on the ideal, repeating unit cell, nitrogen physisorption measures the accessible pore volume and its distribution. A discrepancy between the theoretical pore size from PXRD and the experimental value from gas adsorption can indicate issues such as pore collapse during activation, the presence of guest molecules within the pores, or structural defects.[12] Therefore, employing both techniques is crucial for a comprehensive and validated understanding of the COF's porosity.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are presented as self-validating systems, where the results from one technique corroborate the findings of the other.

Protocol 1: Nitrogen Physisorption (BET Analysis)

This protocol outlines the determination of surface area and pore size distribution.

Caption: Workflow for Nitrogen Physisorption Analysis.

Methodology:

  • Sample Activation: Accurately weigh approximately 50-100 mg of the synthesized this compound-derived COF into a sample tube. Heat the sample under high vacuum (e.g., at 120 °C for 12 hours) to remove any guest molecules or solvent from the pores.[10] The choice of activation temperature and time is critical to ensure complete guest removal without causing structural damage to the COF.

  • Isotherm Measurement: Transfer the activated sample to the analysis port of a volumetric gas adsorption analyzer. The instrument will then dose the sample with known amounts of high-purity nitrogen gas at liquid nitrogen temperature (77 K) and measure the corresponding equilibrium pressure. This process is repeated over a range of relative pressures (P/P₀) to generate the adsorption isotherm. Subsequently, the pressure is systematically decreased to obtain the desorption isotherm.

  • Data Analysis:

    • BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) theory to the adsorption data in the relative pressure range of approximately 0.05 to 0.35 to calculate the specific surface area.[9]

    • Pore Size Distribution: Utilize models such as the Barrett-Joyner-Halenda (BJH) method for mesopores or more advanced methods like Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) for a more accurate determination of the pore size distribution, especially for microporous materials.[8][9]

    • Total Pore Volume: This is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

Protocol 2: Powder X-ray Diffraction (PXRD)

This protocol is essential for confirming the crystallinity and determining the unit cell parameters of the COF.

Caption: Workflow for Powder X-ray Diffraction Analysis.

Methodology:

  • Sample Preparation: Gently grind the COF powder to ensure a random orientation of the crystallites. Pack the powder into a sample holder.

  • Data Acquisition: Place the sample holder in a powder X-ray diffractometer. Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα radiation).[15]

  • Data Analysis:

    • Peak Indexing: Identify the positions of the diffraction peaks. The presence of sharp peaks indicates a crystalline material.[11][12]

    • Unit Cell Refinement: Index the observed peaks to a specific crystal system and space group. Refine the unit cell parameters using software packages.

    • Structural Modeling and Comparison: Based on the known geometry of the this compound and the corresponding linker, propose a structural model for the COF. Simulate the PXRD pattern from this model and compare it with the experimental data. A good match validates the proposed structure and allows for the determination of the theoretical pore size.

Comparing COFs from this compound with Other Building Blocks

The choice of aldehyde linker significantly impacts the resulting COF's pore size and properties. Below is a comparative table illustrating this point.

Aldehyde Monomer Typical Linker Resulting COF Topology Reported Pore Size (nm) Key Characteristics & Applications
This compound 1,3,5-Tris(4-aminophenyl)triazineHexagonal~1.7The hydroxyl groups can act as hydrogen bonding sites, potentially influencing guest interactions and catalytic activity.[16] Suitable for small molecule encapsulation.
Terephthalaldehyde1,3,5-Tris(4-aminophenyl)benzeneHexagonal~2.7A common building block for creating robust COFs with moderate pore sizes for gas storage and separation.[17]
4,4'-Biphenyldicarboxaldehyde1,3,5-Tris-(4-aminophenyl)triazineHexagonal~3.4The extended biphenyl linker leads to larger pore sizes, making it suitable for the encapsulation of larger molecules.[18]
1,3,6,8-Tetrakis(4-formylphenyl)pyreneHydrazineRhombic~1.76The pyrene core introduces interesting photophysical properties, with applications in sensing and photocatalysis.[16]

This comparison highlights the tunability of COF pore sizes by judiciously selecting the building blocks. The functional groups on the aldehyde, such as the hydroxyl groups in this compound, can also impart specific chemical properties to the pore environment.[19]

Conclusion

Validating the pore size of COFs derived from this compound requires a multi-faceted approach that combines the strengths of both gas physisorption and powder X-ray diffraction. This dual-validation strategy provides a comprehensive and trustworthy characterization of the material's porosity, which is a critical parameter for its successful application in drug delivery and other fields. By understanding the principles and methodologies outlined in this guide, researchers can confidently design, synthesize, and characterize novel COF materials with tailored pore structures for advanced applications.

References

A Comparative Performance Analysis of 2,3-Dihydroxyterephthalaldehyde and Other Aromatic Aldehyde Linkers in Reticular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Aldehyde Linkers in Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their predictable structures, high porosity, and tunable functionalities make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and energy storage.[2][3] The choice of organic linkers, particularly aromatic aldehydes, is a critical determinant of the final properties of the COF, including its crystallinity, stability, and functionality.[2]

This guide provides an in-depth performance comparison of 2,3-Dihydroxyterephthalaldehyde (DHTA) with two other commonly employed aromatic aldehyde linkers: terephthalaldehyde (TA) and 1,3,5-triformylbenzene (TFB). We will delve into the unique structural attributes of each linker and how these translate into the performance of the resulting COFs, supported by experimental data and detailed protocols for their synthesis and characterization. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the selection of aldehyde linkers for their specific applications.

This compound (DHTA): A Functionality-Driven Linker

DHTA is a bifunctional aromatic aldehyde that has garnered significant attention due to the presence of two hydroxyl groups ortho to the aldehyde functionalities. These hydroxyl groups are not mere spectators; they actively participate in shaping the properties of the resulting COFs through intramolecular hydrogen bonding and by providing sites for post-synthetic modification.

Performance hallenge of DHTA-based COFs

The primary advantage of employing DHTA as a linker lies in the unique properties imparted by its hydroxyl groups. These groups can form strong intramolecular hydrogen bonds with the imine nitrogen atoms of the resulting COF linkage. This "molecular locking" mechanism enhances the planarity of the COF layers, which in turn can lead to improved crystallinity and porosity.

Furthermore, the hydroxyl groups lining the pores of DHTA-based COFs create a hydrophilic microenvironment, which can be highly beneficial for applications such as proton conduction. The presence of these functional groups provides a pathway for proton hopping, leading to enhanced proton conductivity, a critical parameter for applications in fuel cells and other electrochemical devices.

Experimental Data Snapshot: DHTA-based COFs
PropertyValueReference
Proton Conductivity (PA@PyTTA-DHTA-COF, 140 °C, anhydrous) 9.2 x 10⁻³ S cm⁻¹[4]
BET Surface Area (COF TAPB-DHTA film) 1143.18 ± 38.66 m² g⁻¹[5]
BET Surface Area (Hexagonal 2,3-DhaTta COF) 1700 m² g⁻¹[6]
BET Surface Area (Hexagonal 2,3-DhaTab COF) 413 m² g⁻¹[6]

Terephthalaldehyde (TA): The Archetypal Linear Linker

Terephthalaldehyde is a simple, linear, and cost-effective aromatic dialdehyde that serves as a foundational building block in the construction of 2D and 3D COFs.[7] Its lack of additional functional groups makes it an ideal candidate for studying the fundamental properties of imine-linked COFs.

Performance Characteristics of TA-based COFs

COFs synthesized from TA typically exhibit good thermal stability, with decomposition temperatures often exceeding 400 °C for imine-linked frameworks.[7] The porosity and surface area of TA-based COFs can be tuned by the choice of the amine linker, with reported BET surface areas reaching up to 1360 m²/g for 3D COFs like COF-300.[8][9] However, the absence of functional groups on the TA linker can limit the potential for post-synthetic modification and the introduction of specific functionalities within the COF pores.

Experimental Data Snapshot: TA-based COFs
PropertyValueReference
BET Surface Area (COF-300) 1360 m² g⁻¹[8][9]
Thermal Stability (COF-300) Up to 490 °C[8]
BET Surface Area (TRITER-1) 716 m² g⁻¹[8]

1,3,5-Triformylbenzene (TFB): The C3-Symmetric Node

1,3,5-Triformylbenzene is a C3-symmetric building block that is instrumental in the construction of hexagonal 2D COFs.[1] Its three aldehyde groups, positioned symmetrically on a central benzene ring, enable the formation of well-defined, ordered porous networks.[1]

Performance Characteristics of TFB-based COFs

The C3-symmetry of TFB is a key determinant of the resulting COF's topology, leading to the formation of hexagonal pores. The porosity of TFB-based COFs can be substantial, with BET surface areas often exceeding 1000 m²/g. For example, the methylation of the TFB aldehyde node has been shown to significantly increase the BET surface area, with values reaching up to approximately 2000 m² g⁻¹. The chemical stability of TFB-based COFs is generally good, allowing them to be used in a variety of applications.

Experimental Data Snapshot: TFB-based COFs
PropertyValueReference
BET Surface Area (TPB-TFB COF) 1232 m² g⁻¹
BET Surface Area (Me₃TFB-PA COF) ~2000 m² g⁻¹
BET Surface Area (Me₃TFB-BD COF) ~2000 m² g⁻¹

Head-to-Head Performance Comparison

  • Functionality: DHTA stands out for its inherent functionality due to the presence of hydroxyl groups. This allows for the creation of COFs with unique properties like high proton conductivity and provides opportunities for post-synthetic modification. TA and TFB, in their unmodified forms, lack this inherent functionality.

  • Topology: The geometry of the linker dictates the topology of the resulting COF. The linear nature of DHTA and TA typically leads to the formation of 2D layered structures with tetragonal or rhombic pores, while the C3-symmetry of TFB directs the formation of hexagonal pores.

  • Porosity: All three linkers can be used to synthesize COFs with high BET surface areas. However, the specific surface area is highly dependent on the choice of the amine co-monomer and the synthetic conditions.

  • Stability: Imine-linked COFs derived from all three aldehydes generally exhibit good thermal and chemical stability.[1] The intramolecular hydrogen bonding in DHTA-based COFs can contribute to enhanced stability.[6]

Experimental Protocols

General Synthesis of Imine-Linked COFs

The following is a general solvothermal synthesis protocol for imine-linked COFs. The specific molar ratios of the aldehyde and amine linkers will depend on their respective functionalities (e.g., a 2:3 molar ratio for a C2-symmetric aldehyde and a C3-symmetric amine).

Materials:

  • Aromatic aldehyde linker (DHTA, TA, or TFB)

  • Aromatic amine linker

  • Solvent mixture (e.g., 1,4-dioxane and mesitylene)

  • Aqueous acetic acid (e.g., 6 M)

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, combine the aromatic aldehyde and aromatic amine linkers in the appropriate molar ratio.[7]

  • Add a solvent mixture (e.g., 1,4-dioxane/mesitylene, v/v = 1:1) and a catalytic amount of aqueous acetic acid.[1][7]

  • Sonicate the mixture for 15 minutes to ensure homogeneity.[7]

  • Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.[1][7]

  • Seal the tube under vacuum and heat it in an oven at 120 °C for 3 days.[1][7]

  • After cooling to room temperature, collect the solid product by filtration.[7]

  • Wash the product sequentially with acetone and tetrahydrofuran (THF).[7]

  • Purify the crude product by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.[7]

  • Dry the purified COF powder under vacuum at 150 °C overnight.[7]

Characterization:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and structure of the COF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of imine bonds.

  • Nitrogen Adsorption-Desorption Measurements: To determine the BET surface area and porosity of the COF.[7]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.[7]

Visualizations

Chemical Structures of Aromatic Aldehyde Linkers

G cluster_0 This compound (DHTA) cluster_1 Terephthalaldehyde (TA) cluster_2 1,3,5-Triformylbenzene (TFB) DHTA DHTA TA TA TFB TFB

Caption: Chemical structures of the compared aromatic aldehyde linkers.

Experimental Workflow for COF Synthesis

G start Combine Aldehyde and Amine Linkers solvent Add Solvent Mixture and Catalyst start->solvent sonicate Sonicate for 15 min solvent->sonicate degas Freeze-Pump-Thaw Cycles (x3) sonicate->degas seal Seal Tube Under Vacuum degas->seal heat Heat at 120 °C for 3 Days seal->heat cool Cool to Room Temperature heat->cool filter Collect Solid by Filtration cool->filter wash Wash with Acetone and THF filter->wash purify Soxhlet Extraction with THF wash->purify dry Dry Under Vacuum at 150 °C purify->dry end Characterize COF dry->end

Caption: General experimental workflow for the solvothermal synthesis of imine-linked COFs.

Conclusion and Future Outlook

The choice of aromatic aldehyde linker is a critical parameter in the design and synthesis of COFs with tailored properties. This compound offers the distinct advantage of introducing hydroxyl functionalities directly into the COF framework, leading to enhanced properties such as proton conductivity and providing a handle for post-synthetic modification. Terephthalaldehyde remains a valuable, simple, and cost-effective linker for the construction of robust COFs, while 1,3,5-triformylbenzene is the linker of choice for generating COFs with hexagonal topologies.

While this guide provides a comparative overview based on the current literature, there is a clear need for more direct, side-by-side comparative studies of COFs synthesized from these and other aromatic aldehyde linkers under identical conditions. Such studies would provide a more definitive understanding of the structure-property relationships and enable a more rational design of COFs for specific applications. As the field of reticular chemistry continues to evolve, the development of new and functionalized aromatic aldehyde linkers will undoubtedly play a pivotal role in the creation of next-generation porous materials.

References

A Senior Application Scientist's Guide to Cross-Validating Experimental and Simulated PXRD Patterns for Covalent Organic Frameworks (COFs)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural integrity of a Covalent Organic Framework (COF) is paramount. These crystalline porous polymers, built from organic molecules linked by strong covalent bonds, offer unprecedented control over pore size and functionality.[1][2] However, their promise in applications from gas separation to catalysis hinges on confirming their long-range crystalline order.[3][4][5] Powder X-ray Diffraction (PXRD) is the primary and most accessible technique for this verification.[3][4][5]

A typical PXRD pattern of a COF may only show 3-5 distinct Bragg peaks, which can make interpretation challenging.[3][4] This guide provides an in-depth, experience-driven comparison of experimental PXRD data with simulated patterns derived from theoretical models. Moving beyond a simple overlay, we will explore a self-validating workflow that rigorously interrogates the COF's structure, offering confidence in your material's integrity and providing insights into potential structural defects.[3][4]

Part 1: The Idealized Structure - Simulating a Theoretical PXRD Pattern

The journey begins with a hypothesized crystal structure, typically in a Crystallographic Information File (.cif) format. This file contains the essential information for simulating a "perfect" diffraction pattern: the unit cell parameters and the atomic positions within that cell.[6]

Causality in Simulation: Why It's the Essential First Step

Simulating a PXRD pattern from a .cif file provides an idealized benchmark. It represents what the diffraction pattern should look like for a perfect, defect-free crystal at absolute zero. This theoretical pattern is crucial because it allows us to:

  • Index Experimental Peaks: Assign Miller indices (hkl) to the peaks observed in the experimental pattern.

  • Confirm Phase Purity: A well-matched pattern provides strong evidence that the desired COF phase has been synthesized.

  • Identify Potential Stacking Modes: Different stacking arrangements (e.g., eclipsed vs. staggered) can be modeled, and the resulting simulated patterns can be compared to experimental data to determine the most likely arrangement.[7][8]

Protocol for Simulating a PXRD Pattern

Several software packages can perform this simulation. VESTA, a free and open-source tool, is an excellent choice for its simplicity and power.[9][10][11]

  • Obtain the .cif File: This can be from a database like the Cambridge Crystallographic Data Centre (CCDC) for a known COF or a file you've generated based on a proposed structure.[6]

  • Import into VESTA: Open the VESTA application and import your .cif file. The software will visualize the 3D crystal structure.[9][10]

  • Access the Powder Diffraction Tool: Navigate to the "Utilities" menu and select "Powder Diffraction Pattern."[9][10]

  • Set Simulation Parameters:

    • Wavelength: Critically, match the X-ray source wavelength to the diffractometer you will use for your experimental work (e.g., Cu Kα1, 1.54059 Å).[10]

    • 2θ Range: Select a range appropriate for COFs, typically from 2° to 40°.

  • Calculate and Export: Click "Calculate" to generate the pattern.[10] You can then export the data as a simple two-column (.xy) file (2θ vs. Intensity) for comparison with your experimental data.[9][10]

Part 2: The Real-World Sample - Acquiring High-Quality Experimental PXRD Data

The quality of your experimental data is the bedrock of this entire validation process. Flaws in sample preparation or data acquisition can introduce errors that obscure the true structure of your material.

Causality in Experimentation: The "Why" Behind Best Practices
  • Sample Purity and Activation: Residual solvents or guest molecules trapped within the COF pores can significantly alter the PXRD pattern or contribute to a high background signal. Proper "activation" (removal of these guests, typically via solvent exchange and heating under vacuum) is essential for obtaining a clean pattern of the framework itself.

  • Homogeneity and Particle Size: The sample must be a fine, homogenous powder. Large crystallites can lead to poor particle statistics and preferred orientation, where the plate-like crystals of many 2D COFs align non-randomly, skewing peak intensities.[12] Gentle grinding is often necessary.

  • Specimen Mounting: The sample must be flat and level with the surface of the sample holder. A common and significant source of error is specimen displacement, where the sample is too high or too low, causing a systematic shift in peak positions, especially at low 2θ angles.[12]

Protocol for Experimental PXRD Data Acquisition
  • Sample Preparation:

    • Ensure the COF powder is fully activated and dry.

    • Gently grind the sample in an agate mortar and pestle to ensure a fine, homogenous powder.

    • Carefully load the powder into the sample holder, using a flat edge (like a glass slide) to create a smooth, level surface that is flush with the holder's rim.

  • Instrument Setup:

    • Geometry: Use a Bragg-Brentano geometry with a monochromatic X-ray source (commonly Cu Kα).

    • Scan Parameters:

      • 2θ Range: 2° - 40° is typical for COFs.

      • Step Size: A small step size (e.g., 0.01° - 0.02°) is crucial for resolving peaks accurately.

      • Dwell Time: A longer dwell time per step (e.g., 0.5 - 2 seconds) improves the signal-to-noise ratio, which is important given the often-weak diffraction of COFs.

Part 3: The Cross-Validation Workflow - Where Theory Meets Reality

This is the core of the analysis, where the idealized simulated pattern is systematically compared against the real-world experimental data.

The Cross-Validation Workflow Diagram

G cluster_0 Part 1: Simulation cluster_1 Part 2: Experiment cluster_2 Part 3: Cross-Validation cif Structural Model (.cif) sim_sw Simulation Software (e.g., VESTA) cif->sim_sw sim_pxrd Simulated PXRD Pattern sim_sw->sim_pxrd compare Overlay & Qualitative Comparison sim_pxrd->compare cof_sample Synthesized COF Sample exp_protocol PXRD Data Acquisition cof_sample->exp_protocol exp_pxrd Experimental PXRD Pattern exp_protocol->exp_pxrd exp_pxrd->compare quantify Quantitative Analysis (Table) compare->quantify refine Advanced Fitting (Pawley/Rietveld) quantify->refine interpret Interpret Discrepancies refine->interpret validate Structural Validation / Model Refinement interpret->validate

Caption: Workflow for cross-validating simulated and experimental PXRD patterns.

Step-by-Step Comparison
  • Qualitative Overlay: The first step is a simple visual comparison. Plot both the experimental and simulated patterns on the same graph. Do the major peaks appear at similar 2θ positions?[4] This gives an immediate sense of whether the correct structure has been formed.

  • Quantitative Analysis: Create a table to objectively compare the key features. For the most intense peaks (e.g., (100), (110), (200), (001)), document and compare the following:

Miller Index (hkl)Simulated 2θ (°)Experimental 2θ (°)Δ(2θ) (°)Simulated Rel. Intensity (%)Experimental Rel. Intensity (%)
(100)4.554.580.03100.0100.0
(110)7.887.910.0335.245.8
(200)9.119.150.0418.915.5
(001)26.5026.590.0925.48.1

This table provides a clear, at-a-glance summary of the goodness-of-fit.

  • Advanced Fitting (Pawley & Rietveld Methods): For a more rigorous validation, whole powder pattern fitting methods are employed.[3][4]

    • Pawley Fit: This method is widely used in the COF community.[3][4] It fits the experimental peak positions without using a full structural model, refining only the unit cell parameters.[3][4][13] A successful Pawley fit confirms the proposed unit cell dimensions.

    • Le Bail Fit: Similar to the Pawley method, the Le Bail fit extracts reflection intensities from the powder pattern by refining the unit cell and profile parameters.[14][15][16]

    • Rietveld Refinement: This is the most comprehensive method.[17][18] It uses the full crystal structure model (atomic positions, occupancy, etc.) and refines these parameters to minimize the difference between the calculated and observed patterns.[17][18] A successful Rietveld refinement provides the highest level of confidence in the structural model.[19][20]

Part 4: A Guide to Troubleshooting - Interpreting Discrepancies

A perfect match between simulated and experimental data is rare. The discrepancies, however, are not failures; they are data points that reveal the nuances of the real-world material.[3][4]

DiscrepancyCommon Cause(s)Diagnostic Insight
Peak Position Shift Incorrect unit cell parameters in the model; presence of guest molecules; layer buckling.[4]A consistent shift across all peaks suggests the unit cell is slightly larger or smaller than predicted. This can be corrected via Pawley or Rietveld refinement.
Intensity Mismatch Preferred orientation of crystallites; presence of linker defects or vacancies.[3][21]If low-angle peaks (like (100)) are overly intense compared to the simulation, preferred orientation is likely. Missing linker defects can also cause specific peaks to lose intensity.[3][4]
Peak Broadening Small crystallite domain size; stacking faults or disorder; microstrain.[3][4]COFs are often described as "semi-crystalline."[3] Broad peaks, especially at higher 2θ angles, indicate limited long-range order or significant structural disorder.
Missing High-Angle Peaks Significant structural disorder; low crystallinity.[3][4]Simulated patterns often show sharp peaks at high 2θ angles (>15°) that are absent in experimental data.[3][4] This is a classic sign of disorder in real COF materials.
High Background Presence of an amorphous phase; disordered solvent molecules in pores.A "hump" in the baseline indicates that a portion of the sample is non-crystalline, a common occurrence in COF synthesis.

Conclusion: An Integrated and Self-Validating Approach

The cross-validation of experimental and simulated PXRD patterns is not merely a box-checking exercise; it is a powerful diagnostic tool. By treating the simulated pattern as the ideal and the experimental pattern as the real, the discrepancies become a rich source of information about your material's crystallinity, purity, and structural imperfections. This rigorous, self-validating workflow—from careful data acquisition and simulation to quantitative comparison and discrepancy analysis—is essential for establishing the structural integrity of COF materials and unlocking their full potential in advanced applications.

References

Benchmarking the Stability of 2,3-Dihydroxyterephthalaldehyde-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the quest for robust and versatile porous materials is paramount for advancing applications ranging from gas storage and separation to catalysis and drug delivery. Among the promising candidates, Covalent Organic Frameworks (COFs) derived from 2,3-dihydroxyterephthalaldehyde (DHTA) have garnered significant attention. Their tailored porosity and functionality, however, must be weighed against their stability under operational stresses. This guide provides a comprehensive benchmark of the stability of DHTA-based materials, offering a critical comparison with alternative porous materials and supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in material selection and application design.

The Significance of Stability in Porous Materials

The long-term performance and reliability of porous materials are intrinsically linked to their stability. For materials like COFs, Metal-Organic Frameworks (MOFs), and zeolites, exposure to various thermal, chemical, and hydrolytic stressors can lead to degradation of their crystalline structure and a subsequent loss of porosity and functionality. Therefore, a rigorous evaluation of stability is a critical step in the material development and selection process. This guide will focus on three key aspects of stability:

  • Thermal Stability: The ability of a material to retain its structural integrity at elevated temperatures.

  • Chemical Stability: The resistance of a material to decomposition or structural change upon exposure to different chemical environments (e.g., acidic, basic, organic solvents).

  • Hydrolytic Stability: The resilience of a material to the presence of water or moisture, which is a critical factor for applications in humid environments or aqueous solutions.

Unveiling the Stability of a DHTA-Based COF: A Case Study of 2,3-DhaTph

A prominent example of a DHTA-based material is the porphyrin-containing COF, 2,3-DhaTph, synthesized from this compound and tetra(p-aminophenyl)porphyrin. The stability of this material has been investigated, providing valuable insights into the performance of this class of COFs.

Thermal Stability Insights

Thermogravimetric analysis (TGA) is a fundamental technique to assess the thermal stability of materials. For 2,3-DhaTph, TGA data reveals that the material is thermally stable up to 300 °C. Beyond this temperature, gradual weight loss occurs, indicating the onset of decomposition of the organic framework.

Chemical and Hydrolytic Resilience

The chemical stability of 2,3-DhaTph was evaluated by exposing the material to various aqueous, acidic, and basic conditions. The crystallinity of the material before and after treatment was monitored using powder X-ray diffraction (PXRD).

The results indicate that 2,3-DhaTph exhibits good stability in aqueous solutions and can withstand treatment with 3N hydrochloric acid (HCl) for over seven days, retaining its structural integrity as confirmed by PXRD analysis. However, the material shows instability in a 3N sodium hydroxide (NaOH) solution. This differing stability in acidic versus basic media is a crucial consideration for its potential applications. The enhanced hydrolytic stability in acidic and neutral conditions is attributed to the presence of hydroxyl groups adjacent to the imine linkages, which can participate in intramolecular hydrogen bonding, thus protecting the imine bond from hydrolysis.

Comparative Analysis: DHTA-Based Materials vs. Alternatives

To provide a comprehensive perspective, it is essential to benchmark the stability of DHTA-based materials against other widely used porous materials.

Material ClassLinkage/Building BlockThermal Stability (Typical Onset of Decomposition)Chemical StabilityHydrolytic StabilityKey AdvantagesKey Limitations
DHTA-Based COFs (e.g., 2,3-DhaTph) Imine linkage~300 °CGood in acid (3N HCl), poor in strong base (3N NaOH)Good in neutral and acidic aqueous solutionsTunable functionality, high porositySusceptible to strong bases
Boronate Ester-Linked COFs Boronate ester linkage300-500 °CGenerally poor in the presence of water/protic solventsPoor, prone to hydrolysis[1][2]High crystallinity, reversible formationSensitivity to moisture
Imide-Linked COFs Imide linkage>400 °CGenerally high in a wide range of solvents and aqueous conditionsHighExcellent thermal and chemical stabilityHarsher synthesis conditions may be required
Metal-Organic Frameworks (MOFs) Metal-ligand coordinationVaries widely (250-500 °C) depending on metal and ligandStability varies greatly; some are sensitive to acids, bases, and waterVaries; some MOFs are highly water-stable while others are notHigh surface areas, tunable pore sizesOften lower thermal and chemical stability compared to COFs
Zeolites Si-O-Al frameworkVery high (>700 °C)Excellent in most organic solvents and neutral aqueous solutions; can be sensitive to strong acids and basesExcellentExceptional thermal and chemical stability, commercially availableLimited tunability of pore size and functionality

Experimental Protocols for Stability Assessment

To ensure the trustworthiness and reproducibility of stability studies, standardized experimental protocols are crucial. Here, we outline the step-by-step methodologies for assessing thermal and chemical stability.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the thermal decomposition temperature of the porous material.

Instrumentation: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Ensure the sample is properly activated (i.e., solvent-free) by heating under vacuum. Accurately weigh 5-10 mg of the dried sample into a TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Parameters:

    • Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air, Oxygen) at a constant flow rate (e.g., 50-100 mL/min).

    • Temperature Program: Ramp the temperature from ambient to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step in the TGA curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis Activate Activate Sample (Solvent Removal) Weigh Weigh 5-10 mg Activate->Weigh Load Load Sample into TGA Weigh->Load Heat Heat at 10°C/min under N2 or Air Load->Heat Record Record Weight Loss vs. Temperature Heat->Record Plot Plot TGA Curve Record->Plot Determine Determine Decomposition Temperature Plot->Determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Chemical Stability Testing Protocol with PXRD Analysis

This protocol assesses the ability of a material to maintain its crystalline structure after exposure to various chemical environments.

Objective: To evaluate the chemical and hydrolytic stability of the porous material.

Instrumentation: Powder X-ray Diffractometer, vials, centrifuge.

Procedure:

  • Sample Preparation: Weigh approximately 20-30 mg of the activated porous material into separate vials for each chemical condition to be tested.

  • Chemical Treatment:

    • Add the desired chemical solution (e.g., deionized water, 3N HCl, 3N NaOH, or an organic solvent) to each vial, ensuring the material is fully submerged.

    • Seal the vials and allow them to stand at room temperature or a specified temperature for a defined period (e.g., 24 hours, 72 hours, or 7 days).

  • Sample Recovery:

    • After the treatment period, centrifuge the vials to collect the solid material.

    • Carefully decant the supernatant.

    • Wash the solid material multiple times with a suitable solvent (e.g., deionized water for aqueous treatments, or a volatile organic solvent like acetone) to remove any residual treatment solution.

    • Dry the washed material under vacuum.

  • PXRD Analysis:

    • Record the PXRD pattern of the pristine (untreated) material.

    • Record the PXRD patterns of the treated and dried materials.

    • Sample Mounting: Finely grind the powder sample and mount it on a low-background sample holder. Ensure a flat and even surface.

    • Data Collection: Collect the diffraction data over a relevant 2θ range (e.g., 2° to 40°) with a suitable step size and scan speed.

  • Data Analysis: Compare the PXRD patterns of the treated samples with that of the pristine sample. Retention of the characteristic diffraction peaks indicates that the material has maintained its crystallinity and is stable under the tested conditions. A significant decrease in peak intensity or the appearance of an amorphous background suggests degradation.

Chemical_Stability_Workflow cluster_prep Sample Preparation cluster_treatment Chemical Treatment cluster_recovery Sample Recovery cluster_analysis PXRD Analysis Weigh Weigh 20-30 mg of Pristine Material Immerse Immerse in Chemical (e.g., Acid, Base, Water) Weigh->Immerse Incubate Incubate for a Defined Period Immerse->Incubate Wash Wash and Centrifuge Incubate->Wash Dry Dry under Vacuum Wash->Dry Analyze Record PXRD Pattern Dry->Analyze Compare Compare with Pristine PXRD Pattern Analyze->Compare

Caption: Workflow for Chemical Stability Testing using PXRD.

Causality Behind Stability: Structural Insights

The stability of porous materials is not an arbitrary property but is deeply rooted in their chemical structure and bonding.

The Role of Linkage Chemistry in COFs

The nature of the covalent bonds linking the organic building blocks in COFs is a primary determinant of their stability.

  • Imine Linkages: Found in DHTA-based COFs, imine bonds (C=N) are generally more robust than boronate ester bonds, particularly towards hydrolysis. The presence of nearby functional groups, such as the hydroxyl groups in DHTA, can further enhance stability through intramolecular hydrogen bonding, which shields the imine bond from nucleophilic attack by water.

  • Boronate Ester Linkages: These bonds are formed through a reversible condensation reaction, which is advantageous for achieving high crystallinity. However, this reversibility also makes them susceptible to hydrolysis, limiting their application in aqueous environments.[1][2]

  • Imide and Ketoenamine Linkages: These linkages are generally very stable due to their robust chemical nature, leading to COFs with exceptional thermal and chemical resistance.

Linkage_Stability cluster_linkages COF Linkage Stability Imide Imide (High Stability) Imine Imine (DHTA) (Moderate-High Stability) Ketoenamine Ketoenamine (High Stability) Boronate_Ester Boronate Ester (Low Hydrolytic Stability)

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.